Hm1a
Description
Properties
Molecular Formula |
C170H239N47O54S6 |
|---|---|
Molecular Weight |
3997.46 g/mol |
Origin of Product |
United States |
Foundational & Exploratory
A Deep Dive into the δ-theraphotoxin-Hm1a: Structure, Function, and Therapeutic Potential
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals.
This whitepaper provides an in-depth analysis of the spider venom peptide δ-theraphotoxin-Hm1a (Hm1a), a potent and selective agonist of the voltage-gated sodium channel NaV1.1. Discovered in the venom of the Togo Starburst tarantula, Heteroscodra maculata, this compound has emerged as a critical research tool for studying NaV1.1 function and a potential therapeutic agent for channelopathies like Dravet syndrome.[1][2][3] This document details the molecular structure, amino acid sequence, mechanism of action, and key experimental methodologies related to this compound.
Molecular Structure and Amino Acid Sequence
This compound is a 35-amino acid peptide characterized by an inhibitor cystine knot (ICK) motif.[4] This structural motif, formed by three disulfide bonds, confers significant stability to the peptide. The disulfide bridge C15-C28 bisects a loop formed by the other two disulfide bonds, creating a highly constrained and stable three-dimensional structure.[4] The solution structure of this compound has been determined by NMR spectroscopy and is available in the Protein Data Bank under the accession code 2N6O.[5][6]
Amino Acid Sequence: The primary sequence of this compound is presented below. The C-terminus is amidated.
ECLYGDWPKCWYQYECKWKGCWKFSYNCCTWDKC
Mechanism of Action: A Selective NaV1.1 Agonist
This compound functions as a potent and selective agonist of the NaV1.1 channel, with a reported EC50 value of 38 nM.[1] Its primary mechanism involves the modulation of channel gating. Specifically, this compound targets and inhibits the gating movement of the domain IV voltage sensor (VSDIV).[1][4][7] This interaction hinders both fast and slow inactivation of the NaV1.1 channel, leading to a significant increase in persistent sodium current and enhanced channel availability during high-frequency stimulation.[1][2][7] This selective potentiation of NaV1.1 currents can rescue the function of GABAergic interneurons, which is often impaired in conditions like Dravet syndrome.[2]
While highly selective for NaV1.1, this compound has been shown to have a minor effect on NaV1.3 channels, though with lower efficacy and sensitivity.[2][8] It displays no significant activity on other NaV channel subtypes (NaV1.2, NaV1.4, NaV1.5, NaV1.6, NaV1.7, and NaV1.8) or voltage-gated potassium (KV) channels at comparable concentrations.[2][8]
Quantitative Data Summary
The following tables summarize the key quantitative parameters associated with the activity of this compound on various voltage-gated sodium channels.
| Channel Subtype | Parameter | Value | Reference |
| hNaV1.1 | EC50 (Efficacy) | 7.5 ± 0.2 nM | [8] |
| hNaV1.1 | EC50 (Sensitivity) | 6.7 ± 0.1 nM | [8] |
| hNaV1.3 | EC50 (Efficacy) | 39.5 ± 0.2 nM | [8] |
| hNaV1.3 | EC50 (Sensitivity) | 28.1 ± 0.1 nM | [8] |
| Channel Subtype | Effect of 50 nM this compound | Reference |
| hNaV1.1 | Potent delay of channel inactivation | [2] |
| hNaV1.3 | Delay of channel inactivation (lower efficacy than hNaV1.1) | [2] |
| hNaV1.2, hNaV1.4, hNaV1.5, hNaV1.6, hNaV1.7, hNaV1.8 | No effect | [2] |
Experimental Protocols
This section details the methodologies employed in the characterization of this compound.
Peptide Synthesis and Purification
Synthetic this compound is typically produced using automated solid-phase peptide synthesis.[3]
-
Synthesis: The peptide is assembled on a resin, with couplings performed using Fmoc-amino acids activated with HBTU and DIEA in DMF.[3]
-
Deprotection: The Fmoc protecting group is removed using piperidine in DMF.[3]
-
Cleavage and Purification: The synthesized peptide is cleaved from the resin and purified using reversed-phase high-performance liquid chromatography (RP-HPLC).[3]
-
Mass Spectrometry: The molecular weight of the purified peptide is confirmed using mass spectrometry.[3]
N-terminal Sequencing
The amino acid sequence of native this compound was determined by Edman degradation.[3]
-
Reduction and Alkylation: The peptide is first reduced with dithiothreitol (DTT) and then alkylated with iodoacetamide to break the disulfide bonds.[3]
-
Purification: The reduced and alkylated peptide is purified by RP-HPLC.[3]
-
Sequencing: The purified peptide is then subjected to automated Edman degradation to determine the N-terminal amino acid sequence.[3]
Electrophysiological Recording
The effects of this compound on voltage-gated sodium channels are typically assessed using patch-clamp electrophysiology.[2][3]
-
Cell Lines: Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably expressing the human NaV channel subtypes (hNaV1.1-hNaV1.8) are commonly used.[2][8]
-
Recording Technique: Whole-cell patch-clamp or automated planar patch-clamp electrophysiology is employed to record sodium currents.[2][3]
-
Solutions:
-
Voltage Protocols: Various voltage protocols are used to measure different channel properties, such as current-voltage relationships, steady-state inactivation, and recovery from inactivation.[3]
Visualizing the Mechanism and Workflow
The following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow for its characterization.
References
- 1. smartox-biotech.com [smartox-biotech.com]
- 2. Selective NaV1.1 activation rescues Dravet syndrome mice from seizures and premature death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective spider toxins reveal a role for Nav1.1 channel in mechanical pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. 2N6O: Structure of spider-venom peptide this compound [ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Pharmacology of the Nav1.1 domain IV voltage sensor reveals coupling between inactivation gating processes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The voltage-gated sodium channel Nav1.1 is a critical component of neuronal excitability, particularly in GABAergic interneurons. Its dysfunction is strongly linked to severe neurological disorders, most notably Dravet syndrome, a catastrophic pediatric epilepsy. The spider venom peptide Hm1a, derived from the tarantula Heteroscodra maculata, has emerged as a potent and selective modulator of Nav1.1. By inhibiting inactivation, this compound enhances channel activity, offering a promising strategy to counteract the loss-of-function effects seen in Nav1.1-related pathologies. This document provides a comprehensive technical overview of this compound, its mechanism of action, quantitative biophysical data, and the experimental protocols used for its characterization, serving as a resource for its application in research and drug development.
Introduction to Nav1.1 and this compound
The Nav1.1 channel, encoded by the SCN1A gene, is predominantly expressed in the axon initial segment of fast-spiking inhibitory interneurons in the brain.[1] Loss-of-function mutations in one allele of SCN1A lead to reduced inhibitory neurotransmission and subsequent brain hyperexcitability, a primary mechanism in Dravet syndrome.[2] This makes Nav1.1 a key therapeutic target. Pharmacological activation of the remaining functional channels represents a "precision medicine" approach to restore physiological neuronal function.[1]
This compound is a peptide toxin identified from the venom of the Heteroscodra maculata spider.[3] It acts as a gating modifier, selectively targeting Nav1.1 to produce a unique modulatory effect. Unlike channel blockers, this compound enhances Nav1.1 function by inhibiting both fast and slow inactivation, leading to increased channel availability and a sustained sodium current.[4] This action effectively rescues the function of inhibitory interneurons in disease models without significantly affecting excitatory neurons, presenting a targeted therapeutic strategy.[1][5]
Mechanism of Action
This compound exerts its effects by binding to the voltage-sensing domain of Nav1.1. Specifically, it interacts with the extracellular loops (S1-S2 and S3-S4) of domain IV (VSDIV).[4][6] This interaction inhibits the gating movement of VSDIV, which is crucial for initiating both fast and slow inactivation processes.[3][4]
The primary consequences of this interaction are:
-
Inhibition of Fast Inactivation: this compound significantly slows the rate and reduces the extent of fast inactivation, leading to a persistent sodium current during depolarization.[6][7]
-
Inhibition of Slow Inactivation: The toxin hinders the channel's entry into the slow inactivated state, which increases the availability of Nav1.1 channels, especially during high-frequency stimulation.[4]
-
Creation of a "Window Current": By altering the voltage dependence of inactivation, this compound creates a range of voltages where channels can activate but do not fully inactivate, resulting in a sustained inward sodium current.[4]
This combined effect increases the overall availability and activity of Nav1.1, thereby boosting the excitability of the neurons in which it is expressed, such as GABAergic interneurons.[4]
Quantitative Data: Biophysical and Pharmacological Properties
The interaction of this compound with Nav1.1 and other sodium channel subtypes has been quantified through various electrophysiological studies. The following tables summarize the key data for easy comparison.
| Parameter | Channel | Value | Cell System | Notes | Reference |
| EC50 | hNav1.1 | 38 ± 6 nM | Xenopus oocytes | Potency for inhibiting inactivation. | [3][6] |
| EC50 | hNav1.1 | ~12 nM | Mammalian cells | Potency determined via automated patch-clamp. | [1] |
| IC50 | KV2.2, KV4.1, KV4.3 | ~300 nM | Not specified | Weak inhibition of some potassium channels. | [1] |
Table 1: Potency and Selectivity of this compound.
| Parameter | Condition | Value (Vehicle) | Value (this compound) | Voltage | Reference |
| V0.5 of Inactivation | 50 nM this compound | -35.3 ± 1.8 mV | -45.9 ± 1.3 mV | N/A | [7] |
| τ of Fast Inactivation | 50 nM this compound | 0.31 ± 0.03 ms | 0.75 ± 0.3 ms | 0 mV | [7] |
| τ of Slow Inactivation | 5 nM this compound | 1.4 ± 0.4 ms | 3.94 ± 0.6 ms | 0 mV | [7] |
| τ of Slow Inactivation | 50 nM this compound | 1.4 ± 0.4 ms | 5.97 ± 0.74 ms | 0 mV | [7] |
Table 2: Effects of this compound on hNav1.1 Channel Kinetics. τ (tau) represents the time constant of inactivation.
Experimental Protocols and Visualizations
Key Experimental Methodologies
Heterologous Expression and Electrophysiology: The primary method for characterizing this compound's effect on ion channels is patch-clamp electrophysiology using heterologous expression systems.
-
Cell Culture and Transfection: Mammalian cell lines (e.g., HEK293 or CHO cells) are cultured under standard conditions. Cells are transiently transfected with plasmids encoding the human Nav channel α-subunit (e.g., hNav1.1) and auxiliary β1 subunits. The β1 subunit is often co-expressed as it can influence toxin pharmacology.[1]
-
Expression in Xenopus Oocytes: Alternatively, cRNA encoding the channel subunits is injected into Xenopus laevis oocytes. Oocytes are incubated for 2-5 days to allow for channel expression on the plasma membrane.[6]
-
Whole-Cell Patch-Clamp: For mammalian cells, automated or manual whole-cell patch-clamp recordings are performed 24-48 hours post-transfection. Cells are voltage-clamped, and a series of voltage protocols are applied to measure channel activation, steady-state inactivation, and kinetic properties in the absence and presence of this compound.[1]
-
Two-Electrode Voltage-Clamp (TEVC): For oocytes, TEVC is used. The oocyte is impaled with two microelectrodes to clamp the membrane potential and record the resulting sodium currents.[6]
-
Data Analysis: Current traces are analyzed to determine parameters such as peak current amplitude, voltage-dependence of activation and inactivation (V0.5), and time constants (τ) of inactivation by fitting curves to appropriate Boltzmann and exponential functions.[7]
Diagrams and Workflows
Caption: Workflow for characterizing this compound effects using patch-clamp electrophysiology.
Caption: Mechanism of this compound action on the Nav1.1 channel.
Caption: Pharmacological selectivity profile of the this compound peptide.
Conclusion and Future Directions
This compound stands out as a highly valuable pharmacological tool for dissecting the role of Nav1.1 in neuronal physiology and pathology. Its selectivity and well-defined mechanism of action make it a superior probe compared to less selective toxins or small molecules. Studies demonstrating its ability to rescue seizure phenotypes in mouse models of Dravet syndrome highlight its therapeutic potential.[1][2]
Future research and development efforts may focus on:
-
Improving Pharmacokinetics: As a peptide, this compound faces challenges with stability and delivery to the central nervous system.[8] Future work will likely involve peptide engineering or novel delivery strategies to enhance its therapeutic viability.
-
Structure-Activity Relationship (SAR) Studies: A deeper understanding of the structural determinants for its selectivity could enable the design of smaller, more drug-like mimetics with improved properties.[8]
-
Exploring Broader Applications: Given the role of Nav1.1 in other conditions like mechanical pain and potentially Alzheimer's disease, this compound provides a tool to explore the therapeutic potential of Nav1.1 modulation in a wider range of disorders.[4][6]
References
- 1. pnas.org [pnas.org]
- 2. Selective NaV1.1 activation rescues Dravet syndrome mice from seizures and premature death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. smartox-biotech.com [smartox-biotech.com]
- 4. Pharmacology of the Nav1.1 domain IV voltage sensor reveals coupling between inactivation gating processes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Selective spider toxins reveal a role for Nav1.1 channel in mechanical pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. lirias.kuleuven.be [lirias.kuleuven.be]
Biophysical Properties of the Hm1a Peptide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hm1a, also known as δ-theraphotoxin-Hm1a, is a peptide neurotoxin isolated from the venom of the Togo starburst tarantula, Heteroscodra maculata.[1][2] It has garnered significant scientific interest due to its potent and selective modulation of the voltage-gated sodium channel Nav1.1.[3][4] This technical guide provides a comprehensive overview of the biophysical properties of this compound, including its structure, mechanism of action, and its effects on ion channels. It also details experimental protocols for its characterization and explores the signaling pathways it modulates, making it a valuable resource for researchers in neuroscience, pharmacology, and drug development.
Physicochemical and Structural Properties
This compound is a 35-amino acid peptide with a molecular weight of approximately 3995.61 Da.[2] Its primary sequence is ECRYLFGGCSSTSDCCKHLSCRSDWKYCAWDGTFS. The structure of this compound is characterized by an inhibitor cystine knot (ICK) motif, which consists of three disulfide bridges (Cys2-Cys16, Cys9-Cys21, and Cys15-Cys29) that confer significant structural stability.[2] The three-dimensional structure of this compound has been determined by NMR spectroscopy and is available in the Protein Data Bank under the accession code --INVALID-LINK--.[5][6][7]
Quantitative Data on Ion Channel Modulation
This compound is a potent and selective positive modulator of the voltage-gated sodium channel Nav1.1. Its primary effect is to inhibit both fast and slow inactivation of the channel, leading to a persistent sodium current.[2][8] The following tables summarize the available quantitative data on the interaction of this compound with various ion channels.
| Target | Parameter | Value | Cell Type | Reference(s) |
| hNav1.1 | EC50 | 38 ± 6 nM | Xenopus oocytes | [9] |
| hNav1.1 | EC50 | 7.5 ± 0.2 nM | Mammalian cells | [2] |
| hNav1.3 | EC50 | 39.5 ± 0.2 nM | Mammalian cells | [2] |
| hNav1.2 | Effect | Weaker than on hNav1.1 | Xenopus oocytes | [9] |
| hNav1.4-1.8 | Effect | No significant effect | Xenopus oocytes | [9] |
| mKv4.1 | Inhibition | ≤20% at 5 µM | Not specified | [10] |
EC50: Half-maximal effective concentration. h: human. m: mouse.
Mechanism of Action
This compound exerts its effects on Nav1.1 by targeting the voltage-sensing domain (VSD) of domain IV (DIV).[2][4] Specifically, it is thought to bind to the S1-S2 and S3-S4 loops of DIV.[1][2] This interaction inhibits the movement of the DIV voltage sensor, which is crucial for both fast and slow inactivation processes. By stabilizing the activated state of the VSD, this compound prevents the channel from entering the inactivated state, resulting in a sustained inward sodium current upon depolarization.[2][8]
Experimental Protocols
Solid-Phase Peptide Synthesis of this compound
The synthesis of this compound can be achieved using standard Fmoc-based solid-phase peptide synthesis protocols. A general workflow is outlined below.
A detailed protocol for Fmoc solid-phase peptide synthesis can be adapted from standard methodologies.[11] Key steps include:
-
Resin Preparation: Swell a suitable resin (e.g., Rink amide) in a non-polar solvent like dichloromethane (DCM).
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain using a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).
-
Amino Acid Coupling: Activate the carboxyl group of the next Fmoc-protected amino acid using a coupling reagent such as HBTU in the presence of a base like DIEA, and add it to the resin.
-
Washing: Thoroughly wash the resin with DMF and DCM after each deprotection and coupling step.
-
Repeat: Repeat the deprotection and coupling cycles until the full peptide sequence is assembled.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
-
Oxidative Folding: Dissolve the linear peptide in a redox buffer (e.g., containing reduced and oxidized glutathione) to facilitate the correct formation of the three disulfide bonds.
-
Purification: Purify the folded peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analysis: Confirm the identity and purity of the synthetic peptide by mass spectrometry.
Whole-Cell Patch-Clamp Electrophysiology
To characterize the effects of this compound on Nav1.1 channels, whole-cell patch-clamp recordings can be performed on cells heterologously expressing the channel, such as Xenopus oocytes or mammalian cell lines (e.g., HEK293).[2][9]
A typical protocol involves the following steps:
-
Cell Preparation: Culture mammalian cells expressing hNav1.1 or prepare Xenopus oocytes injected with hNav1.1 cRNA.[12][13]
-
Solutions: Prepare an external solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, pH 7.4) and an internal pipette solution (e.g., containing in mM: 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, pH 7.2).
-
Recording:
-
Pull and fire-polish borosilicate glass pipettes to a resistance of 2-5 MΩ.
-
Fill the pipette with the internal solution and mount it on the amplifier headstage.
-
Approach a cell under a microscope and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Apply a brief pulse of suction to rupture the membrane patch and achieve the whole-cell configuration.
-
Hold the cell at a holding potential of -90 mV and apply depolarizing voltage steps to elicit sodium currents.
-
Record baseline currents and then perfuse the external solution containing various concentrations of this compound.
-
Record currents in the presence of the peptide to determine its effects on channel gating.[2][10]
-
-
Data Analysis: Analyze the recorded currents to determine changes in current amplitude, voltage-dependence of activation and inactivation, and the kinetics of inactivation.
Calcium Imaging
Calcium imaging can be used to assess the functional consequences of this compound-induced Nav1.1 activation in neurons, which leads to increased neuronal excitability and calcium influx.[9][10]
A general protocol using the ratiometric calcium indicator Fura-2 AM is as follows:
-
Cell Culture: Plate neurons (e.g., dorsal root ganglion neurons) on glass coverslips.
-
Dye Loading:
-
Imaging:
-
Mount the coverslip in a perfusion chamber on an inverted fluorescence microscope equipped with a light source capable of alternating excitation at 340 nm and 380 nm, and a detector to measure emission at ~510 nm.
-
Acquire baseline fluorescence images.
-
Perfuse the chamber with a solution containing this compound.
-
Record the changes in fluorescence intensity at both excitation wavelengths over time.
-
-
Data Analysis: Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm. An increase in this ratio corresponds to an increase in intracellular calcium concentration.
Signaling Pathways
Mechanical Pain Pathway
This compound has been instrumental in elucidating the role of Nav1.1 in mechanical pain.[1][9] Nav1.1 is expressed in a subpopulation of myelinated Aδ nociceptors.[9] Activation of these neurons by mechanical stimuli leads to the opening of Nav1.1 channels and the generation of action potentials that propagate to the central nervous system, resulting in the sensation of pain. This compound, by enhancing Nav1.1 activity, sensitizes these neurons and can induce pain-like behaviors.[9]
Dravet Syndrome
Dravet syndrome is a severe form of epilepsy often caused by loss-of-function mutations in the SCN1A gene, which encodes Nav1.1.[6][8] This leads to reduced sodium currents in GABAergic interneurons, impairing their ability to fire action potentials and leading to disinhibition of cortical networks and seizures.[6][8] this compound, by potentiating the function of the remaining healthy Nav1.1 channels, can rescue the firing of these inhibitory interneurons, thereby restoring proper network inhibition and reducing seizure activity.[7][8]
Conclusion
The this compound peptide is a powerful pharmacological tool for studying the biophysical properties and physiological roles of the Nav1.1 sodium channel. Its high potency and selectivity make it an invaluable probe for dissecting the contributions of Nav1.1 to neuronal excitability in both health and disease. The detailed understanding of its mechanism of action and the development of robust experimental protocols for its use will continue to facilitate research into the pathophysiology of conditions such as mechanical pain and Dravet syndrome, and may pave the way for the development of novel therapeutics targeting Nav1.1.
References
- 1. Selective spider toxins reveal a role for the Nav1.1 channel in mechanical pain. | Julius Lab at UCSF [juliuslab.ucsf.edu]
- 2. pnas.org [pnas.org]
- 3. moodle2.units.it [moodle2.units.it]
- 4. smartox-biotech.com [smartox-biotech.com]
- 5. researchgate.net [researchgate.net]
- 6. Epigenetic insights into GABAergic development in Dravet Syndrome iPSC and therapeutic implications [elifesciences.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Specific deletion of NaV1.1 sodium channels in inhibitory interneurons causes seizures and premature death in a mouse model of Dravet syndrome. [escholarship.org]
- 9. Selective spider toxins reveal a role for Nav1.1 channel in mechanical pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. psi.pitt.edu [psi.pitt.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. google.com [google.com]
- 14. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
Unlocking a New Avenue in Epilepsy Research: A Technical Guide to the NaV1.1 Activator, Hm1a
For Immediate Release
An In-depth Exploration of a Novel Peptide Toxin and its Therapeutic Potential in Epilepsy
This technical guide provides a comprehensive overview of the spider venom peptide, Heteroscodratoxin-1a (Hm1a), and its significant implications for epilepsy research, particularly in the context of Dravet syndrome. This document is intended for researchers, scientists, and drug development professionals actively seeking novel therapeutic strategies for neurological channelopathies.
This compound has emerged as a potent and selective activator of the voltage-gated sodium channel NaV1.1.[1][2][3] This channel is predominantly expressed in fast-spiking GABAergic interneurons, which are crucial for maintaining inhibitory tone in the brain.[1][4] In genetic epilepsies like Dravet syndrome, loss-of-function mutations in the SCN1A gene, which encodes NaV1.1, lead to impaired interneuron function, resulting in network hyperexcitability and severe seizures.[2][3] this compound offers a promising therapeutic strategy by directly targeting the underlying molecular deficit.[1]
This guide will delve into the mechanism of action of this compound, present quantitative data from key experimental findings, provide detailed experimental protocols, and visualize the associated signaling pathways and workflows.
Mechanism of Action: A Targeted Approach to Restoring Neuronal Inhibition
This compound selectively binds to the NaV1.1 channel, specifically interacting with the voltage-sensing domain IV (DIV).[1][5] This interaction impedes the movement of the DIV voltage sensor, which in turn hinders both fast and slow inactivation of the channel.[1][5] The primary effect is a significant delay in fast inactivation, leading to a substantial persistent sodium current.[1] This enhancement of NaV1.1 function effectively rescues the firing deficits observed in GABAergic interneurons from Dravet syndrome mouse models, without significantly altering the firing properties of excitatory pyramidal neurons.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from electrophysiological and in vivo studies on this compound.
Table 1: Electrophysiological Effects of this compound on NaV Channels
| Channel Subtype | This compound Concentration | Effect | Reference |
| hNaV1.1 | 7.5 ± 0.2 nM (EC50) | Potentiation, delayed fast inactivation, persistent current | [6] |
| hNaV1.3 | 39.5 ± 0.2 nM (EC50) | Moderate potentiation, delayed inactivation | [6] |
| hNaV1.2, 1.4, 1.5, 1.6, 1.7, 1.8 | 50 nM | No significant effect | [1][6] |
| KV Channels (KV1.7, KV10.1, KV11.1, KCa1.1, KCa2.2, KCa3.1) | 300 nM | No significant effect | [1] |
Table 2: Effects of this compound on Neuronal Firing Properties in Brain Slices
| Neuron Type | Mouse Model | This compound Concentration | Key Findings | Reference |
| Fast-spiking GABAergic Interneurons | Wild-type (GAD67-GFP) | 10 nM | Leftward shift in input-output curve (28% mean increase in firing frequency at 50% of input-output), 7% increase in maximal firing frequency. | [4][7] |
| Pyramidal Neurons | Wild-type (GAD67-GFP) | 10 nM | No significant change in firing properties. | [4][7] |
| CA1 GABAergic Interneurons | Dravet Syndrome | 10 nM | Rescued action potential firing collapse at current injections >300 pA. | [1][8] |
| CA1 Pyramidal Neurons | Dravet Syndrome | 10 nM | No significant impact on firing properties. | [1] |
Table 3: In Vivo Efficacy of this compound in a Dravet Syndrome Mouse Model
| Treatment | Outcome | Significance | Reference |
| Intracerebroventricular (ICV) infusion of this compound | Significant reduction in seizure counts and mortality. | P < 0.0001 (Mantel-Cox test for survival) | [1] |
| ICV infusion of this compound | Reduced whole-brain hyperexcitability. | N/A | [1] |
Experimental Protocols
Automated Planar Patch-Clamp Electrophysiology
This protocol is used to assess the selectivity and potency of this compound on various human NaV channel subtypes expressed in mammalian cell lines (e.g., HEK293).
-
Cell Culture: Culture human embryonic kidney (HEK293) cells stably expressing the human sodium channel α subunit of interest (hNaV1.1–hNaV1.8) and the human sodium channel β1 subunit.
-
Cell Preparation: On the day of the experiment, detach cells using a non-enzymatic dissociation solution and resuspend in an external solution.
-
Electrophysiology Recordings:
-
Use an automated patch-clamp system (e.g., SyncroPatch 384PE).
-
External Solution (in mM): 140 NaCl, 4 KCl, 1 MgCl2, 2 CaCl2, 5 D-Glucose, 10 HEPES, pH 7.4 with NaOH.
-
Internal Solution (in mM): 110 CsF, 10 CsCl, 10 NaCl, 2 EGTA, 10 HEPES, pH 7.2 with CsOH.
-
Voltage Protocol for Activation: From a holding potential of -120 mV, apply 100 ms depolarizing steps from -120 mV to +30 mV in 5 mV increments.
-
Voltage Protocol for Inactivation: From a holding potential of -120 mV, apply a 500 ms pre-pulse to various potentials before a test pulse to elicit peak current.
-
-
Data Analysis: Fit current-voltage relationships with a Boltzmann equation to determine V0.5 of activation and inactivation. Fit concentration-response data to determine EC50 values.[1]
Brain Slice Electrophysiology
This protocol is used to evaluate the effect of this compound on the firing properties of different neuron types in ex vivo brain slices.
-
Slice Preparation:
-
Anesthetize mice (e.g., GAD67-GFP knock-in or Dravet syndrome model) and decapitate.
-
Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) cutting solution.
-
Cut coronal or sagittal slices (e.g., 300 µm thick) using a vibratome.
-
Transfer slices to a holding chamber with oxygenated aCSF at room temperature for at least 1 hour before recording.
-
-
Whole-Cell Patch-Clamp Recordings:
-
Transfer a slice to the recording chamber of an upright microscope and perfuse with oxygenated aCSF at a constant flow rate.
-
Identify neurons of interest (e.g., fluorescently labeled GABAergic neurons or pyramidal neurons based on morphology).
-
Pipette Solution (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, 10 phosphocreatine, pH 7.3 with KOH.
-
Establish a whole-cell patch-clamp configuration.
-
Recording Protocol: In current-clamp mode, inject a series of depolarizing current steps of increasing amplitude (e.g., 2.5-second duration) to elicit action potential firing and generate an input-output curve.
-
Bath-apply this compound (e.g., 10 nM) and repeat the current injection protocol after a 10-minute perfusion period.
-
-
Data Analysis: Analyze changes in firing frequency, action potential threshold, amplitude, and other electrophysiological parameters before and after this compound application.[7]
In Vivo Seizure Monitoring in a Dravet Syndrome Mouse Model
This protocol describes the long-term monitoring of seizures and survival in a mouse model of Dravet syndrome following intracerebroventricular (ICV) administration of this compound.
-
Animal Model: Use a validated mouse model of Dravet syndrome (e.g., carrying a heterozygous loss-of-function mutation in Scn1a).
-
Surgical Procedure:
-
Anesthetize mice and place them in a stereotaxic frame.
-
Implant an indwelling cannula into a lateral ventricle for ICV infusion.
-
Implant electrocorticography (ECoG) electrodes over the cortex to monitor brain activity.
-
Allow animals to recover from surgery.
-
-
Drug Administration:
-
Connect the ICV cannula to an osmotic minipump for continuous infusion of this compound or vehicle control.
-
-
Seizure and Survival Monitoring:
-
House mice individually and continuously record ECoG and video for an extended period (e.g., during the critical epileptogenic period from postnatal day 18 to 26).
-
Score seizures based on electrographic and behavioral manifestations.
-
Monitor survival rates in both treatment and control groups.
-
-
Data Analysis: Compare seizure frequency, duration, and mortality rates between the this compound-treated and vehicle-treated groups.[1]
Visualizing the Molecular and Experimental Landscape
To further elucidate the mechanisms and methodologies described, the following diagrams have been generated.
Conclusion and Future Directions
This compound represents a significant advancement in the field of epilepsy research, offering a precision-medicine approach to treating Dravet syndrome by targeting the specific NaV1.1 channel deficiency.[1] The selective potentiation of NaV1.1 in GABAergic interneurons restores inhibitory tone and reduces seizure susceptibility in preclinical models.[1] While these findings are promising, challenges remain, most notably the peptide's inability to cross the blood-brain barrier, necessitating direct central nervous system administration.[3] Future research will likely focus on developing strategies to improve the pharmacokinetic properties of this compound or designing small molecules that mimic its mechanism of action to create orally bioavailable therapeutics for Dravet syndrome and potentially other NaV1.1-related epilepsies.
References
- 1. Selective NaV1.1 activation rescues Dravet syndrome mice from seizures and premature death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cureepilepsy.org [cureepilepsy.org]
- 3. dravetsyndromenews.com [dravetsyndromenews.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Heteroscodratoxin-1 - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In vivo Rodent Studies with Hm1a
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hm1a is a peptide toxin isolated from the venom of the tarantula Heteroscodra maculata. It acts as a potent and selective positive modulator of the voltage-gated sodium channel NaV1.1.[1][2] This selectivity makes this compound a valuable research tool for investigating the physiological roles of NaV1.1 and a potential therapeutic lead for conditions involving NaV1.1 dysfunction, such as Dravet syndrome and certain types of pain.[1][3] These application notes provide detailed protocols for the use of this compound in in vivo rodent models of Dravet syndrome and mechanical pain.
Mechanism of Action
This compound selectively binds to the NaV1.1 channel and slows its inactivation. This leads to an increased sodium current during neuronal depolarization, effectively potentiating the activity of neurons expressing NaV1.1.[1] In the context of Dravet syndrome, where a loss-of-function mutation in the SCN1A gene leads to reduced NaV1.1 function in inhibitory interneurons, this compound can rescue the function of the remaining healthy channels, thereby restoring inhibitory tone and reducing seizure activity.[1][2] In sensory neurons, this compound-mediated activation of NaV1.1 has been shown to play a role in modulating mechanical pain sensitivity.[3]
Signaling Pathway of this compound in a Neuron
References
Application Notes and Protocols for Intracerebroventricular Injection of Hm1a in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the intracerebroventricular (ICV) administration of the spider venom peptide, Hm1a, in mice. This compound is a potent and selective agonist of the voltage-gated sodium channel Nav1.1 and is a valuable tool for investigating Nav1.1's role in neurological disorders and pain pathways.[1][2]
Introduction
This compound, a 35-amino acid peptide isolated from the venom of the Togo starburst tarantula (Heteroscodra maculata), selectively targets the Nav1.1 sodium channel.[2] Its mechanism of action involves the inhibition of both fast and slow inactivation of the channel, leading to increased neuronal excitability.[3][4] This makes this compound a critical pharmacological tool for studying the function of Nav1.1-expressing neurons. In mouse models, ICV injection of this compound has been shown to elicit convulsions at high doses but can also rescue inhibitory interneuron function in models of Dravet syndrome.[5][6] Furthermore, it has been demonstrated to induce mechanical pain hypersensitivity, highlighting the role of Nav1.1 in mechanosensation.[6][7]
These notes are intended to guide researchers in the planning and execution of experiments involving the ICV injection of this compound in mice, covering applications in epilepsy and pain research.
Data Presentation
This compound Concentration and Effects
| Application | This compound Concentration/Dose | Mouse Model | Observed Effect | Reference |
| Pain Research | 1 µM (injected into cutaneous receptive fields) | Wild-type | Increased firing rate of Aδ-mechanoreceptors in response to mechanical stimuli. | |
| Pain Research | Not specified (unilateral paw injection) | Wild-type | Produced robust and equivalent mechanical sensitization of both the injected and contralateral paw. | [6] |
| Epilepsy Research | Not specified (ICV infusion) | Dravet syndrome mice | Rescued inhibitory interneuron function, reduced seizure susceptibility, and prevented premature death. | [5][8] |
| In Vitro Studies | 38 nM (EC50) | hNav1.1 expressed in Xenopus oocytes | Inhibition of Nav1.1 inactivation. | [2] |
| In Vitro Studies | 100 nM | hNav1.1 expressed in oocytes | Induced slowing of inactivation time course. | |
| In Vitro Studies | 500 nM | Cultured sensory neurons | Unaffected outward K+ currents, suggesting primary targeting of Nav1.1. | [6][7] |
| In Vitro Studies | 1 µM | mKv4.1 | Failed to block the potassium channel, demonstrating selectivity for Nav1.1. | [6][7] |
Electrophysiological Effects of this compound on Neurons
| Parameter | Condition | Value | Reference |
| Resting Membrane Potential | Before this compound | -55 ± 6 mV | [7] |
| Resting Membrane Potential | After this compound | -56 ± 6 mV | [7] |
| Action Potential Width | Before this compound | 6.5 msec | [6][7] |
| Action Potential Width | After this compound | 8.6 msec | [6][7] |
| Change in Action Potential Width | - | +28.3 ± 8.4% | [6][7] |
Experimental Protocols
Intracerebroventricular (ICV) Injection Protocol
This protocol describes the surgical procedure for delivering this compound directly into the lateral ventricles of the mouse brain. Both stereotaxic and free-hand methods are common.[9] The following is a generalized stereotaxic approach.
Materials:
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Stereotaxic frame with a mouse adapter
-
Hamilton syringe (10 µL) with a 27-gauge needle
-
Surgical drill
-
Dental cement
-
This compound solution (in sterile saline or artificial cerebrospinal fluid)
-
Surgical tools (scalpel, forceps, etc.)
-
Betadine and 70% ethanol
-
Eye lubricant
Procedure:
-
Anesthesia and Preparation: Anesthetize the mouse using an appropriate anesthetic regimen (e.g., isoflurane at 1-3% maintenance).[10] Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex. Apply eye lubricant to prevent corneal drying.
-
Stereotaxic Mounting: Secure the mouse in a stereotaxic frame. Shave the head and clean the surgical area with alternating scrubs of betadine and 70% ethanol.[10]
-
Incision and Bregma Identification: Make a midline incision on the scalp to expose the skull. Identify the bregma, the intersection of the sagittal and coronal sutures.
-
Craniotomy: Using a surgical drill, create a small burr hole over the injection site. For the lateral ventricle, typical coordinates relative to bregma are: Anteroposterior (AP): -0.5 mm, Mediolateral (ML): ±1.0 mm, Dorsoventral (DV): -2.2 mm from the skull surface.
-
Injection: Slowly lower the Hamilton syringe needle to the target DV coordinate. Infuse the this compound solution (typically 1-5 µL) over 1-2 minutes to prevent backflow. Leave the needle in place for an additional 2-5 minutes before slowly retracting it.
-
Closure and Post-operative Care: Seal the burr hole with dental cement and suture the scalp incision. Administer post-operative analgesics as per institutional guidelines. Place the mouse in a clean, warm cage for recovery and monitor until it is fully ambulatory.
Electrocorticography (ECoG) Recording Protocol
To assess the effect of this compound on brain activity, such as in seizure models, ECoG can be performed.
Materials:
-
ECoG electrodes (gold-covered screws)
-
Dental cement
-
ECoG recording system
-
Surgical tools for electrode implantation
Procedure:
-
Electrode Implantation: This can be done concurrently with the ICV cannula implantation surgery.
-
Drill additional small holes in the skull over the desired cortical areas (e.g., somatosensory cortex) for the ECoG screw electrodes. A reference screw is typically placed over the cerebellum.[9]
-
Carefully screw the electrodes into the skull until they make contact with the dura mater.
-
Connect the electrodes to a headstage and secure the assembly to the skull with dental cement.
-
Recovery: Allow the animal to recover for at least one week before starting recordings.
-
Recording: Connect the headstage to the ECoG recording system. Record baseline brain activity before ICV injection of this compound.
-
Post-injection Recording: Following this compound administration, record ECoG signals to monitor for changes in brain wave patterns, such as interictal spikes or seizure activity.[4]
Behavioral Testing Protocols
This test is used to assess mechanical allodynia, a key feature of neuropathic pain that can be induced by this compound.
Materials:
-
Von Frey filaments of varying stiffness
-
Elevated mesh platform
-
Testing chambers
Procedure:
-
Acclimation: Place the mouse in a testing chamber on the elevated mesh platform and allow it to acclimate for at least 30-60 minutes.
-
Filament Application: Apply the von Frey filaments to the plantar surface of the hind paw, starting with a filament of low stiffness. Apply enough force to cause the filament to bend.
-
Response Assessment: A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Threshold Determination: Use the up-down method to determine the 50% paw withdrawal threshold. If there is a positive response, use the next smaller filament. If there is no response, use the next larger filament.
-
Data Analysis: The pattern of responses is used to calculate the mechanical withdrawal threshold.
This test can be used as a control to determine if the pain phenotype induced by this compound is specific to mechanical stimuli.
Materials:
-
Hot plate apparatus
-
Plexiglass cylinder
Procedure:
-
Apparatus Setup: Set the hot plate temperature to a constant, noxious temperature (e.g., 52-55°C).[1][11]
-
Acclimation: Allow the mouse to acclimate to the testing room for at least 30 minutes.
-
Testing: Place the mouse on the hot plate within the plexiglass cylinder and start a timer.
-
Response Latency: Observe the mouse for signs of nociception, such as paw licking, shaking, or jumping. Record the latency to the first response.
-
Cut-off Time: A cut-off time (e.g., 30-60 seconds) should be used to prevent tissue damage.[1] If the mouse does not respond within this time, remove it from the plate and record the cut-off time as its latency.
Visualizations
Signaling Pathway of this compound Action on Nav1.1
Caption: this compound binds to the Nav1.1 channel, leading to neuronal hyperexcitability.
Experimental Workflow for ICV Injection of this compound and Subsequent Analysis
Caption: Experimental workflow from surgery to data analysis.
References
- 1. maze.conductscience.com [maze.conductscience.com]
- 2. smartox-biotech.com [smartox-biotech.com]
- 3. meliordiscovery.com [meliordiscovery.com]
- 4. pnas.org [pnas.org]
- 5. jove.com [jove.com]
- 6. Selective spider toxins reveal a role for Nav1.1 channel in mechanical pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. psi.pitt.edu [psi.pitt.edu]
- 8. cureepilepsy.org [cureepilepsy.org]
- 9. biorxiv.org [biorxiv.org]
- 10. neuronexus.com [neuronexus.com]
- 11. maze.conductscience.com [maze.conductscience.com]
Application Notes and Protocols for Cell-Based Assays to Study Hm1a Effects
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing cell-based assays to investigate the effects of Hm1a, a potent and selective agonist of the voltage-gated sodium channel Nav1.1.[1][2] These assays are crucial for understanding its mechanism of action and for screening potential therapeutic applications, particularly in the context of pain and epilepsy research.[1][2][3]
Introduction to this compound
This compound is a peptide toxin isolated from the venom of the spider Heteroscodra maculata.[2][4] It selectively targets the Nav1.1 sodium channel, a key player in the excitability of neurons.[1][2] The primary mechanism of action of this compound is the inhibition of both fast and slow inactivation of Nav1.1 channels.[1][5][6] This leads to an increased sodium influx during depolarization, resulting in neuronal hyperexcitability.[7] this compound exhibits high selectivity for Nav1.1, with significantly weaker effects on Nav1.2 and Nav1.3, and minimal to no effect on other Nav subtypes (Nav1.4-1.8) and most potassium channels.[4][7][8]
Key Cell-Based Assays for Studying this compound
The primary cell-based assays for characterizing the effects of this compound are:
-
Electrophysiology (Patch-Clamp): The gold standard for directly measuring the effects of this compound on ion channel function.
-
Calcium Imaging: A high-throughput method to assess the downstream consequences of Nav1.1 activation, such as changes in intracellular calcium.
-
Membrane Potential Assays: A fluorescence-based method to monitor changes in cellular membrane potential induced by this compound.
Electrophysiology: Whole-Cell Patch-Clamp
This technique allows for the direct measurement of ion currents through Nav1.1 channels in response to this compound.
Experimental Workflow
Protocol: Whole-Cell Patch-Clamp on HEK293 Cells Stably Expressing hNav1.1
Materials:
-
HEK293 cells stably expressing human Nav1.1 (hNav1.1)
-
Cell culture medium (e.g., DMEM with 10% FBS, antibiotics, and a selection agent)
-
Poly-L-lysine coated glass coverslips
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
-
Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH)
-
This compound stock solution (in external solution)
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
-
Borosilicate glass capillaries for pipette pulling
Procedure:
-
Cell Culture: Culture HEK293-hNav1.1 cells in a 37°C, 5% CO₂ incubator. Passage cells every 2-3 days.
-
Cell Plating: 24-48 hours before the experiment, plate the cells onto poly-L-lysine coated glass coverslips at a low density to allow for easy patching of individual cells.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Recording Setup: Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with the external solution.
-
Obtaining a Whole-Cell Seal: Approach a single, healthy-looking cell with the patch pipette. Apply gentle suction to form a gigaohm seal (>1 GΩ).
-
Whole-Cell Configuration: Apply a brief, strong suction to rupture the cell membrane and achieve the whole-cell configuration.
-
Baseline Recording: Clamp the cell at a holding potential of -90 mV. Apply a series of depolarizing voltage steps (e.g., to -10 mV for 50 ms) to elicit Nav1.1 currents. Record stable baseline currents for at least 3 minutes.
-
This compound Application: Perfuse the recording chamber with the external solution containing the desired concentration of this compound.
-
Recording this compound Effects: Continue to apply the same voltage-step protocol and record the changes in the Nav1.1 current. This compound is expected to increase the peak current and slow the inactivation of the channel.[3][8]
-
Washout: Perfuse with the external solution without this compound to observe the reversibility of the effect.
-
Data Analysis: Measure the peak current amplitude and the time constant of inactivation before and after this compound application. To determine the EC₅₀, repeat the experiment with a range of this compound concentrations and fit the data to a dose-response curve.
Quantitative Data: Effects of this compound on Voltage-Gated Sodium Channels
| Channel Subtype | This compound Effect | EC₅₀ (nM) | Cell Type | Reference |
| hNav1.1 | Potentiation (inhibition of inactivation) | 38 ± 6 | Xenopus oocytes | [7] |
| hNav1.1 | Potentiation (inhibition of inactivation) | 7.5 ± 0.2 | HEK293T cells | [8] |
| hNav1.2 | Weak potentiation | 236 | Xenopus oocytes | [4] |
| hNav1.3 | Weak potentiation | 220 | Xenopus oocytes | [4] |
| hNav1.3 | Weak potentiation | 39.5 ± 0.2 | CHO cells | [8] |
| hNav1.4-1.8 | No significant effect | >1000 | Xenopus oocytes/Mammalian cells | [7][8] |
Calcium Imaging
This assay indirectly measures the activity of Nav1.1 channels by detecting changes in intracellular calcium concentration that result from channel opening and subsequent cell depolarization.
Signaling Pathway
Protocol: Fura-2 AM-based Calcium Imaging
Materials:
-
Cells expressing Nav1.1 (e.g., primary dorsal root ganglion (DRG) neurons or HEK293-hNav1.1 cells)
-
Cell culture medium
-
Glass-bottom imaging dishes
-
Fura-2 AM calcium indicator
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer
-
This compound stock solution
-
Fluorescence microscope with an excitation light source capable of alternating between 340 nm and 380 nm, and an emission filter at ~510 nm.
-
Image acquisition and analysis software
Procedure:
-
Cell Plating: Plate cells on glass-bottom dishes and culture until they reach the desired confluency.
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS).
-
Remove the culture medium from the cells and wash once with HBSS.
-
Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells 2-3 times with HBSS to remove excess dye and allow for de-esterification for at least 20 minutes.
-
-
Imaging Setup:
-
Place the dish on the microscope stage and perfuse with HBSS.
-
Focus on the cells and acquire a baseline fluorescence signal by alternating excitation between 340 nm and 380 nm and recording the emission at 510 nm.
-
-
This compound Application:
-
Add this compound to the perfusion buffer at the desired final concentration.
-
Continuously record the fluorescence intensity changes. An increase in the 340/380 nm fluorescence ratio indicates an increase in intracellular calcium.[7]
-
-
Positive Control: At the end of the experiment, apply a high concentration of a calcium ionophore like ionomycin to obtain the maximum fluorescence ratio.
-
Data Analysis:
-
For each cell, calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation over time.
-
Quantify the change in the fluorescence ratio upon this compound application compared to the baseline.
-
Quantitative Data: this compound-Evoked Calcium Responses
| Cell Type | This compound Concentration | Observation | Reference |
| Embryonic Rat DRG Neurons | 500 nM | Robust increase in intracellular calcium | [7] |
| P0 Mouse Trigeminal Neurons | 500 nM | Significant calcium responses, diminished by the Nav1.1 inhibitor ICA-121431 | [7] |
Membrane Potential Assays
These assays utilize voltage-sensitive fluorescent dyes to report changes in the electrical potential across the cell membrane. They are a valuable tool for high-throughput screening of compounds that modulate ion channels.
Experimental Workflow
Protocol: Using a Fluorescent Membrane Potential Dye
Materials:
-
Cells expressing Nav1.1
-
Black-walled, clear-bottom 96-well or 384-well microplates
-
Fluorescent membrane potential dye kit (e.g., FLIPR Membrane Potential Assay Kit or similar)
-
Physiological buffer (e.g., HBSS)
-
This compound stock solution
-
A fluorescence plate reader equipped with injectors
Procedure:
-
Cell Plating: Seed the Nav1.1-expressing cells into the microplate at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Prepare the voltage-sensitive dye solution according to the manufacturer's instructions. Remove the culture medium and add the dye solution to each well. Incubate for 30-60 minutes at 37°C.
-
Baseline Reading: Place the microplate in the fluorescence plate reader. Measure the baseline fluorescence for a short period.
-
Compound Addition: Use the instrument's injectors to add this compound at various concentrations to the wells.
-
Signal Detection: Immediately after compound addition, continuously measure the fluorescence intensity over time. Depolarization of the cell membrane, as expected with this compound, will cause a change in the fluorescence signal (the direction of change depends on the specific dye used).
-
Data Analysis: For each concentration of this compound, calculate the change in fluorescence from baseline. Plot the response as a function of this compound concentration to determine the EC₅₀.
Expected Results
Application of this compound to Nav1.1-expressing cells is expected to cause membrane depolarization, which will be reported as a change in fluorescence by the voltage-sensitive dye. In whole-cell current clamp experiments, this compound has been shown to enhance spike frequency and prolong the action potential width without altering the resting membrane potential.[7][9]
Summary
The cell-based assays described here provide a comprehensive toolkit for characterizing the effects of this compound on its target, the Nav1.1 voltage-gated sodium channel. Electrophysiology offers detailed mechanistic insights, while calcium imaging and membrane potential assays provide higher-throughput methods to assess the functional consequences of Nav1.1 modulation. Together, these techniques are invaluable for advancing our understanding of this compound and its potential as a pharmacological tool and therapeutic lead.
References
- 1. Buy this compound (EVT-1493418) [evitachem.com]
- 2. smartox-biotech.com [smartox-biotech.com]
- 3. Selective NaV1.1 activation rescues Dravet syndrome mice from seizures and premature death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. latoxan.com [latoxan.com]
- 5. Pharmacology of the Nav1.1 domain IV voltage sensor reveals coupling between inactivation gating processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Heteroscodratoxin-1 - Wikipedia [en.wikipedia.org]
- 7. Selective spider toxins reveal a role for Nav1.1 channel in mechanical pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. psi.pitt.edu [psi.pitt.edu]
Application Notes and Protocols: Hm1a for Dravet Syndrome Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dravet syndrome is a severe and pharmacoresistant form of epilepsy that begins in infancy and is characterized by developmental delays and a high risk of premature death.[1] The underlying cause in the majority of cases is a loss-of-function mutation in the SCN1A gene, which encodes the α-subunit of the voltage-gated sodium channel NaV1.1.[1][2] These channels are crucial for the proper functioning of inhibitory interneurons in the brain.[1][3] Their impairment leads to reduced inhibition and a state of hyperexcitability, resulting in seizures.[3][4]
Hm1a, a peptide isolated from the venom of the spider Heteroscodra maculata, has emerged as a promising therapeutic candidate.[5][6] It acts as a selective activator of NaV1.1 channels.[6][7] By targeting the remaining functional NaV1.1 channels in Dravet syndrome, this compound restores the activity of inhibitory interneurons, thereby addressing the core mechanism of the disease.[1][8] In preclinical studies using mouse models of Dravet syndrome, this compound has demonstrated significant efficacy in reducing seizure frequency and preventing premature death.[2][4][9]
These application notes provide a comprehensive overview of the use of this compound in Dravet syndrome mouse models, including its mechanism of action, key experimental findings, and detailed protocols for its application.
Mechanism of Action of this compound in Dravet Syndrome
This compound selectively binds to the NaV1.1 channel and modifies its gating properties.[8] Specifically, it inhibits the movement of the domain IV voltage sensor, which slows both fast and slow inactivation of the channel.[8][10] This leads to a prolonged channel opening and an enhanced sodium current, which boosts the function of the NaV1.1-expressing inhibitory interneurons that are impaired in Dravet syndrome.[2][8] This targeted action on inhibitory neurons, without significantly affecting excitatory neurons, helps to rebalance neuronal circuitry and reduce hyperexcitability.[3][8]
This compound's therapeutic mechanism in Dravet syndrome.
Data Presentation
The following tables summarize the quantitative data from key studies on the effects of this compound in Dravet syndrome mouse models.
Table 1: Electrophysiological Effects of this compound on NaV1.1 Channels
| Parameter | Condition | Value | Reference |
| EC50 for hNaV1.1 | This compound in Xenopus oocytes | 38 ± 6 nM | [11] |
| Fast Inactivation (τfast) | Vehicle (0 mV) | 0.31 ± 0.03 ms | [9] |
| 50 nM this compound (0 mV) | 0.75 ± 0.3 ms | [9] | |
| Slow Inactivation (τslow) | Vehicle (0 mV) | 1.4 ± 0.4 ms | [9] |
| 5 nM this compound (0 mV) | 3.94 ± 0.6 ms | [9] | |
| 50 nM this compound (0 mV) | 5.97 ± 0.74 ms | [9] | |
| V0.5 of Inactivation | Vehicle | -35.3 ± 1.8 mV | [9] |
| 50 nM this compound | -45.9 ± 1.3 mV | [9] |
Table 2: In Vivo Efficacy of this compound in Dravet Syndrome Mouse Models
| Outcome Measure | Treatment Group | Result | Reference |
| Seizure Frequency | This compound-treated Dravet mice | Significant reduction | [8] |
| Mortality | This compound-treated Dravet mice | Significantly reduced | [2][8][9] |
| Action Potential Firing | Dravet mouse GABAergic neurons + 10 nM this compound | Rescued from collapse | [8] |
Experimental Protocols
Dravet Syndrome Mouse Model
The most commonly used model is a heterozygous knockout mouse for the Scn1a gene (Scn1a+/-), which recapitulates key features of Dravet syndrome, including spontaneous seizures and premature death.[8][10]
This compound Administration: Intracerebroventricular (ICV) Infusion
Due to its inability to cross the blood-brain barrier, this compound must be administered directly into the central nervous system.[2][4]
Protocol:
-
Animal Preparation: Anesthetize adult mice (e.g., with isoflurane) and place them in a stereotaxic frame.
-
Cannula Implantation: Surgically implant a guide cannula into the lateral ventricle. Coordinates for the lateral ventricle in mice are typically (from Bregma): AP -0.3 mm, ML ±1.0 mm, DV -2.5 mm.
-
Recovery: Allow the animals to recover for at least one week post-surgery.
-
Infusion: For chronic studies, connect the implanted cannula to an osmotic minipump for continuous infusion of this compound at the desired concentration and rate. For acute studies, a direct injection can be performed through the cannula.
-
Dosage: The effective dosage and concentration will need to be optimized for the specific study, but published research has used concentrations in the nanomolar range in vitro.[9][11]
References
- 1. Selective NaV1.1 activation rescues Dravet syndrome mice from seizures and premature death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dravetsyndromenews.com [dravetsyndromenews.com]
- 3. Research Portal [research.usc.edu.au]
- 4. epilepsy.com [epilepsy.com]
- 5. cureepilepsy.org [cureepilepsy.org]
- 6. smartox-biotech.com [smartox-biotech.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Selective NaV1.1 activation rescues Dravet syndrome mice from seizures and premature death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pnas.org [pnas.org]
- 11. Selective spider toxins reveal a role for Nav1.1 channel in mechanical pain - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Utilizing Hm1a for the Study of Mechanical Pain Sensitization
Introduction
Hm1a is a peptide toxin isolated from the venom of the Togo Starburst tarantula, Heteroscodra maculata.[1] It has emerged as a critical pharmacological tool for investigating the molecular and cellular mechanisms underlying pain. This compound is a potent and selective modulator of the voltage-gated sodium channel Nav1.1.[1][2] Its unique mechanism of action, which involves inhibiting the channel's fast inactivation, leads to the hyperexcitability of specific neuron populations.[1][3] This property makes this compound exceptionally valuable for studying the role of Nav1.1-expressing neurons in sensory modalities, particularly in the context of mechanical pain sensitization.
Mechanism of Action
This compound selectively targets the Nav1.1 channel, a tetrodotoxin-sensitive (TTX-S) channel expressed in a subset of peripheral sensory neurons.[1][4] The toxin binds to the voltage-sensing domain IV (DIV) of the channel, specifically interacting with the S1-S2 and S3b-S4 loops.[1][2] This interaction prevents the channel from undergoing fast inactivation after opening, resulting in a persistent sodium current upon membrane depolarization.[1][2] The sustained influx of sodium ions leads to:
-
A lower threshold for action potential firing.[1]
This toxin-induced hyperexcitability in Nav1.1-positive sensory neurons is the primary mechanism through which this compound induces pain and sensitization.[1]
Application in Mechanical Pain Research
Research has demonstrated that this compound is a powerful tool for dissecting the pathways of mechanical pain, distinct from thermal pain modalities.
-
Modality-Specific Sensitization: Intraplantar injection of this compound in rodent models induces robust mechanical allodynia (pain in response to a non-painful stimulus) without altering sensitivity to heat.[1][2] This modality-specific effect suggests that Nav1.1 channels are predominantly located on mechanosensitive neurons that are not involved in thermal sensation.
-
Neuron Subtype Identification: this compound activates a subpopulation of myelinated Aδ sensory fibers that are generally non-peptidergic and do not express the heat-sensitive channel TRPV1.[1][2] This allows researchers to selectively activate this neuronal population and study its contribution to pain signaling, central sensitization (as measured by c-Fos expression in the spinal cord), and behavior.[1]
-
Visceral Pain Studies: Beyond somatic pain, this compound has been used to investigate visceral hypersensitivity. The toxin enhances the mechanically-evoked firing of high-threshold colonic nociceptors, indicating that Nav1.1 plays a significant role in visceral mechanical pain, such as that experienced in Irritable Bowel Syndrome (IBS).[5][6]
Data Presentation
Table 1: Electrophysiological Effects of this compound on Sensory Neurons
| Parameter | Toxin Concentration | Neuron Type | Effect | Reference |
| Action Potential Width | 500 nM | Mouse Trigeminal (TG) | Increased by 28.3 ± 8.4% | [1][2] |
| Spike Frequency | 500 nM | Mouse Trigeminal (TG) | Robustly enhanced during current injection | [1][2] |
| Resting Membrane Potential | 500 nM | Mouse Trigeminal (TG) | No significant change | [1][2] |
| Sodium Current Inactivation | 100 nM - 500 nM | Mouse TG / Oocytes | Robustly inhibited and slowed | [1][2] |
| Action Potential Threshold | 100 nM | Mouse Colonic DRG | Significantly reduced | [1] |
| Calcium Response | 500 nM | Rat Embryonic DRG | Evokes calcium influx, blocked by TTX | [1] |
Table 2: In Vivo Behavioral Effects of this compound in Mice
| Administration Route | Toxin Dose | Observed Effect | Key Finding | Reference |
| Intraplantar Injection | 5 µM in 10 µl | Acute nocifensive behaviors (licking/biting) | Direct activation of nociceptors | [1] |
| Intraplantar Injection | 500 nM in 10 µl | Robust mechanical sensitization (allodynia) | Induction of mechanical hypersensitivity | [1][2] |
| Intraplantar Injection | 500 nM in 10 µl | No change in thermal sensitivity | Demonstrates modality-specific action | [1][2] |
| Intraplantar Injection | 500 nM in 10 µl | Bilateral mechanical sensitization (ipsilateral & contralateral) | Implies central sensitization mechanisms | [1] |
| Intraplantar Injection | 5 µM | Increased c-Fos in spinal cord dorsal horn | Evidence of central neuronal activation | [1] |
Table 3: Selectivity Profile of this compound
| Channel Subtype | This compound Effect | Finding | Reference |
| Nav1.1 | Potent modulator (inhibits inactivation) | Primary target for pain sensitization | [1][2] |
| Nav1.2, Nav1.3 | Minor effects reported | Less sensitive than Nav1.1 | [3] |
| Nav1.4, Nav1.5, Nav1.6, Nav1.7, Nav1.8 | No significant effect | Highly selective for Nav1.1 | [1] |
| Voltage-Gated Potassium (Kv) Channels | No significant effect | Not a primary target | [2] |
Experimental Protocols
Protocol 1: In Vivo Assessment of Mechanical Sensitization in Rodents
Objective: To measure the effect of locally administered this compound on mechanical withdrawal thresholds in mice.
Materials:
-
This compound peptide (synthetic)
-
Vehicle (e.g., sterile Phosphate-Buffered Saline - PBS)
-
Male C57BL/6 mice (8-12 weeks old)
-
Hamilton syringe (10 µl) with a 30-gauge needle
-
Von Frey filaments (calibrated set)
-
Elevated wire mesh platform with clear enclosures
Procedure:
-
Animal Habituation: For 2-3 days prior to the experiment, place mice on the wire mesh platform in their individual enclosures for 1-2 hours to acclimate them to the testing environment.
-
Baseline Measurement: On the day of the experiment, measure the baseline 50% paw withdrawal threshold (PWT) using the "up-down" method with von Frey filaments. Apply filaments to the mid-plantar surface of the hind paw until they buckle. A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
This compound Administration: Following baseline measurements, gently restrain the mouse and perform an intraplantar (i.pl.) injection of 10 µl of this compound (500 nM solution) or vehicle into the plantar surface of one hind paw.
-
Post-Injection Assessment: At specified time points (e.g., 1, 2, 4, 24 hours) after injection, re-measure the PWT on both the ipsilateral (injected) and contralateral (uninjected) paws.
-
Data Analysis: Calculate the 50% PWT for each paw at each time point. Compare the PWT of the this compound-treated group to the vehicle-treated group using appropriate statistical tests (e.g., two-way ANOVA with post-hoc tests). A significant decrease in PWT indicates mechanical allodynia.
Protocol 2: In Vitro Electrophysiological Recording of Sensory Neuron Hyperexcitability
Objective: To characterize the effects of this compound on the electrophysiological properties of cultured Dorsal Root Ganglia (DRG) neurons.
Materials:
-
Primary DRG neuron culture from neonatal rats or mice.
-
Patch-clamp rig with amplifier, digitizer, and microscope.
-
Borosilicate glass capillaries for pipette pulling.
-
External solution (e.g., Tyrode's solution) and internal pipette solution.
-
This compound peptide.
-
Perfusion system for drug application.
Procedure:
-
Cell Culture: Dissect DRGs from neonatal pups and culture them on coated coverslips for 12-24 hours before recording.[1]
-
Patch-Clamp Recording:
-
Transfer a coverslip with adherent neurons to the recording chamber and perfuse with external solution.
-
Using a micromanipulator, form a gigaseal and establish a whole-cell patch-clamp configuration on a small-to-medium diameter DRG neuron (presumed nociceptor).
-
Current-Clamp: Record the resting membrane potential. Inject a series of depolarizing current steps to elicit action potentials and determine the rheobase (minimum current to fire an action potential).
-
Voltage-Clamp: Hold the cell at a negative potential (e.g., -90 mV) and apply depolarizing voltage steps to elicit and record sodium currents.
-
-
This compound Application: Perfuse the bath with a solution containing this compound (e.g., 500 nM).
-
Post-Hm1a Recording: After a few minutes of incubation, repeat the current-clamp and voltage-clamp protocols.
-
Data Analysis: Compare the pre- and post-Hm1a recordings. In current-clamp, measure changes in action potential firing frequency, duration, and rheobase. In voltage-clamp, analyze the rate and extent of sodium current inactivation.
Mandatory Visualizations
References
- 1. Selective spider toxins reveal a role for Nav1.1 channel in mechanical pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. psi.pitt.edu [psi.pitt.edu]
- 3. pnas.org [pnas.org]
- 4. The NaV1.7 Channel Subtype as an Antinociceptive Target for Spider Toxins in Adult Dorsal Root Ganglia Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pain-Causing Venom Peptides: Insights into Sensory Neuron Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for the Recombinant Production of the Hm1a Peptide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the recombinant production of the spider venom peptide, Hm1a, a potent and selective modulator of the Nav1.1 sodium channel. The information is intended for researchers in academia and industry involved in neuroscience, pharmacology, and drug development.
Introduction
This compound is a 35-amino acid peptide toxin originally isolated from the venom of the tarantula Heteroscodra maculata. It has garnered significant interest as a pharmacological tool and a potential therapeutic lead due to its high selectivity for the voltage-gated sodium channel Nav1.1.[1][2] Dysfunctions in Nav1.1 are associated with several neurological disorders, including epilepsy and pain.[3] this compound activates Nav1.1 by inhibiting the gating movement of the domain IV voltage sensor, which impedes both fast and slow inactivation of the channel.[4] This leads to an increase in persistent sodium current and neuronal hyperexcitability. The recombinant production of this compound is crucial for its detailed characterization and preclinical development, offering a more sustainable and scalable alternative to isolation from native venom.
This document outlines a strategy for the recombinant expression of this compound in Escherichia coli as a fusion protein with a Small Ubiquitin-like Modifier (SUMO) and a polyhistidine (His) tag. This approach is designed to enhance expression levels, improve solubility, and facilitate a multi-step purification process.
Data Presentation
Quantitative data for the recombinant production of this compound is not extensively available in the public domain. The following table provides a summary of expected yields and purity at different stages of the process, based on typical results for the expression of similar disulfide-rich peptides in E. coli.
| Production Stage | Parameter | Typical Value | Notes |
| Expression | Expression Level | 5-20 mg of fusion protein per liter of culture | Highly dependent on the expression vector, E. coli strain, and induction conditions. |
| Purification Step 1 (IMAC) | Purity of Fusion Protein | > 90% | Immobilized Metal Affinity Chromatography (IMAC) provides high selectivity for His-tagged proteins. |
| Purification Step 1 (IMAC) | Recovery | 70-90% | Yield loss can occur due to incomplete binding or elution. |
| Tag Cleavage (SUMO Protease) | Cleavage Efficiency | > 95% | SUMO protease is highly specific and efficient under optimal conditions. |
| Purification Step 2 (IMAC) | Purity of Native this compound | > 98% | The second IMAC step removes the cleaved SUMO-His tag and the His-tagged SUMO protease. |
| Purification Step 2 (IMAC) | Recovery | 80-95% | |
| Final Yield | Purified Native this compound | 1-5 mg per liter of culture | Overall yield is influenced by the efficiency of each step. |
| Biological Activity (EC₅₀) | Nav1.1 Activation | ~38 nM[1] | As reported for synthetic this compound, this value should be confirmed for the recombinant peptide. |
Experimental Protocols
Expression of SUMO-His-Hm1a Fusion Protein in E. coli
This protocol describes the expression of this compound as a fusion protein with an N-terminal His-tag and SUMO tag in an E. coli expression system.
Materials and Reagents:
-
pET-SUMO expression vector containing the coding sequence for this compound
-
E. coli BL21(DE3) competent cells
-
Luria-Bertani (LB) broth and agar plates
-
Kanamycin (or other appropriate antibiotic for plasmid selection)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
Protocol:
-
Transformation: Transform the pET-SUMO-Hm1a plasmid into chemically competent E. coli BL21(DE3) cells and plate on LB agar containing the appropriate antibiotic. Incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 50 mL of LB broth with the selective antibiotic. Grow overnight at 37°C with shaking at 220 rpm.
-
Large-Scale Culture: Inoculate 1 L of LB broth (with antibiotic) with the overnight starter culture to an initial optical density at 600 nm (OD₆₀₀) of 0.05-0.1.
-
Growth: Incubate the culture at 37°C with vigorous shaking (220 rpm) until the OD₆₀₀ reaches 0.6-0.8.
-
Induction: Cool the culture to 18-25°C and induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Expression: Continue to incubate the culture at the lower temperature for 16-24 hours with shaking.
-
Harvesting: Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C until further processing.
Purification of SUMO-His-Hm1a Fusion Protein
This protocol details the purification of the His-tagged fusion protein from the E. coli lysate using Immobilized Metal Affinity Chromatography (IMAC).
Materials and Reagents:
-
Lysis Buffer: 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0
-
Wash Buffer: 50 mM Tris-HCl, 300 mM NaCl, 20 mM imidazole, pH 8.0
-
Elution Buffer: 50 mM Tris-HCl, 300 mM NaCl, 250 mM imidazole, pH 8.0
-
Ni-NTA Agarose resin
-
Lysozyme
-
DNase I
Protocol:
-
Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer (5 mL per gram of wet cell paste). Add lysozyme to a final concentration of 1 mg/mL and DNase I to 10 µg/mL. Incubate on ice for 30 minutes.
-
Sonication: Sonicate the cell suspension on ice to ensure complete lysis. Use short bursts (e.g., 10 seconds on, 30 seconds off) to prevent overheating.
-
Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant containing the soluble fusion protein.
-
IMAC Column Preparation: Equilibrate a column packed with Ni-NTA agarose resin with 5-10 column volumes (CV) of Lysis Buffer.
-
Binding: Load the clarified lysate onto the equilibrated column.
-
Washing: Wash the column with 10-20 CV of Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the SUMO-His-Hm1a fusion protein with 5-10 CV of Elution Buffer. Collect the eluate in fractions.
-
Analysis: Analyze the collected fractions by SDS-PAGE to confirm the presence and purity of the fusion protein. Pool the fractions containing the purified protein.
Cleavage of the SUMO-His Tag
This protocol describes the enzymatic cleavage of the SUMO-His tag from the this compound peptide using a His-tagged SUMO protease.
Materials and Reagents:
-
Purified SUMO-His-Hm1a fusion protein
-
His-tagged SUMO Protease
-
Cleavage Buffer: 50 mM Tris-HCl, 150 mM NaCl, 1 mM DTT, pH 8.0
-
Dialysis tubing (with appropriate molecular weight cut-off)
Protocol:
-
Buffer Exchange: Exchange the buffer of the purified fusion protein to the Cleavage Buffer using dialysis or a desalting column.
-
Enzymatic Cleavage: Add His-tagged SUMO protease to the fusion protein solution at a ratio of 1:100 (w/w, protease:fusion protein).
-
Incubation: Incubate the reaction mixture at 4°C for 16-24 hours with gentle agitation.
-
Monitoring Cleavage: Monitor the cleavage reaction by taking aliquots at different time points and analyzing them by SDS-PAGE. Successful cleavage will result in the appearance of two bands corresponding to the SUMO-His tag and the native this compound peptide.
Purification of Native this compound Peptide
This final purification step removes the cleaved SUMO-His tag and the SUMO protease, yielding the pure, native this compound peptide.
Materials and Reagents:
-
Cleavage reaction mixture
-
IMAC Buffers (as in Protocol 2)
-
Ni-NTA Agarose resin
Protocol:
-
Second IMAC: Load the cleavage reaction mixture onto a freshly equilibrated Ni-NTA agarose column.
-
Collection of Flow-through: The native this compound peptide does not have a His-tag and will not bind to the resin. Collect the flow-through, which contains the purified this compound peptide.
-
Washing: Wash the column with Wash Buffer to ensure complete recovery of the this compound peptide in the flow-through.
-
Elution of Tag and Protease: The His-tagged SUMO fragment and the His-tagged SUMO protease will remain bound to the column and can be eluted with Elution Buffer for column regeneration.
-
Final Analysis and Storage: Analyze the purity of the final this compound peptide by SDS-PAGE and confirm its identity by mass spectrometry. For long-term storage, the purified peptide should be lyophilized or stored in a suitable buffer at -80°C.
Visualizations
Experimental Workflow for Recombinant this compound Production
Caption: Workflow for the recombinant production of this compound peptide.
Signaling Pathway of this compound Action on Nav1.1 Channel
Caption: Mechanism of this compound-mediated activation of the Nav1.1 channel.
References
- 1. Selective spider toxins reveal a role for Nav1.1 channel in mechanical pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. smartox-biotech.com [smartox-biotech.com]
- 3. researchgate.net [researchgate.net]
- 4. Selective NaV1.1 activation rescues Dravet syndrome mice from seizures and premature death - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electrophysiological Recording with Hm1a
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hm1a is a potent and selective peptide toxin isolated from the venom of the spider Heriaeus mildredi. It specifically targets the voltage-gated sodium channel Nav1.1, a key player in the excitability of certain neurons. These application notes provide detailed protocols for the use of this compound in electrophysiological studies to investigate its effects on ion channels and neuronal function.
Mechanism of Action: this compound selectively potentiates Nav1.1 channels.[1][2] It functions by inhibiting the gating movement of the domain IV (DIV) voltage sensor of the channel.[1][2] This action hinders both fast and slow inactivation, resulting in a persistent sodium current at depolarized potentials.[1][2] This modulation leads to increased neuronal excitability, and notably, can rescue hypoexcitable inhibitory interneurons in disease models such as Dravet syndrome.[1][2]
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data on the effects of this compound on various voltage-gated ion channels.
Table 1: Potency of this compound on Human Voltage-Gated Sodium (hNav) Channels
| Channel Subtype | EC50 (nM) | Key Effect | Reference |
| hNav1.1 | 6.7 ± 0.1 | Potentiation, delayed inactivation | [3] |
| hNav1.3 | 28.1 ± 0.1 | Weak Potentiation | [3] |
| hNav1.2, 1.4-1.8 | Not reported | No significant effect |
Table 2: Biophysical Effects of this compound on hNav1.1 Channels
| Parameter | Condition | Value | Reference |
| Time Constant of Fast Inactivation (τinact fast) | Vehicle (at 0 mV) | 0.31 ± 0.03 ms | [3] |
| 50 nM this compound (at 0 mV) | 0.75 ± 0.3 ms | [3] | |
| Action Potential Firing | Dravet Syndrome Mouse Model (CA1 GABAergic neurons) | Reverses firing collapse | [3] |
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound action on Nav1.1 channels.
Experimental Workflow for this compound Electrophysiology
Caption: Workflow for this compound electrophysiological experiments.
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording from Neurons in Brain Slices
This protocol is adapted for studying the effects of this compound on neuronal activity in acute brain slices.
1. Brain Slice Preparation: a. Anesthetize the animal (e.g., mouse) in accordance with institutional guidelines. b. Perfuse transcardially with ice-cold, oxygenated (95% O2 / 5% CO2) slicing solution. c. Rapidly dissect the brain and mount it for slicing on a vibratome. d. Prepare 250-350 µm thick coronal or sagittal slices in ice-cold, oxygenated slicing solution. e. Transfer slices to a holding chamber with artificial cerebrospinal fluid (aCSF) at 32-34°C for 30 minutes, then maintain at room temperature for at least 1 hour before recording.
2. Solutions:
-
Slicing Solution (example):
-
In mM: 92 NMDG, 2.5 KCl, 1.25 NaH2PO4, 30 NaHCO3, 20 HEPES, 25 glucose, 2 thiourea, 5 Na-ascorbate, 3 Na-pyruvate, 0.5 CaCl2, and 10 MgSO4. pH adjusted to 7.3-7.4 with HCl.
-
-
Artificial Cerebrospinal Fluid (aCSF): [4]
-
In mM: 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose.[4] Continuously bubble with 95% O2 / 5% CO2.
-
-
Intracellular Solution (for current-clamp): [4]
-
In mM: 115 K-Gluconate, 4 NaCl, 40 HEPES, 2 ATP-Mg, 0.3 GTP-Na.[4] pH adjusted to 7.2 with KOH.
-
-
Intracellular Solution (for voltage-clamp, isolates Na+ currents):
-
In mM: 110 CsF, 20 CsCl, 10 NaF, 2 EGTA, 10 HEPES. pH adjusted to 7.35.[5]
-
3. This compound Preparation and Application: a. Prepare a stock solution of this compound (e.g., 100 µM) in a suitable solvent (e.g., water with 0.1% BSA to prevent adhesion) and store at -20°C or -80°C. b. On the day of the experiment, dilute the stock solution to the final desired concentration (e.g., 10-100 nM) in aCSF. c. After obtaining a stable baseline recording, perfuse the slice with the this compound-containing aCSF at a constant rate (e.g., 2-3 mL/min).
4. Electrophysiological Recording: a. Transfer a brain slice to the recording chamber and perfuse with oxygenated aCSF. b. Visualize neurons using an upright microscope with DIC optics. c. Pull patch pipettes from borosilicate glass (3-7 MΩ resistance). d. Fill the pipette with the appropriate intracellular solution. e. Approach a neuron and form a giga-ohm seal (>1 GΩ). f. Rupture the membrane to achieve whole-cell configuration.
5. Data Acquisition Protocols:
-
Current-Clamp:
-
Hold the neuron at its resting membrane potential.
-
Inject a series of hyperpolarizing and depolarizing current steps (e.g., -100 pA to +500 pA in 20 pA increments, 500 ms duration) to elicit action potentials.
-
Record baseline firing patterns.
-
Apply this compound and repeat the current injection protocol to assess changes in firing frequency, action potential threshold, and shape.
-
-
Voltage-Clamp (for Nav1.1 currents):
-
Use a cesium-based internal solution to block potassium channels. Include blockers for other channels (e.g., CdCl2 for calcium channels) in the aCSF if necessary.
-
Hold the cell at a hyperpolarized potential (e.g., -100 mV) to ensure Nav channels are in a resting state.
-
Apply depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments, 50 ms duration) to elicit sodium currents.
-
Record baseline currents.
-
Apply this compound and repeat the voltage-step protocol to measure changes in current amplitude, activation, and inactivation kinetics.
-
Protocol 2: Two-Electrode Voltage-Clamp (TEVC) Recording in Xenopus Oocytes
This protocol is suitable for characterizing the effects of this compound on specific, heterologously expressed ion channels.
1. Oocyte Preparation: a. Harvest and defolliculate Xenopus laevis oocytes. b. Inject oocytes with cRNA encoding the desired ion channel subunits (e.g., human Nav1.1 and β1 subunits). c. Incubate injected oocytes for 2-7 days at 16-18°C.
2. Solutions:
-
ND96 Recording Solution:
-
In mM: 96 NaCl, 2 KCl, 1.8 CaCl2, 1 MgCl2, 5 HEPES. pH adjusted to 7.4 with NaOH.
-
-
Electrode Filling Solution:
-
3 M KCl.
-
3. Electrophysiological Recording: a. Place an oocyte in the recording chamber and perfuse with ND96 solution. b. Impale the oocyte with two microelectrodes (voltage-sensing and current-injecting, 0.5-2 MΩ resistance). c. Clamp the oocyte at a holding potential of -100 mV. d. Apply voltage steps to elicit ionic currents as described in the voltage-clamp protocol for neurons. e. After recording baseline currents, perfuse with ND96 solution containing the desired concentration of this compound and repeat the voltage-step protocol.
Data Analysis
-
Current-Clamp Data: Analyze changes in resting membrane potential, input resistance, action potential threshold, amplitude, duration, and firing frequency in response to current injections.
-
Voltage-Clamp Data: Measure peak current amplitude, generate current-voltage (I-V) relationships, and fit activation and inactivation curves with Boltzmann functions to determine changes in the voltage of half-maximal activation (V1/2) and inactivation. Analyze the time course of current decay to quantify changes in inactivation kinetics.
By following these detailed protocols, researchers can effectively utilize this compound as a pharmacological tool to investigate the role of Nav1.1 channels in neuronal function and explore its potential as a therapeutic agent.
References
Application Notes & Protocols: Calcium Imaging Assays with Hm1a Stimulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hm1a is a peptide toxin originally isolated from the venom of the spider Heteroscodra maculata. It has been identified as a potent and highly selective agonist for the voltage-gated sodium channel subtype Nav1.1.[1][2] The Nav1.1 channel is predominantly expressed in the central and peripheral nervous systems, where it plays a critical role in the excitability of neurons.[1] Mutations in the gene encoding Nav1.1 are associated with severe neurological disorders, including epilepsy and Dravet syndrome.[1][2]
This compound activates Nav1.1 by potently delaying the inactivation of the channel.[2] This modulation results in a sustained influx of sodium ions (Na+) upon channel opening, leading to prolonged membrane depolarization. In excitable cells, this depolarization is sufficient to activate voltage-gated calcium channels (VGCCs), causing an influx of extracellular calcium (Ca2+) and a subsequent increase in intracellular calcium concentration ([Ca2+]i).
Calcium imaging is a widely used technique that allows for the real-time visualization of these changes in [Ca2+]i using fluorescent indicators.[3] By employing calcium imaging in conjunction with this compound stimulation, researchers can functionally assess the presence and activity of Nav1.1 channels in specific cell populations, particularly sensory neurons, and study the downstream signaling consequences of their activation.[4] This application note provides a detailed protocol for performing calcium imaging assays using this compound to induce calcium responses secondary to Nav1.1 activation.
Signaling Pathway
The mechanism by which this compound stimulation leads to an increase in intracellular calcium is a sequential, electrophysiological process rather than a direct biochemical cascade. The pathway is as follows:
-
This compound Binding: The this compound peptide selectively binds to the Nav1.1 voltage-gated sodium channel.
-
Nav1.1 Activation: This binding modifies the channel's gating properties, specifically delaying its inactivation.[2]
-
Sustained Na+ Influx: Upon membrane depolarization (either spontaneous or induced), the modified Nav1.1 channels open, allowing a persistent influx of Na+ ions into the cell.
-
Membrane Depolarization: The sustained Na+ current causes a prolonged depolarization of the cell membrane.
-
VGCC Activation: This significant change in membrane potential triggers the opening of nearby voltage-gated calcium channels (VGCCs).
-
Ca2+ Influx: VGCC opening allows for the influx of Ca2+ from the extracellular space down its electrochemical gradient.
-
Increased [Ca2+]i: The result is a measurable increase in the intracellular free calcium concentration, which can be detected by calcium-sensitive fluorescent dyes.
Quantitative Data
The following table summarizes key quantitative parameters for this compound, providing researchers with essential concentration guidelines for experimental design.
| Parameter | Value | Cell Type / System | Comments | Reference |
| EC50 (Nav1.1 Efficacy) | 7.5 ± 0.2 nM | hNav1.1 in HEK293T cells | Based on the magnitude of change in total charge vs. peptide concentration. | [2] |
| EC50 (Nav1.1 Sensitivity) | 6.7 ± 0.1 nM | hNav1.1 in HEK293T cells | Based on the change in response vs. peptide concentration. | [2] |
| EC50 (General) | 38 nM | Not Specified | General value cited for potent and selective activation of Nav1.1. | [1] |
| Concentration for Ca2+ Imaging | 500 nM | Embryonic Rat DRG Neurons | Concentration used to elicit robust ratiometric calcium responses. | [4] |
| Concentration for Electrophysiology | 100 nM | Colonic DRG Neurons | Used to evoke hyperexcitability in current-clamp recordings. | [4] |
Experimental Protocol
This protocol details the steps for conducting a calcium imaging assay to measure this compound-induced responses in cultured sensory neurons, such as Dorsal Root Ganglion (DRG) neurons.
Required Materials
-
Cells: Primary DRG neurons or a cell line endogenously or recombinantly expressing Nav1.1 and VGCCs.
-
Reagents:
-
This compound peptide toxin (synthetic)
-
Cell culture medium (e.g., Neurobasal medium with supplements)
-
Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Dimethyl sulfoxide (DMSO)
-
Ionomycin or other positive control
-
Tetrodotoxin (TTX) for control experiments
-
-
Equipment:
-
Fluorescence microscope with an appropriate filter set and a digital camera, or a fluorescence plate reader
-
Incubator (37°C, 5% CO2)
-
Laminar flow hood
-
Pipettes and sterile tips
-
Glass-bottom dishes or 96-well imaging plates
-
Experimental Workflow Diagram
Step-by-Step Procedure
Day 1: Cell Seeding
-
Coat glass-bottom dishes or imaging plates with an appropriate substrate (e.g., poly-D-lysine/laminin for primary neurons).
-
Dissociate and plate cells at a suitable density to achieve 60-80% confluency on the day of the experiment.
-
Culture cells overnight in a 37°C, 5% CO2 incubator.
Day 2: Calcium Imaging Experiment
-
Prepare Dye Loading Solution:
-
Prepare a 2-5 µM working solution of your chosen calcium dye (e.g., Fura-2 AM) in physiological buffer (e.g., HBSS).
-
To aid solubilization, first dissolve the dye stock (typically 1 mM in DMSO) with an equal volume of 20% Pluronic F-127 before diluting it in the buffer.
-
-
Load Cells with Dye:
-
Aspirate the culture medium from the cells.
-
Gently add the dye loading solution to cover the cells.
-
Incubate for 30-60 minutes at 37°C or room temperature, depending on the cell type and dye.
-
-
Wash and De-esterification:
-
Remove the dye solution and gently wash the cells 2-3 times with fresh, warm buffer to remove any extracellular dye.
-
Add fresh buffer and incubate for another 20-30 minutes to allow for complete de-esterification of the AM ester dye within the cells.
-
-
Imaging and Data Acquisition:
-
Place the plate/dish on the microscope stage or into the plate reader.
-
Acquire a stable baseline fluorescence reading for approximately 60 seconds. For ratiometric dyes like Fura-2, this involves alternating excitation wavelengths (e.g., 340 nm and 380 nm). For single-wavelength dyes like Fluo-4, use the appropriate excitation (e.g., 488 nm).
-
Carefully add the this compound solution to achieve the desired final concentration (e.g., 500 nM).[4] Avoid disturbing the cells.
-
Immediately continue recording the fluorescence signal for 5-10 minutes to capture the full calcium transient (rise and decay).
-
(Optional) At the end of the recording, add a saturating concentration of a calcium ionophore like Ionomycin to obtain a maximum fluorescence signal (Fmax) for data normalization.
-
(Control) In a parallel experiment, pre-incubate cells with a Nav channel blocker like Tetrodotoxin (TTX) before adding this compound to confirm the response is Nav-channel dependent. Note that this compound targets the TTX-sensitive Nav1.1 channel.
-
Data Analysis
-
Define Regions of Interest (ROIs): Select individual cells as ROIs to measure their fluorescence intensity over time.
-
Background Subtraction: Subtract the background fluorescence from the ROI intensity at each time point.
-
Calculate Response:
-
For single-wavelength dyes (e.g., Fluo-4): Calculate the change in fluorescence relative to the baseline. This is typically expressed as ΔF/F₀, where F is the fluorescence at a given time point and F₀ is the average baseline fluorescence.
-
For ratiometric dyes (e.g., Fura-2): Calculate the ratio of fluorescence intensities at the two excitation wavelengths (e.g., F340/F380). The change in this ratio over time reflects the change in intracellular calcium.
-
-
Quantify Key Parameters: From the resulting traces, determine parameters such as peak response amplitude, time to peak, and the area under the curve for each cell.
-
Statistical Analysis: Average the responses from multiple cells and perform appropriate statistical tests to compare different conditions (e.g., this compound vs. control).
References
For Researchers, Scientists, and Drug Development Professionals
Introduction
Voltage-gated sodium channel Nav1.1, encoded by the SCN1A gene, is crucial for the excitability of neurons, particularly GABAergic interneurons in the brain.[1][2][3][4] Loss-of-function mutations in SCN1A lead to Nav1.1 channelopathies, such as Dravet syndrome, a severe form of pediatric epilepsy characterized by intractable seizures and developmental delays.[1][2][5][6] The primary pathogenic mechanism is thought to be reduced inhibitory neurotransmission, leading to network hyperexcitability.[1][2][3]
Hm1a, a peptide toxin isolated from the venom of the spider Heteroscodra maculata, is a potent and selective agonist of the Nav1.1 channel.[1][7] It acts by inhibiting the movement of the domain IV voltage sensor (VSDIV), which impedes both fast and slow inactivation of the channel.[1][8] This results in an increased availability of Nav1.1 channels during high-frequency stimulation and a significant persistent sodium current.[1][8] By selectively enhancing the function of the remaining wild-type Nav1.1 channels, this compound has been shown to rescue the function of inhibitory interneurons in mouse models of Dravet syndrome, thereby reducing seizures and mortality.[1][2][9] This makes this compound a valuable research tool for studying the pathophysiology of Nav1.1 channelopathies and a potential therapeutic lead.[1][10]
These application notes provide detailed protocols for utilizing this compound in key experimental paradigms to investigate Nav1.1 function and dysfunction.
Quantitative Data: this compound Effects on Nav1.1 Channels
The following tables summarize the key quantitative parameters of this compound's effects on human Nav1.1 (hNav1.1) channels, primarily from studies using mammalian cell lines co-expressing the β1 subunit.[1]
Table 1: Potency and Selectivity of this compound
| Parameter | Channel | Value | Cell System | Reference |
| EC50 (Efficacy) | hNav1.1 | 7.5 ± 0.2 nM | Mammalian cells (HEK293T or CHO) | [9] |
| hNav1.3 | 39.5 ± 0.2 nM | Mammalian cells (HEK293T or CHO) | [9] | |
| EC50 (Sensitivity) | hNav1.1 | 6.7 ± 0.1 nM | Mammalian cells (HEK293T or CHO) | [9] |
| hNav1.3 | 28.1 ± 0.1 nM | Mammalian cells (HEK293T or CHO) | [9] | |
| EC50 (Inactivation Inhibition) | hNav1.1 | 38 ± 6 nM | Xenopus oocytes | [11] |
Note: In Xenopus oocytes without the β1 subunit, this compound showed weaker effects on hNav1.2 and hNav1.3 and no effect on hNav1.4–1.8.[11] The presence of the β1 subunit in mammalian cell experiments can influence toxin pharmacology.[1]
Table 2: Biophysical Effects of this compound on hNav1.1 Channel Gating (at 0 mV)
| Parameter | Condition | Value | Reference |
| V0.5 of Inactivation | Vehicle | -35.3 ± 1.8 mV | [9][12] |
| 50 nM this compound | -45.9 ± 1.3 mV | [9][12] | |
| Slope of Inactivation | Vehicle | 5.4 ± 0.5 | [9][12] |
| 5 nM this compound | 7.6 ± 0.9 | [9][12] | |
| 50 nM this compound | 11.0 ± 0.7 | [9][12] | |
| Time Constant of Fast Inactivation (τfast) | Vehicle | 0.31 ± 0.03 ms | [12] |
| 50 nM this compound | 0.75 ± 0.3 ms | [12] | |
| Time Constant of Slow Inactivation (τslow) | Vehicle | 1.4 ± 0.4 ms | [12] |
| 5 nM this compound | 3.94 ± 0.6 ms | [12] | |
| 50 nM this compound | 5.97 ± 0.74 ms | [12] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.
Caption: Mechanism of this compound action on Nav1.1 channels in Dravet syndrome.
Caption: Experimental workflow for evaluating this compound in Nav1.1 channelopathy studies.
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology on Heterologous Expression Systems
This protocol is designed to characterize the effects of this compound on human Nav1.1 channels expressed in a mammalian cell line (e.g., HEK293T or CHO cells).
1. Cell Culture and Transfection:
-
Culture cells in appropriate media (e.g., DMEM with 10% FBS).
-
Co-transfect cells with plasmids encoding the human Nav1.1 α-subunit (SCN1A) and the human β1-subunit (SCN1B) using a suitable transfection reagent.
-
A fluorescent reporter (e.g., GFP) can be co-transfected to identify successfully transfected cells.
-
Plate cells onto glass coverslips 24-48 hours post-transfection for recording.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.3 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.3 with CsOH.
-
This compound Stock Solution: Prepare a high-concentration stock (e.g., 100 µM) in an appropriate vehicle (e.g., external solution with 0.1% BSA to prevent adhesion) and store at -20°C or -80°C. Dilute to final concentrations (e.g., 1 nM to 1 µM) in the external solution on the day of the experiment.[13]
3. Electrophysiological Recording:
-
Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with the external solution.
-
Use borosilicate glass pipettes (resistance 2-4 MΩ) filled with the internal solution.
-
Establish a whole-cell configuration on a fluorescently labeled cell.
-
Perform recordings using a patch-clamp amplifier and data acquisition software.
-
Hold the cell at a holding potential of -120 mV to ensure channels are in a resting state.[13]
4. Voltage Protocols:
-
Current-Voltage (I-V) Relationship: From the holding potential of -120 mV, apply 100 ms depolarizing steps from -120 mV to +30 mV in 5 mV increments.[13] This is used to determine the voltage dependence of activation.
-
Steady-State Inactivation (SSI): From the holding potential, apply a 500 ms prepulse to various potentials (e.g., -140 mV to 0 mV) followed by a 20 ms test pulse to 0 mV to measure the fraction of available channels.
-
Recovery from Inactivation: Use a two-pulse protocol. A depolarizing pulse to 0 mV for 100 ms to inactivate channels is followed by a variable recovery interval at -120 mV before a second test pulse to 0 mV.[8]
-
Effect of this compound on Inactivation Kinetics: Apply a series of 20 or 100 ms test depolarizations to 0 mV every 2 seconds. After establishing a stable baseline current in the vehicle control, perfuse the cell with increasing concentrations of this compound (e.g., 1, 5, 50 nM) for at least 2 minutes at each concentration.[13]
5. Data Analysis:
-
Measure peak current amplitude, persistent current (at the end of the depolarizing pulse), and time constants of inactivation (fast and slow).
-
Fit conductance-voltage curves with a Boltzmann function to determine V0.5 of activation.
-
Fit SSI curves with a Boltzmann function to determine V0.5 of inactivation and the slope factor.
-
Plot dose-response curves for parameters like persistent current to calculate the EC50 of this compound.
Protocol 2: Current-Clamp Recording from Interneurons in Acute Brain Slices
This protocol is for assessing the ability of this compound to rescue the firing properties of GABAergic interneurons in a mouse model of Dravet syndrome (Scn1a+/-).
1. Brain Slice Preparation:
-
Anesthetize a P18-P25 Scn1a+/- mouse and a wild-type littermate control according to approved animal care protocols.
-
Perfuse transcardially with ice-cold, oxygenated (95% O₂/5% CO₂) cutting solution (e.g., a sucrose-based artificial cerebrospinal fluid, aCSF).
-
Rapidly dissect the brain and prepare 300 µm thick coronal slices containing the hippocampus or cortex using a vibratome in ice-cold cutting solution.
-
Allow slices to recover in oxygenated aCSF at 32-34°C for 30 minutes, then at room temperature for at least 30 minutes before recording.
2. Solutions:
-
aCSF (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 2 CaCl₂, 1 MgCl₂, 25 Glucose, bubbled with 95% O₂/5% CO₂.
-
Internal (Pipette) Solution (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, 10 Phosphocreatine. Adjust pH to 7.3 with KOH.
-
This compound Application: Bath apply this compound (e.g., 10-100 nM) diluted in the aCSF.
3. Electrophysiological Recording:
-
Transfer a slice to a submersion recording chamber perfused with oxygenated aCSF at 30-32°C.
-
Visualize neurons using differential interference contrast (DIC) microscopy. Identify putative fast-spiking interneurons in layers II/III of the cortex or in the CA1 region of the hippocampus based on their morphology.
-
Obtain whole-cell current-clamp recordings.
-
Initially, determine the resting membrane potential and input resistance.
4. Experimental Procedure:
-
Inject a series of depolarizing current steps (e.g., 500 ms duration, from -100 pA to +400 pA in 20 pA increments) to elicit action potential firing.
-
Record the firing pattern of the neuron. In Scn1a+/- mice, interneurons often exhibit firing collapse at higher current injections.[9]
-
After establishing a baseline firing profile, perfuse the slice with aCSF containing this compound for 5-10 minutes.
-
Repeat the current injection protocol in the presence of this compound.
5. Data Analysis:
-
Measure the number of action potentials fired at each current step.
-
Plot the input-output (I-O) curve (number of spikes vs. current injected).
-
Compare the I-O curves before and after this compound application to determine if the toxin rescues the action potential firing deficit in interneurons from Scn1a+/- mice.[9]
-
Analyze action potential parameters such as threshold, amplitude, and width.[14]
Protocol 3: In Vivo Administration and Seizure Monitoring in a Dravet Syndrome Mouse Model
This protocol describes the intracerebroventricular (ICV) administration of this compound to Scn1a+/- mice to assess its anti-seizure efficacy.
1. Animal Model and Housing:
-
Use a Dravet syndrome mouse model, such as the Scn1a+/- mouse line, which exhibits spontaneous seizures.
-
House animals under controlled conditions with a 12-hour light/dark cycle.
-
For seizure monitoring, single housing with continuous video and/or electroencephalogram (EEG) recording is required.
2. Surgical Procedure (ICV Cannula Implantation):
-
Anesthetize adult mice using isoflurane or another suitable anesthetic.
-
Secure the mouse in a stereotaxic frame.
-
Implant a guide cannula into a lateral ventricle (e.g., coordinates relative to bregma: -0.2 mm anteroposterior, ±1.0 mm mediolateral, -2.5 mm dorsoventral).
-
Secure the cannula to the skull with dental cement.
-
Allow the animals to recover for at least one week post-surgery.
3. This compound Administration:
-
For acute studies, infuse this compound (e.g., in a volume of 1-5 µL of sterile saline) directly into the ventricle via an internal cannula connected to a microsyringe pump over several minutes.
-
For chronic studies, connect the cannula to an osmotic minipump implanted subcutaneously for continuous infusion over days or weeks.[1]
-
A control group should be infused with the vehicle solution.
4. Seizure Monitoring and Analysis:
-
Record baseline seizure frequency for each animal for at least one week before this compound administration.
-
After infusion, continuously monitor the animals using video-EEG.
-
Manually or automatically score recordings for the frequency and duration of spontaneous seizures.
-
Power spectrum analysis of EEG recordings can be used to quantify changes in brain activity.[1]
-
Compare seizure activity before and after this compound treatment and between the this compound-treated and vehicle-treated groups.
5. Survival Analysis:
-
In Dravet syndrome mouse models, premature death is a common phenotype.
-
Monitor the survival of cohorts of mice treated with this compound or vehicle over an extended period.
-
Plot Kaplan-Meier survival curves and use statistical tests (e.g., log-rank test) to determine if this compound treatment improves survival rates.[1]
Disclaimer: These protocols provide a general framework. Specific parameters, including concentrations, incubation times, and equipment settings, should be optimized for individual experimental conditions and institutional guidelines for animal care and use must be strictly followed.
References
- 1. pnas.org [pnas.org]
- 2. Selective NaV1.1 activation rescues Dravet syndrome mice from seizures and premature death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SCN1A/NaV 1.1 channelopathies: Mechanisms in expression systems, animal models, and human iPSC models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | SCN1A channelopathies: Navigating from genotype to neural circuit dysfunction [frontiersin.org]
- 5. UQ eSpace [espace.library.uq.edu.au]
- 6. m.youtube.com [m.youtube.com]
- 7. This compound - Selective agonist of Nav1.1 sodium channel [smartox-biotech.com]
- 8. Pharmacology of the Nav1.1 domain IV voltage sensor reveals coupling between inactivation gating processes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Selective spider toxins reveal a role for Nav1.1 channel in mechanical pain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Selective NaV1.1 activation rescues Dravet syndrome mice from seizures and premature death - PMC [pmc.ncbi.nlm.nih.gov]
- 14. psi.pitt.edu [psi.pitt.edu]
Troubleshooting & Optimization
Hm1a Technical Support Center: Optimization for Neuronal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing Hm1a, a potent and selective activator of the Nav1.1 voltage-gated sodium channel, in neuronal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in neurons?
A1: this compound is a peptide toxin originally isolated from the venom of the tarantula Heteroscodra maculata. Its primary mechanism of action is the potent and selective activation of the voltage-gated sodium channel Nav1.1.[1] It functions by inhibiting the inactivation of the Nav1.1 channel, which leads to a persistent sodium current, increased neuronal excitability, and a higher frequency of action potential firing.[2][3][4]
Q2: Which neuronal populations are most sensitive to this compound?
A2: this compound selectively enhances the excitability of neurons where Nav1.1 channels are prominently expressed. This includes certain subsets of sensory neurons and fast-spiking GABAergic interneurons.[5][6] Studies have shown that at concentrations like 10 nM, this compound increases the excitability of fast-spiking interneurons but does not significantly affect pyramidal neurons.[5][6][7]
Q3: How should I reconstitute and store lyophilized this compound?
A3: For reconstitution, it is recommended to briefly centrifuge the vial to ensure the lyophilized peptide is at the bottom. Reconstitute the peptide in a sterile buffer such as water or saline, often containing a carrier protein like 0.1% fatty acid-free bovine serum albumin (fafBSA), to a stock concentration of 0.1 to 1.0 mg/mL.[8][9] The BSA helps to prevent the peptide from adhering to plasticware. For long-term storage, it is advisable to aliquot the reconstituted solution into single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[10]
Q4: What is the recommended working concentration of this compound?
A4: The optimal concentration of this compound depends on the specific neuronal preparation and the experimental goals. The EC50 for human Nav1.1 is approximately 38 nM.[4] Effective concentrations in published studies range from 5 nM to 1 µM.[4] For instance, 10 nM this compound has been shown to increase the excitability of fast-spiking GABAergic neurons.[5][6] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various studies to facilitate experimental design.
Table 1: this compound Potency on Voltage-Gated Sodium Channels
| Channel Subtype | Species | EC50 / IC50 | Cell Type | Reference |
| hNav1.1 | Human | 38 ± 6 nM (EC50) | Xenopus oocytes | [4] |
| hNav1.1 | Human | 7.5 ± 0.2 nM (EC50) | HEK293T cells | [11] |
| hNav1.3 | Human | 39.5 ± 0.2 nM (EC50) | HEK293T cells | [11] |
| hNav1.2, 1.4-1.8 | Human | No significant effect | Xenopus oocytes | [4] |
Table 2: Effective Concentrations of this compound in Neuronal Studies
| Concentration | Neuronal Preparation | Observed Effect | Reference |
| 10 nM | Mouse neocortical brain slices | Increased excitability of fast-spiking GABAergic neurons, no effect on pyramidal neurons. | [5][6] |
| 100 nM | Mouse trigeminal ganglion neurons | Reduced rheobase and increased action potential firing. | [4] |
| 500 nM | Rat dorsal root ganglion neurons | Triggered calcium responses. | |
| 1 µM | Mouse skin-nerve preparation | Increased firing rate in Aδ mechanonociceptive fibers. | [4] |
Experimental Protocols
Detailed Protocol for Whole-Cell Patch-Clamp Electrophysiology
This protocol provides a method to record the electrical activity of cultured neurons and assess the effects of this compound.
Materials:
-
External Solution (aCSF): 125 mM NaCl, 2.5 mM KCl, 25 mM NaHCO₃, 1.25 mM NaH₂PO₄, 1 mM MgCl₂, 2 mM CaCl₂, 10 mM glucose. Bubble with 95% O₂/5% CO₂.
-
Internal Solution (K-Gluconate based): 135 mM K-Gluconate, 5 mM NaCl, 0.4 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 11 mM EGTA, 2 mM MgATP, 0.5 mM NaGTP. Adjust pH to 7.3 with KOH.
-
Borosilicate glass capillaries for pipettes.
-
This compound stock solution.
Procedure:
-
Plate neurons on coverslips a few days before the experiment.
-
Prepare fresh external and internal solutions. The osmolarity of the internal solution should be slightly lower than the external solution.[12]
-
Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.[13]
-
Place a coverslip with cultured neurons into the recording chamber on the microscope stage and perfuse with aCSF at a rate of 1.5-2 mL/min.
-
Fill a recording pipette with the internal solution and mount it on the micromanipulator.
-
Apply positive pressure to the pipette and lower it into the bath.
-
Select a healthy-looking neuron and approach it with the pipette tip.
-
Once a dimple is visible on the cell membrane, release the positive pressure to form a Giga-ohm seal (GΩ seal).
-
After establishing a stable seal, apply brief, gentle suction to rupture the membrane and achieve the whole-cell configuration.
-
Switch to current-clamp mode to record the resting membrane potential and action potentials, or voltage-clamp mode to measure ionic currents.
-
Record baseline activity for a stable period (e.g., 5-10 minutes).
-
Perfuse the chamber with aCSF containing the desired concentration of this compound.
-
Record the changes in neuronal activity for at least 10-15 minutes after this compound application.
-
A washout step with aCSF can be performed to check for reversibility of the effect.
Detailed Protocol for Calcium Imaging
This protocol outlines how to measure changes in intracellular calcium in response to this compound application using a genetically encoded calcium indicator like GCaMP.
Materials:
-
Cultured neurons expressing a genetically encoded calcium indicator (e.g., GCaMP6f).
-
Imaging Buffer: 145 mM NaCl, 2.5 mM KCl, 10 mM glucose, 10 mM HEPES, 2 mM CaCl₂, 1 mM MgCl₂. Adjust pH to 7.4.
-
This compound stock solution.
-
Fluorescence microscope with a camera capable of time-lapse imaging.
Procedure:
-
Ensure neurons are healthy and expressing the calcium indicator.
-
Replace the culture medium with the imaging buffer and allow the cells to acclimate for 20-30 minutes in the incubator.
-
Transfer the coverslip to the imaging chamber on the microscope stage.
-
Acquire a baseline fluorescence signal, capturing images at a set frequency (e.g., 10 Hz) for several minutes.[14]
-
Apply this compound diluted in the imaging buffer to the chamber.
-
Continue to record the fluorescence signal to observe any changes in intracellular calcium, which are indicative of neuronal activity.
-
Data is typically analyzed as the change in fluorescence over the baseline fluorescence (ΔF/F₀).[2]
Troubleshooting Guides
Problem 1: No observable effect after this compound application.
| Possible Cause | Solution |
| Incorrect Concentration | The concentration of this compound may be too low. Perform a dose-response experiment with a range of concentrations (e.g., 1 nM to 1 µM). |
| Neuron Type | The neurons being studied may not express sufficient levels of Nav1.1 channels. This compound has minimal effect on pyramidal neurons at lower concentrations.[7] Verify the expression of Nav1.1 in your neuronal culture or use a positive control cell line known to express Nav1.1. |
| Peptide Degradation or Adsorption | This compound may have degraded or adsorbed to the tubing or container. Prepare fresh aliquots of this compound and include a carrier protein like 0.1% BSA in your solutions to prevent adsorption.[8] Ensure proper storage of the stock solution. |
| Experimental Conditions | The health of the neurons may be compromised. Ensure optimal culture conditions and healthy neuronal morphology before starting the experiment. |
Problem 2: High background noise or unstable recordings in patch-clamp experiments.
| Possible Cause | Solution |
| Poor GΩ Seal | The seal between the pipette and the cell membrane is crucial. Ensure the pipette tip is clean and the cell membrane is healthy. Adjusting the holding potential to a more negative value (e.g., -70 mV) can sometimes facilitate sealing.[15] |
| Electrical Noise | External electrical equipment can introduce noise. Ensure proper grounding of all equipment and use a Faraday cage. Systematically turn off nearby equipment to identify the source of the noise.[16] |
| Pipette Drift | The recording pipette is moving during the experiment. Ensure the micromanipulator and pipette holder are securely fastened. Check for any vibrations in the setup.[17] |
| Solution Issues | Check the pH and osmolarity of your internal and external solutions. Ensure they are correctly prepared and filtered.[15][17] |
Problem 3: Signs of neurotoxicity are observed in the culture.
| Possible Cause | Solution |
| High this compound Concentration | Prolonged exposure to high concentrations of this compound can lead to excessive neuronal firing and subsequent excitotoxicity. Use the lowest effective concentration and limit the duration of exposure. |
| Culture Health | Unhealthy cultures are more susceptible to toxic insults. Ensure optimal culture conditions, including medium quality and cell density. |
| Contamination | Bacterial or fungal contamination can cause neuronal death. Maintain sterile techniques throughout the experimental process. |
Symptoms of neurotoxicity can include changes in cell morphology (e.g., neurite blebbing, cell body swelling), increased cell death, or a decline in overall neuronal activity.[18][19][20]
Visualizations
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. A simple Ca2+-imaging approach to neural network analyses in cultured neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional Investigation of a Neuronal Microcircuit in the CA1 Area of the Hippocampus Reveals Synaptic Dysfunction in Dravet Syndrome Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective spider toxins reveal a role for Nav1.1 channel in mechanical pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Selective NaV1.1 activation rescues Dravet syndrome mice from seizures and premature death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recombinant Proteins Support—Getting Started | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Reconstitution & Storage Instructions | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 11. researchgate.net [researchgate.net]
- 12. Whole-cell Patch-clamp Recordings in Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 13. axolbio.com [axolbio.com]
- 14. Frontiers | A robust and reliable methodology to perform GECI-based multi-time point neuronal calcium imaging within mixed cultures of human iPSC-derived cortical neurons [frontiersin.org]
- 15. docs.axolbio.com [docs.axolbio.com]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. my.clevelandclinic.org [my.clevelandclinic.org]
- 19. Neurotoxicity: Definition, causes, and more [medicalnewstoday.com]
- 20. news-medical.net [news-medical.net]
Technical Support Center: Overcoming Hm1a Delivery Challenges to the CNS
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the delivery of the neurotherapeutic peptide Hm1a to the central nervous system (CNS). This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summaries of key data to facilitate successful in vivo experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges and questions related to the CNS delivery of this compound, with a focus on intracerebroventricular (ICV) administration, the most direct and currently utilized method for in vivo efficacy studies.
FAQ 1: What is the primary obstacle to delivering this compound to the CNS?
The principal challenge in delivering this compound and other therapeutic peptides to the CNS is the blood-brain barrier (BBB).[1][2][3] The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the CNS. Due to its size and biochemical properties, this compound does not readily cross the BBB following systemic administration.
Troubleshooting Guide: Low or No Efficacy After Systemic Administration
| Issue | Potential Cause | Recommended Action |
| Lack of behavioral or electrophysiological changes after intravenous (IV) or intraperitoneal (IP) injection. | Blood-Brain Barrier Impermeability. this compound is a peptide and is unable to efficiently cross the BBB. | For initial in vivo efficacy studies, direct CNS administration via intracerebroventricular (ICV) or intrathecal (IT) injection is recommended to bypass the BBB.[4] |
| Peptide Degradation. Peptides can be rapidly degraded by proteases in the plasma.[1] | If systemic delivery is being explored, consider formulation strategies that protect the peptide from degradation, such as encapsulation in nanoparticles or conjugation to carrier molecules.[1][3][5] |
FAQ 2: What is the recommended method for delivering this compound to the CNS for preclinical research?
For preclinical studies aiming to validate the efficacy of this compound within the CNS, intracerebroventricular (ICV) infusion is the most established method. This technique delivers the peptide directly into the cerebrospinal fluid (CSF), allowing it to circulate throughout the ventricular system and reach various brain regions.
Troubleshooting Guide: Intracerebroventricular (ICV) Injection
| Issue | Potential Cause | Recommended Action |
| Inconsistent behavioral or electrophysiological results between animals. | Inaccurate Injection Site. Missing the lateral ventricle can lead to subdural or intraparenchymal injection, resulting in poor distribution. | Use a stereotactic frame for precise targeting of the lateral ventricles. Key landmarks include bregma and lambda. Alternatively, for experienced researchers, a free-hand technique with specific anatomical landmarks can be used. |
| Incorrect Injection Depth. The needle may be too shallow or too deep, missing the ventricle. | Ensure the needle depth is accurately set based on the mouse's age and strain. For adult mice, a common depth is around 3.5 mm from the skull surface. | |
| Reflux of the injected solution from the burr hole. | High Infusion Rate. Injecting the solution too quickly can cause it to flow back out of the injection site. | Infuse the solution slowly and steadily. A rate of 0.5-1 µL/minute is often recommended. |
| Needle Withdrawal. Premature or rapid withdrawal of the needle can pull the solution out. | Leave the needle in place for several minutes (e.g., 5-10 minutes) after the infusion is complete to allow for diffusion into the CSF before slowly retracting it. | |
| Post-surgical complications (e.g., infection, inflammation). | Non-sterile Technique. Contamination during surgery can lead to adverse effects. | Maintain a sterile surgical field, and sterilize all instruments and the injection solution. |
| Tissue Damage. Excessive damage during drilling or injection can cause inflammation. | Use a micro-drill to create a small burr hole and a fine-gauge needle for the injection to minimize tissue trauma. |
FAQ 3: Are there potential off-target effects of this compound in the CNS?
While this compound is highly selective for NaV1.1 channels, potential off-target effects should be considered. Studies have shown weak activity at NaV1.3 channels, though this is likely to have minimal impact in the adult brain where NaV1.3 expression is low.[6] It is crucial to include appropriate control groups in experimental designs to assess for any unforeseen behavioral or physiological changes. Furthermore, direct injection of this compound into the mouse brain has been reported to elicit convulsions and rapid death at high concentrations, underscoring the importance of careful dose-finding studies.[7]
FAQ 4: What is the stability of this compound in cerebrospinal fluid (CSF)?
This compound exhibits moderate stability in human CSF. While more stable than some endogenous peptides, it is less stable than other venom-derived peptide drugs.[8] This suggests that for sustained therapeutic effects, continuous infusion via an osmotic pump or repeated administrations may be necessary.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the intracerebroventricular (ICV) administration of this compound in mouse models, based on published research.
| Parameter | Value | Animal Model | Reference/Notes |
| This compound Concentration | 10 nM | Dravet syndrome mice | Rescued action potential firing deficits in CA1 interneurons.[9] |
| Infusion Rate | Not explicitly stated, but slow infusion is critical. | General mouse ICV | A common recommendation is 0.5-1 µL/minute to prevent reflux. |
| Infusion Volume | Up to 2 µL per ventricle | Neonatal mice | For viral vector delivery, but provides a general volume guideline.[10] |
| 3 µL | Adult mice | For amyloid-beta peptide injection. | |
| Needle Gauge | 32-gauge | Neonatal mice | For freehand intracranial injection.[10] |
| Needle Depth | ~3.5 mm from the skull surface | Adult mice | For free-hand ICV injection. |
Experimental Protocols
Protocol 1: Intracerebroventricular (ICV) Injection of this compound in Mice
1. Preparation:
-
Anesthetize the mouse using isoflurane (3-4% for induction, 1-2% for maintenance).
-
Place the mouse in a stereotactic frame, ensuring the head is level.
-
Prepare a sterile surgical area on the scalp.
-
Dissolve this compound in artificial cerebrospinal fluid (aCSF) to the desired concentration and filter-sterilize.
2. Surgical Procedure:
-
Make a midline incision on the scalp to expose the skull.
-
Identify the bregma.
-
Using a micro-drill, create a small burr hole at the desired coordinates for the lateral ventricle (e.g., 0.5 mm posterior to bregma, 1.0 mm lateral to the midline).
-
Lower a fine-gauge needle attached to a Hamilton syringe to the appropriate depth (e.g., 2.5 mm from the dura).
3. Infusion:
-
Infuse the this compound solution at a slow, controlled rate (e.g., 0.5 µL/minute).
-
After infusion, leave the needle in place for 5-10 minutes to prevent backflow.
-
Slowly withdraw the needle.
-
Suture the scalp incision.
4. Post-operative Care:
-
Provide post-operative analgesia as per institutional guidelines.
-
Monitor the animal for recovery on a warming pad.
-
House animals individually after surgery to prevent injury.
Protocol 2: Assessment of this compound Efficacy using Electrocorticography (ECoG)
1. Electrode Implantation (Pre-Hm1a delivery):
-
Following a similar anesthetic and stereotactic procedure as for ICV injection, implant ECoG electrodes over the desired cortical areas (e.g., somatosensory cortex).
-
Secure the electrodes with dental cement.
-
Allow the animal to recover for at least one week before baseline recordings.
2. Baseline Recording:
-
Record baseline ECoG activity for a sufficient duration (e.g., 24 hours) to establish a stable pre-treatment phenotype, particularly in seizure models like Dravet syndrome.
3. This compound Administration and ECoG Recording:
-
Administer this compound via ICV injection as described in Protocol 1.
-
Continuously record ECoG activity post-infusion to monitor for changes in seizure frequency, spike-wave discharges, or other relevant electrophysiological markers.
4. Data Analysis:
-
Analyze the ECoG recordings to quantify changes in epileptiform activity before and after this compound administration.
-
Compare the results with a vehicle-injected control group.
Visualizations
Caption: Experimental workflow for assessing this compound efficacy in vivo.
Caption: Simplified signaling pathway of this compound in a GABAergic interneuron.
Future Directions and Alternative Delivery Strategies
While ICV injection is a valuable research tool, its clinical translation is limited. The field is actively exploring less invasive methods to deliver peptides like this compound across the BBB. These strategies include:
-
Nanoparticle Encapsulation: Loading this compound into nanoparticles can protect it from degradation and facilitate its transport across the BBB.[1][3]
-
Peptide Conjugation: Attaching this compound to a molecule that can be transported across the BBB via receptor-mediated transcytosis (e.g., transferrin receptor antibodies, angiopep peptides) is a promising approach.[1][3][5]
-
Intranasal Delivery: The nasal cavity offers a potential direct route to the CNS, bypassing the BBB.[2][5]
Researchers encountering challenges with this compound delivery are encouraged to consider these emerging technologies as they mature.
References
- 1. Strategies to deliver peptide drugs to the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchportal.port.ac.uk [researchportal.port.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Local Delivery Strategies for Peptides and Proteins into the CNS: Status Quo, Challenges, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Selective NaV1.1 activation rescues Dravet syndrome mice from seizures and premature death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective spider toxins reveal a role for Nav1.1 channel in mechanical pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information regarding the potential off-target effects of the spider venom peptide Hm1a on voltage-gated sodium (Nav) channels. This resource includes troubleshooting guides for common experimental issues and frequently asked questions in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the primary known target of this compound?
A1: The primary molecular target of this compound is the voltage-gated sodium channel subtype Nav1.1. This compound is a potent and selective agonist of Nav1.1, causing a delay in channel inactivation and leading to a persistent sodium current.[1][2] This effect can induce hyperexcitability in neurons expressing Nav1.1.[3]
Q2: What are the known off-target effects of this compound on other Nav channel subtypes?
A2: this compound exhibits high selectivity for Nav1.1. However, some studies have reported weaker effects on Nav1.2 and Nav1.3. The peptide has been shown to have no significant effect on Nav1.4, Nav1.5, Nav1.6, Nav1.7, and Nav1.8 channels.[2][3] One study also indicated that Nav1.9 is insensitive to this compound. The experimental system used (e.g., Xenopus oocytes versus mammalian cells) can influence the observed potency and selectivity.[2]
Q3: How does this compound interact with the Nav1.1 channel?
A3: this compound interacts with the voltage sensor of domain IV (VSDIV) of the Nav1.1 channel.[1][2][4] Specifically, it is believed to bind to the extracellular loops connecting the S1-S2 and S3-S4 transmembrane segments of domain IV.[2][4] This interaction inhibits the movement of the voltage sensor, thereby hindering both fast and slow inactivation of the channel.[1][2][4]
Quantitative Data Summary
The following table summarizes the reported effects of this compound on various human Nav channel subtypes. Note that potency can vary depending on the expression system.
| Nav Channel Subtype | Reported Effect | EC50 / IC50 | Expression System | Reference |
| hNav1.1 | Potent inhibition of inactivation | ~38 nM | Xenopus oocytes | [3] |
| Potent inhibition of inactivation | ~7.5 nM | Mammalian cells (HEK293T) | [5] | |
| hNav1.2 | Substantially weaker effect than on hNav1.1 | Not specified | Xenopus oocytes | [3] |
| Altered peak current and inactivation (in some studies) | Not specified | Xenopus oocytes | [2] | |
| hNav1.3 | Substantially weaker effect than on hNav1.1 | Not specified | Xenopus oocytes | [3] |
| Similar impact as on hNav1.1 but with lower efficacy and sensitivity | ~39.5 nM | Mammalian cells (CHO) | [5][6] | |
| hNav1.4 | No effect | Not applicable | Xenopus oocytes | [3] |
| hNav1.5 | No effect | Not applicable | Xenopus oocytes | [3] |
| hNav1.6 | No effect | Not applicable | Xenopus oocytes | [3] |
| hNav1.7 | No effect | Not applicable | Xenopus oocytes | [3] |
| hNav1.8 | No effect | Not applicable | Xenopus oocytes | [3] |
| hNav1.9 | Insensitive | Not applicable | Not specified |
Experimental Protocols
Whole-Cell Voltage-Clamp Recordings to Assess this compound Effects on Nav Channels
This protocol outlines the general procedure for assessing the effect of this compound on various Nav channel subtypes expressed heterologously in a mammalian cell line (e.g., HEK293 or CHO cells).
I. Cell Culture and Transfection:
-
Culture cells in appropriate media and conditions.
-
Transiently or stably transfect cells with the cDNA encoding the desired human Nav channel α-subunit and any necessary β-subunits.
-
Plate cells onto glass coverslips 24-48 hours before recording.
II. Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 1 mM) in a suitable solvent (e.g., water with 0.1% BSA) and store at -20°C or below. Dilute to the final desired concentrations in the external solution on the day of the experiment.
III. Electrophysiological Recording:
-
Place a coverslip with transfected cells into the recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with the external solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Approach a single, healthy-looking transfected cell with the patch pipette while applying positive pressure.
-
Upon contact with the cell membrane, release the positive pressure to form a Giga-ohm seal (>1 GΩ).
-
Apply gentle suction to rupture the cell membrane and establish the whole-cell configuration.
-
Allow the cell to dialyze with the internal solution for several minutes.
-
Switch the amplifier to voltage-clamp mode.
-
Hold the cell at a holding potential of -100 mV to -120 mV to ensure most channels are in the closed state.
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 5 or 10 mV increments) to elicit Nav channel currents.
-
Record baseline currents in the external solution.
-
Perfuse the chamber with the external solution containing the desired concentration of this compound.
-
After a stable effect is observed (typically within 2-5 minutes), record the currents again using the same voltage protocol.
-
To determine the concentration-response relationship, apply multiple concentrations of this compound sequentially.
IV. Data Analysis:
-
Measure the peak inward current at each voltage step before and after this compound application.
-
Analyze changes in current kinetics, such as the rate of inactivation.
-
To quantify the effect of this compound on inactivation, measure the persistent current at the end of the depolarizing pulse.
-
Construct current-voltage (I-V) relationships.
-
For activators like this compound, calculate the EC50 value by plotting the percentage of current potentiation or the increase in persistent current against the logarithm of the this compound concentration and fitting the data with a Hill equation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or very small Nav currents | 1. Low transfection efficiency. 2. Poor cell health. 3. Incorrect solutions. 4. Voltage protocol not optimal for the specific Nav subtype. | 1. Optimize transfection protocol; use a fluorescent marker to identify transfected cells. 2. Ensure proper cell culture conditions; use cells at a low passage number. 3. Double-check the composition and pH of internal and external solutions. 4. Adjust the holding potential and depolarizing steps based on the known properties of the Nav channel subtype. |
| Unstable seal or whole-cell configuration | 1. Dirty pipette or solutions. 2. Poor cell health. 3. Mechanical vibration. | 1. Filter all solutions; use fresh pipettes for each recording. 2. Ensure cells are not overgrown or unhealthy. 3. Use an anti-vibration table and ensure the setup is mechanically stable. |
| Large leak currents | 1. Poor seal quality. 2. Cell damage during whole-cell formation. | 1. Aim for a seal resistance >1 GΩ. 2. Apply minimal and brief suction to rupture the membrane. If the leak is large, discard the cell and try again. |
| No effect of this compound | 1. Inactive peptide. 2. Incorrect concentration. 3. The specific Nav channel subtype is insensitive to this compound. 4. Problems with the perfusion system. | 1. Ensure proper storage and handling of the this compound stock solution. Test the peptide on a known sensitive channel (e.g., Nav1.1) as a positive control. 2. Verify the dilution calculations. 3. Confirm the identity of the transfected Nav channel. 4. Check for leaks or blockages in the perfusion lines. Ensure the solution is reaching the cell. |
| Slow or incomplete washout of this compound effect | 1. "Sticky" peptide that binds tightly to the channel or cell membrane. 2. Dead space in the perfusion system. | 1. This can be characteristic of some venom peptides. Prolonged washout may be necessary. 2. Minimize the volume of the recording chamber and the length of the perfusion tubing. |
Visualizations
Caption: Experimental workflow for assessing this compound effects on Nav channels.
Caption: Mechanism of this compound action on the Nav1.1 channel.
References
- 1. smartox-biotech.com [smartox-biotech.com]
- 2. pnas.org [pnas.org]
- 3. Selective spider toxins reveal a role for Nav1.1 channel in mechanical pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacology of the Nav1.1 domain IV voltage sensor reveals coupling between inactivation gating processes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Hm1a Patch-Clamp Experiments: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the spider venom peptide Hm1a in patch-clamp experiments.
Troubleshooting Guide
Encountering technical difficulties is a common aspect of patch-clamp electrophysiology. This guide addresses specific issues that may arise during experiments with this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Weak Toxin Effect | Degradation of this compound: Peptide may have degraded due to improper storage or handling. | - Store this compound lyophilized at -20°C or below. - Reconstitute just before use. - Avoid repeated freeze-thaw cycles. - Aliquot upon reconstitution. |
| Adsorption to Surfaces: Peptides can stick to plastic or glass surfaces of tubing and reservoirs. | - Use low-retention plasticware. - Include a carrier protein, such as 0.1% fatty acid-free Bovine Serum Albumin (fafBSA), in the external solution to block non-specific binding sites.[1] - Flush the perfusion system thoroughly with the vehicle-containing external solution before applying the toxin. | |
| Incorrect Toxin Concentration: The final concentration at the cell may be lower than intended. | - Verify calculations for serial dilutions. - Ensure thorough mixing of the stock solution. - Account for the dead volume of the perfusion system. | |
| Target Channel Not Expressed or Functional: The cells may not be expressing the target ion channel (primarily Nav1.1). | - Confirm channel expression using molecular techniques (e.g., RT-PCR, immunocytochemistry). - Verify channel functionality with positive controls before applying this compound. | |
| Slow Onset or Washout of Effect | Perfusion System Issues: The rate of solution exchange around the cell is too slow. | - Increase the perfusion flow rate, ensuring it does not cause mechanical instability of the patch. - Minimize the distance between the perfusion outlet and the cell. - Check for leaks or blockages in the perfusion lines. |
| Peptide Adsorption/Desorption: Slow binding to or unbinding from the cell membrane or surrounding materials. | - As with "No or Weak Toxin Effect," use a carrier protein and low-retention plasticware. - Allow for a longer application and washout period in the experimental design. | |
| Irreversible or Very Slowly Reversible Effect | High Toxin Affinity: this compound may have a very slow off-rate from the ion channel. | - Be aware that complete washout may not be achievable within a typical recording timeframe. - If possible, obtain a new patch for each concentration in a dose-response experiment. |
| Non-specific Membrane Effects: At high concentrations, the peptide may be partitioning into the lipid bilayer. | - Use the lowest effective concentration of this compound. - If non-specific effects are suspected, test the effect of a structurally related but inactive peptide, if available. | |
| Current Rundown | General Patch Instability: Loss of seal integrity or cell health over time. | - Monitor access resistance and seal resistance throughout the experiment. - Use healthy cells for recording. - Ensure the osmolarity of internal and external solutions is appropriate. |
| Channel-specific Rundown: The activity of the target channel diminishes over the course of the whole-cell recording. | - Include ATP and GTP in the internal solution to support cellular metabolism. - Minimize the time between establishing the whole-cell configuration and applying the toxin. - Record baseline currents for a stable period before toxin application to assess the rate of rundown. | |
| Distinguishing Rundown from Slow Washout: It can be difficult to differentiate between the two. | - After an initial washout attempt, re-apply a high concentration of a known blocker for the channel to confirm the remaining current is from the target channel. | |
| Inconsistent Results Between Experiments | Variability in Cell Health or Expression Levels: Differences in the physiological state of the cells. | - Standardize cell culture and passage numbers. - Select cells with similar morphology and capacitance for recordings. |
| Inconsistent Toxin Preparation: Variations in the final concentration of this compound. | - Prepare a fresh stock solution of this compound for each day of experiments. - Ensure consistent and thorough mixing. | |
| Temperature Fluctuations: Ion channel kinetics are temperature-sensitive. | - Use a temperature-controlled recording chamber. |
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
A1: The primary target of this compound is the voltage-gated sodium channel subtype Nav1.1.[2] It acts as a gating modifier, inhibiting both fast and slow inactivation, which leads to a persistent sodium current.[1]
Q2: What are the known off-target effects of this compound?
A2: this compound is highly selective for Nav1.1. It has substantially weaker effects on Nav1.2 and Nav1.3 and no significant effect on Nav1.4, Nav1.5, Nav1.6, Nav1.7, or Nav1.8 at concentrations that potently modulate Nav1.1.[2] It has been reported to be a weak inhibitor of Kv2.2, Kv4.1, and Kv4.3 with IC50 values around 300 nM.[1] However, at 300 nM, it showed no significant effect on Kv1.7, Kv10.1 (hEAG), Kv11.1 (hERG), KCa1.1, KCa2.2, or KCa3.1.[1]
Q3: What is a suitable vehicle solution for dissolving and applying this compound?
A3: A common vehicle solution consists of the standard external recording solution supplemented with a carrier protein to prevent non-specific binding. A frequently used option is 0.1% fatty acid-free bovine serum albumin (fafBSA).[1]
Q4: What is the typical effective concentration range for this compound in patch-clamp experiments?
A4: The EC50 for this compound on human Nav1.1 is approximately 38 ± 6 nM.[2] Effective concentrations used in published studies range from 5 nM to 500 nM, depending on the specific experiment and cell type.[1][2]
Q5: How should I store this compound?
A5: Lyophilized this compound should be stored at -20°C or colder. After reconstitution in a suitable buffer, it is best to make single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.
Q6: Can I use this compound in current-clamp experiments?
A6: Yes, this compound is used in current-clamp recordings to study its effects on neuronal excitability. By inhibiting Nav1.1 inactivation, this compound can increase action potential firing frequency and prolong the action potential duration.[2]
Quantitative Data Summary
The following tables summarize the known effects of this compound on various voltage-gated ion channels.
Table 1: Effects of this compound on Voltage-Gated Sodium (Nav) Channels
| Channel Subtype | Reported Effect | EC50 / IC50 | Species | Expression System | Reference(s) |
| Nav1.1 | Potent inhibition of fast and slow inactivation | ~38 nM | Human | Xenopus oocytes | [2] |
| Nav1.2 | Substantially weaker effects than on Nav1.1 | - | Human | Xenopus oocytes | [2] |
| Nav1.3 | Weaker inhibition of inactivation than Nav1.1 | ~28.1 nM | Human | Mammalian cells | [3] |
| Nav1.4 | No effect | - | Human | Xenopus oocytes | [2] |
| Nav1.5 | No effect | - | Human | Xenopus oocytes | [2] |
| Nav1.6 | No effect | - | Human | Xenopus oocytes | [2] |
| Nav1.7 | No effect | - | Human | Xenopus oocytes | [2] |
| Nav1.8 | No effect | - | Human | Xenopus oocytes | [2] |
Table 2: Effects of this compound on Voltage-Gated Potassium (Kv) Channels
| Channel Subtype | Reported Effect | IC50 | Reference(s) |
| Kv2.1 | Weak inhibition | - | [1] |
| Kv2.2 | Weak inhibition | ~300 nM | [1] |
| Kv4.1 | Weak inhibition | ~300 nM | [1] |
| Kv4.2 | Not specified | - | |
| Kv4.3 | Weak inhibition | ~300 nM | [1] |
| Kv1.1 - Kv1.6 | No effect | - | [1] |
| Kv3.4 | No effect | - | [1] |
Experimental Protocols & Visualizations
Standard Whole-Cell Voltage-Clamp Protocol for this compound Application
This protocol outlines a general procedure for applying this compound to cells in a whole-cell patch-clamp configuration.
1. Preparation of Solutions:
-
Internal Solution (example for Nav currents): (in mM) 140 CsF, 1 EGTA, 10 NaCl, 10 HEPES. Adjust pH to 7.3 with CsOH.
-
External Solution (example): (in mM) 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES. Adjust pH to 7.4 with NaOH.
-
This compound Stock Solution: Reconstitute lyophilized this compound in a suitable buffer (e.g., water with 0.1% fafBSA) to a high concentration (e.g., 10-100 µM). Aliquot and store at -20°C or -80°C.
-
Final this compound Solution: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the final desired concentration in the external solution containing 0.1% fafBSA.
2. Cell Preparation:
-
Plate cells expressing the target ion channel on glass coverslips suitable for patch-clamp recording.
-
Ensure cells are healthy and at an appropriate confluency.
3. Patch-Clamp Recording:
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Place a coverslip with cells in the recording chamber and perfuse with the external solution.
-
Obtain a gigaohm seal (>1 GΩ) on a selected cell.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Compensate for pipette and whole-cell capacitance and series resistance.
4. This compound Application and Data Acquisition:
-
Allow the cell to stabilize in the whole-cell configuration.
-
Record baseline currents using an appropriate voltage protocol (e.g., a step depolarization from a holding potential of -100 mV to elicit Nav currents).
-
Switch the perfusion to the external solution containing the desired concentration of this compound.
-
Continuously record the currents until a steady-state effect of the toxin is observed.
-
To test for reversibility, switch the perfusion back to the control external solution and record during washout.
This compound Signaling Pathway and Mechanism of Action
This compound modifies the gating of Nav1.1 channels by interacting with the voltage-sensing domain (VSD) of domain IV. This interaction inhibits the movement of the S4 voltage sensor, which is crucial for both fast and slow inactivation.
Troubleshooting Logic Diagram
This diagram provides a logical flow for troubleshooting common issues during this compound patch-clamp experiments.
References
Technical Support Center: Minimizing Variability in Hm1a Experimental Results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in experimental results when working with the spider venom peptide, Hm1a.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as δ-theraphotoxin-Hm1a, is a 35-amino acid peptide toxin originally isolated from the venom of the Togo starburst tarantula, Heteroscodra maculata. Its primary mechanism of action is as a potent and selective modulator of the voltage-gated sodium channel NaV1.1.[1][2] this compound binds to the S3b-S4 loop in domain IV of the NaV1.1 α-subunit, inhibiting both fast and slow inactivation of the channel.[1] This leads to a persistent sodium current and increased neuronal excitability.
Q2: What are the common research applications of this compound?
A2: this compound is a valuable pharmacological tool for studying the physiological and pathological roles of NaV1.1 channels. Its high selectivity makes it useful for:
-
Investigating the contribution of NaV1.1 to neuronal excitability and pain signaling.
-
Studying the pathophysiology of NaV1.1-related channelopathies, such as Dravet syndrome and certain forms of epilepsy.
-
Exploring potential therapeutic strategies for neurological disorders by selectively targeting NaV1.1.
Q3: How should I reconstitute and store lyophilized this compound?
A3: Proper handling and storage of this compound are critical to maintain its bioactivity and ensure reproducible results. Lyophilized this compound should be stored at -20°C. For reconstitution, it is recommended to use a high-quality, sterile aqueous solution such as ultrapure water or a physiological buffer at a neutral pH.[3] Once reconstituted, it is advisable to prepare single-use aliquots and store them at -20°C or below to minimize freeze-thaw cycles.
Q4: What is the stability of this compound in experimental solutions?
A4: While the inhibitor cystine knot (ICK) motif of this compound provides significant structural stability, its stability in biological fluids can vary.[4] It has been noted to be unstable in cerebrospinal fluid (CSF).[5] For in vitro experiments, it is best practice to prepare fresh dilutions of this compound in the experimental buffer for each experiment. Avoid prolonged storage of diluted peptide solutions at room temperature.
Q5: Does this compound have off-target effects?
A5: this compound is highly selective for NaV1.1, with an EC50 of approximately 38 nM.[2] However, at higher concentrations, it can exhibit off-target effects on other ion channels. For instance, at concentrations up to 5 µM, it has been shown to block a small percentage of certain voltage-gated potassium (KV) channels, such as KV4.1.[1] To minimize variability due to off-target effects, it is crucial to use the lowest effective concentration of this compound and perform appropriate control experiments.
Troubleshooting Guides
Patch-Clamp Electrophysiology
Issue 1: Inconsistent or no effect of this compound on NaV1.1 currents.
-
Possible Cause 1: Peptide Degradation.
-
Solution: Ensure that the lyophilized peptide has been stored correctly at -20°C. Prepare fresh aliquots from a properly stored stock solution for each experiment. Avoid repeated freeze-thaw cycles.
-
-
Possible Cause 2: Incorrect Peptide Concentration.
-
Solution: Verify the calculations for your stock and working solutions. Perform a concentration-response curve to determine the optimal concentration for your specific experimental conditions.
-
-
Possible Cause 3: Issues with the Recording Setup.
-
Solution: Check the stability of your patch-clamp rig, including the perfusion system and electrodes. Ensure that the cell health is optimal. Unhealthy cells can exhibit altered channel properties and responsiveness.
-
-
Possible Cause 4: Rundown of NaV1.1 currents.
-
Solution: NaV channel currents can be prone to rundown during whole-cell recordings. Monitor the current amplitude over time in control conditions before applying this compound. If rundown is significant, try using perforated patch-clamp techniques to preserve the intracellular environment.
-
Issue 2: High series resistance or unstable seal after this compound application.
-
Possible Cause 1: Peptide Sticking to the Pipette or Cell Membrane.
-
Solution: Some peptides can be sticky and affect the gigaseal. Try backfilling the pipette with this compound-containing solution after obtaining a stable seal with a peptide-free solution at the tip.
-
-
Possible Cause 2: Non-specific Membrane Effects.
-
Solution: At high concentrations, some peptides can have detergent-like effects on the cell membrane. Use the lowest effective concentration of this compound.
-
Calcium Imaging
Issue 1: No observable change in intracellular calcium upon this compound application.
-
Possible Cause 1: Low Expression of NaV1.1 Channels.
-
Solution: Confirm that the cell type you are using expresses a sufficient density of functional NaV1.1 channels.
-
-
Possible Cause 2: Insufficient Depolarization.
-
Solution: this compound modulates existing NaV1.1 channels but may not be sufficient to cause a significant calcium influx at resting membrane potential. Consider co-application with a depolarizing stimulus to observe the potentiating effect of this compound.
-
-
Possible Cause 3: Calcium Indicator Issues.
-
Solution: Ensure proper loading of the calcium indicator dye and that its fluorescence is not quenched or bleached. Run positive controls (e.g., with a potassium chloride solution) to confirm that the cells are capable of a calcium response.
-
Issue 2: High background fluorescence or artifacts in calcium imaging.
-
Possible Cause 1: Autofluorescence of the Peptide or Impurities.
-
Solution: Check the purity of your this compound sample. Use a high-quality, purified peptide. Run a control with the vehicle solution to assess background fluorescence.
-
-
Possible Cause 2: Cell Health and Dye Compartmentalization.
-
Solution: Unhealthy cells can exhibit altered calcium homeostasis and dye loading. Ensure that the cells are healthy and that the calcium indicator is localized to the cytoplasm.[6]
-
Quantitative Data Summary
Table 1: Biophysical Effects of this compound on Human NaV1.1 Channels
| Parameter | Vehicle | 5 nM this compound | 50 nM this compound |
| V0.5 of Inactivation (mV) | -35.3 ± 1.8 | - | -45.9 ± 1.3 |
| Slope of Inactivation | 5.4 ± 0.5 | 7.6 ± 0.9 | 11.0 ± 0.7 |
| τfast of Inactivation (ms at 0 mV) | 0.31 ± 0.03 | - | 0.75 ± 0.3 |
| τslow of Inactivation (ms at 0 mV) | 1.4 ± 0.4 | 3.94 ± 0.6 | 5.97 ± 0.74 |
| Persistent Current (% of peak) | - | Increased | Significantly Increased |
Data compiled from studies on heterologously expressed human NaV1.1 channels.
Table 2: Selectivity Profile of this compound
| Channel | EC50 / % Inhibition |
| hNaV1.1 | 38 ± 6 nM |
| hNaV1.2 | Weaker effect |
| hNaV1.3 | Weaker effect |
| hNaV1.4 - 1.8 | No significant effect |
| mKV4.1 | ≤20% block at 5 µM |
h = human, m = mouse
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Recording of NaV1.1 Currents
-
Cell Culture: Culture cells expressing NaV1.1 channels on glass coverslips.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH).
-
-
Recording:
-
Pull borosilicate glass pipettes to a resistance of 2-4 MΩ.
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell at a holding potential of -100 mV.
-
Apply depolarizing voltage steps (e.g., from -80 mV to +60 mV in 5 mV increments) to elicit NaV1.1 currents.
-
After obtaining a stable baseline recording, perfuse the bath with the external solution containing the desired concentration of this compound.
-
Record currents in the presence of this compound using the same voltage protocol.
-
Analyze changes in current amplitude, inactivation kinetics, and voltage-dependence of activation and inactivation.
-
Protocol 2: Fura-2 Calcium Imaging of Neurons
-
Cell Preparation: Plate neurons on glass-bottom dishes or coverslips.
-
Dye Loading:
-
Prepare a 1 mM Fura-2 AM stock solution in high-quality, anhydrous DMSO.[7]
-
Dilute the Fura-2 AM stock to a final concentration of 1-5 µM in a physiological salt solution (e.g., HBSS) containing 0.02% Pluronic F-127.
-
Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.[8]
-
Wash the cells with the physiological salt solution to remove excess dye.
-
-
Imaging:
-
Mount the dish/coverslip on an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
Excite the Fura-2 loaded cells alternately at 340 nm and 380 nm and measure the emission at 510 nm.
-
Establish a stable baseline recording of the 340/380 ratio.
-
Apply this compound to the cells via a perfusion system.
-
Record the change in the 340/380 ratio over time to measure changes in intracellular calcium concentration.
-
Mandatory Visualizations
Caption: this compound signaling pathway leading to increased neuronal excitability.
Caption: Workflow for whole-cell patch-clamp experiments with this compound.
Caption: Logical troubleshooting flow for inconsistent this compound effects.
References
- 1. Selective spider toxins reveal a role for Nav1.1 channel in mechanical pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. smartox-biotech.com [smartox-biotech.com]
- 3. Buy this compound (EVT-1493418) [evitachem.com]
- 4. researchgate.net [researchgate.net]
- 5. lirias.kuleuven.be [lirias.kuleuven.be]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Best Practices for Handling and Preparing Hm1a Solutions
This technical support center is designed for researchers, scientists, and drug development professionals, providing essential information for the effective use of the peptide toxin Hm1a in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the accurate and consistent preparation and application of this compound solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action? A1: this compound is a peptide toxin originally isolated from the venom of the Heteroscodra maculata spider.[1] It functions as a potent and selective activator of the voltage-gated sodium channel NaV1.1.[1] The principal mechanism of this compound involves the inhibition of NaV1.1 channel inactivation, which results in an increased influx of sodium ions during neuronal activity.[1]
Q2: What are the primary research applications for this compound? A2: this compound serves as a critical research tool for investigating the function of NaV1.1 channels. It is extensively used in preclinical studies of Dravet syndrome, a severe form of epilepsy linked to mutations in the SCN1A gene that encodes the NaV1.1 channel.[2] By selectively activating the remaining functional NaV1.1 channels, this compound has been shown to rescue neuronal hypoexcitability in animal models of this disorder.
Q3: What are the general recommendations for storing lyophilized this compound? A3: For long-term stability, lyophilized this compound peptide should be stored at -20°C or -80°C. It is crucial to consult the Certificate of Analysis provided by the supplier for specific storage guidelines.[3]
Q4: How should I reconstitute lyophilized this compound? A4: While adherence to the supplier's specific instructions is paramount, a general guideline for reconstituting this compound is to use sterile, purified water or a buffer such as PBS. In cases where the peptide exhibits hydrophobic properties, initial dissolution in a small volume of an organic solvent like dimethyl sulfoxide (DMSO), followed by dilution with an aqueous solution, can be an effective strategy.
Q5: What is the recommended storage condition for reconstituted this compound solutions? A5: To prevent degradation from repeated freeze-thaw cycles, reconstituted this compound solutions should be divided into single-use aliquots and stored at -20°C or -80°C.[3] The stability of this compound in solution can be influenced by the choice of solvent and storage conditions.
Troubleshooting Guide
Issue 1: this compound peptide fails to dissolve.
| Possible Cause | Troubleshooting Step |
| Incorrect solvent | The solubility of peptides can differ. If this compound does not dissolve in water, attempt to use a buffer solution (e.g., PBS). If solubility issues persist, a small quantity of DMSO can be used for initial dissolution, followed by dilution with the working buffer. It is always advisable to test solubility with a small amount of the peptide first. |
| Low temperature | Before attempting to dissolve, ensure both the peptide and the solvent are at room temperature. The dissolution process can be aided by gentle vortexing or sonication. |
| Peptide degradation | If the peptide has been stored for an extended period or under improper conditions, it may have degraded. It is recommended to use a fresh vial of the peptide to ensure experimental validity. |
Issue 2: Inconsistent or absent effects in in vitro experiments (e.g., patch-clamp electrophysiology).
| Possible Cause | Troubleshooting Step |
| Incorrect concentration | Carefully verify all calculations for your stock and working solutions. Prepare fresh dilutions from a new aliquot of the stock solution. Published effective concentrations for in vitro studies are typically in the nanomolar range (e.g., 10-100 nM).[4] |
| Peptide adsorption | Peptides have a tendency to adsorb to plastic and glass surfaces. To mitigate this, utilize low-protein-binding tubes and pipette tips. The inclusion of a carrier protein, such as 0.1% bovine serum albumin (BSA), in your working solution can also be beneficial. |
| Solution instability | Avoid multiple freeze-thaw cycles of the stock solution by preparing single-use aliquots. Ensure that the working solution is freshly prepared for each experiment to maintain its potency. |
| Cell health | Confirm that the cells used in the experiment are healthy and that the recording conditions are optimal. Poor cell viability can obscure the effects of this compound.[5] |
Issue 3: Inconsistent or absent effects in in vivo experiments.
| Possible Cause | Troubleshooting Step |
| Incorrect dosage | Meticulously double-check all dosage calculations based on the animal's weight and the target concentration. |
| Administration route | For targeting the central nervous system, direct administration via intracerebroventricular (ICV) injection is often required, as peptides like this compound do not readily cross the blood-brain barrier.[6][7][8][9][10] Ensure the injection procedure is executed correctly to reach the intended brain region. |
| In vivo solution stability | The half-life of peptides in vivo can be brief. The experimental design must take into account the pharmacokinetic properties of this compound to ensure that the timing of measurements is appropriate. |
Quantitative Data Summary
The following table provides a summary of key quantitative data for this compound based on published scientific literature.
| Parameter | Value | Reference |
| Molecular Weight | ~3997.46 Da | [11] |
| EC₅₀ for NaV1.1 | 38 nM | [1] |
| Effective in vitro concentration | 10-100 nM | [4] |
| In vivo administration (mouse model) | Intracerebroventricular (ICV) infusion | [6] |
Experimental Protocols
Detailed Methodology for In Vitro Electrophysiology (Patch-Clamp)
This protocol is a generalized procedure derived from standard patch-clamp techniques reported in studies utilizing this compound.[12][13][14][15][16][17]
-
Cell Preparation : Culture cells expressing the NaV1.1 channel (e.g., HEK293 cells or primary neurons) on glass coverslips suitable for microscopy.
-
Solution Preparation :
-
External Solution (ACSF) : Prepare artificial cerebrospinal fluid containing (in mM): 124 NaCl, 2.5 KCl, 2 CaCl₂, 1.2 MgSO₄, 1.25 NaH₂PO₄, 26 NaHCO₃, and 10 glucose. Equilibrate the solution by bubbling with 95% O₂ / 5% CO₂.
-
Internal Solution : Prepare a pipette solution containing (in mM): 140 K-gluconate, 10 HEPES, 5 EGTA, 2 MgCl₂, 2 Na₂-ATP, and 0.3 Na-GTP. Adjust the pH to 7.3 with KOH.
-
This compound Working Solution : Prepare a fresh dilution of this compound in the external solution to achieve the desired final concentration (e.g., 10-100 nM).
-
-
Recording :
-
Transfer a coverslip with adherent cells to the recording chamber on the microscope stage and continuously perfuse with the external solution.
-
Pull glass micropipettes to a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration on a target cell.
-
Record baseline sodium currents in response to a series of voltage steps.
-
Perfuse the this compound working solution into the chamber and record the resulting changes in sodium currents.
-
Detailed Methodology for In Vivo Administration (Intracerebroventricular Injection)
This protocol is a generalized procedure based on standard ICV injection techniques from published research.[6][7][8][9][10]
-
Animal Preparation : Anesthetize the animal (e.g., a mouse) in accordance with approved institutional animal care and use protocols. Secure the animal in a stereotaxic frame.
-
Solution Preparation : Prepare a sterile solution of this compound in a suitable vehicle (e.g., sterile saline or artificial CSF) at the desired concentration for injection.
-
Injection :
-
Make a small incision in the scalp to expose the skull.
-
Using precise stereotaxic coordinates, drill a small burr hole over the target ventricle.
-
Slowly infuse the this compound solution into the ventricle using a microsyringe pump at a controlled rate.
-
Following the infusion, leave the needle in place for several minutes to prevent backflow upon withdrawal.
-
Slowly retract the needle and suture the scalp incision.
-
-
Post-operative Care : Monitor the animal closely during recovery from anesthesia and provide appropriate post-operative care as mandated by institutional guidelines.
Mandatory Visualizations
Caption: Signaling pathway of this compound action on NaV1.1 channels.
Caption: Experimental workflow for in vitro patch-clamp studies with this compound.
Caption: Logical troubleshooting workflow for this compound experiments.
References
- 1. This compound - Selective agonist of Nav1.1 sodium channel [smartox-biotech.com]
- 2. Sodium voltage-gated channel alpha subunit 1 (Nav1.1) (SCN1A) - BioCentury Target Profiles - BCIQ [profiles.biocentury.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Selective spider toxins reveal a role for Nav1.1 channel in mechanical pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scientifica.uk.com [scientifica.uk.com]
- 6. Intracerebroventricular Viral Injection of the Neonatal Mouse Brain for Persistent and Widespread Neuronal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transverse sinus injections drive robust whole-brain expression of transgenes | eLife [elifesciences.org]
- 8. biorxiv.org [biorxiv.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Protocol for the neonatal intracerebroventricular delivery of adeno-associated viral vectors for brain restoration of MECP2 for Rett syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. latoxan.com [latoxan.com]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
- 16. m.youtube.com [m.youtube.com]
- 17. uploads.strikinglycdn.com [uploads.strikinglycdn.com]
Interpreting unexpected results in Hm1a experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Hm1a, a selective activator of the Nav1.1 voltage-gated sodium channel.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am not observing the expected increase in neuronal excitability after applying this compound. What could be the reason?
A1: Several factors could contribute to a lack of effect. Consider the following troubleshooting steps:
-
Cell Type and Nav1.1 Expression: Confirm that your target cells endogenously express Nav1.1 channels. This compound's primary target is Nav1.1, and its effects on other Nav subtypes are significantly weaker.[1][2][3] Expression levels of Nav1.1 can vary between different neuronal populations and developmental stages. For instance, responses are often more robust in sensory neurons from embryonic or newborn mice.[1][2]
-
This compound Concentration: Ensure you are using an appropriate concentration of this compound. The reported EC50 for human Nav1.1 is approximately 7.5 nM to 38 nM.[2][4] A concentration of 100 nM is often used to elicit a robust response in vitro.[1][2]
-
Peptide Integrity: Verify the quality and stability of your this compound peptide. Peptides can degrade if not stored correctly. It is recommended to store this compound under the conditions specified in the Certificate of Analysis.[5] Prepare fresh dilutions for your experiments.
-
Recording Conditions: In whole-cell patch-clamp experiments, a holding potential of -90 mV is commonly used to ensure channels are in a resting state before activation.[1][2] The composition of your intracellular and extracellular solutions can also influence neuronal excitability.
-
Sensitization: For adult neurons, which may have a higher threshold for action potential firing, pre-treatment with an agent like prostaglandin E2 (PGE2) can enhance their sensitivity to this compound.[1][2]
Q2: My electrophysiology recordings show inconsistent or smaller-than-expected effects of this compound on Nav1.1 currents. What should I check?
A2: Inconsistent electrophysiological results can arise from several sources. Here is a checklist to troubleshoot your experiment:
-
Voltage Protocol: Ensure your voltage protocol is appropriate for studying Nav channel inactivation. A common protocol involves a holding potential of -90 mV followed by depolarizing steps (e.g., to -30 mV or 0 mV) to elicit currents.[1][2][6]
-
Auxiliary Subunits: The co-expression of sodium channel β subunits can influence the pharmacology of Nav channels.[4][6] Experiments using mammalian cell lines should ideally include the human β1 subunit for more physiologically relevant results.[4][6]
-
Cell Health: The health of your oocytes or cultured cells is crucial. Unhealthy cells can exhibit altered channel expression and function.
-
This compound Application: Ensure complete and rapid perfusion of this compound onto the cell. Inadequate perfusion can lead to a partial or delayed effect.
-
Data Analysis: The primary effect of this compound is to inhibit fast and slow inactivation of Nav1.1, leading to a persistent sodium current.[7][8][9] Your analysis should focus on quantifying changes in the inactivation kinetics (e.g., time constants of inactivation) and the amplitude of the sustained current.[8][10]
Q3: I am performing calcium imaging experiments and do not see a significant increase in intracellular calcium upon this compound application. What could be wrong?
A3: A lack of calcium signal in response to this compound can be due to several factors related to both the experimental setup and the biological system:
-
Nav Channel Blockade: Ensure that your experimental buffer does not contain non-specific Nav channel blockers like tetrodotoxin (TTX), unless it is being used as a negative control to confirm the involvement of TTX-sensitive channels.[1] this compound-evoked calcium responses are blocked by TTX.[1]
-
Cell Viability and Dye Loading: Confirm that your cells are healthy and have been properly loaded with the calcium indicator dye (e.g., Fura-2 AM). Inadequate dye loading will result in a poor signal-to-noise ratio.
-
Downstream Effectors: The increase in intracellular calcium is a secondary effect of the depolarization caused by Nav1.1 activation. If the cells lack the necessary voltage-gated calcium channels or other mechanisms to translate the depolarization into a calcium influx, you may not observe a signal.
-
Concentration and Perfusion: As with electrophysiology, ensure adequate concentration and perfusion of this compound. A concentration of 500 nM has been shown to elicit robust calcium responses in dorsal root ganglion (DRG) neurons.[1][2]
Q4: Is this compound completely selective for Nav1.1? Could off-target effects be influencing my results?
A4: While this compound is highly selective for Nav1.1, it does exhibit some activity at other channels, particularly at higher concentrations.
-
Nav Channels: this compound has substantially weaker effects on hNav1.2 and hNav1.3 and no significant effect on hNav1.4-Nav1.8.[2]
-
Kv Channels: this compound was initially identified as a moderate-affinity blocker of some voltage-gated potassium (Kv) channels, such as Kv2.1, Kv2.2, Kv4.1, and Kv4.3.[7][10] However, its potency against these channels is significantly lower (IC50 ~300 nM) than its potency for Nav1.1 (EC50 ~7.5-38 nM).[2][10] At concentrations used to selectively target Nav1.1, significant effects on Kv channels are not expected. For example, 500 nM this compound did not affect outward K+ currents in cultured sensory neurons.[1]
If you suspect off-target effects, consider using a specific blocker for the suspected off-target channel as a control.
Quantitative Data Summary
| Parameter | Channel | Value | Cell Type | Reference |
| EC50 | hNav1.1 | 38 ± 6 nM | Xenopus oocytes | [2] |
| hNav1.1 | 7.5 ± 0.2 nM | HEK293T cells | [4] | |
| hNav1.3 | 39.5 ± 0.2 nM | CHO cells | [4] | |
| rHm1b on hNav1.1 | ~12 nM | Not specified | [11] | |
| rHm1b on hNav1.3 | ~12 nM | Not specified | [11] | |
| IC50 | Kv2.2, Kv4.1, Kv4.3 | ~300 nM | Not specified | [10] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This protocol is adapted from studies investigating the effect of this compound on heterologously expressed Nav channels.[2][6]
1. Cell Preparation:
- Use HEK293T or CHO cells stably expressing the human Nav1.1 channel and the human β1 subunit.
- Culture cells to 50-80% confluency before recording.
2. Solutions:
- External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, pH 7.3 with NaOH.
- Internal Solution (in mM): 140 CsF, 1 EGTA, 10 NaCl, 10 HEPES, pH 7.3 with CsOH.
3. Recording:
- Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with the internal solution.
- Establish a whole-cell recording configuration.
- Hold the cell at a membrane potential of -90 mV.
- To measure the effect on fast inactivation, apply a depolarizing step to 0 mV for 50-100 ms.
- Record baseline currents in the external solution.
- Perfuse the cell with the external solution containing the desired concentration of this compound (e.g., 10-100 nM) for at least 2 minutes.
- Record currents in the presence of this compound using the same voltage protocol.
4. Data Analysis:
- Measure the peak inward current and the sustained (persistent) current at the end of the depolarizing pulse.
- Fit the decay phase of the current to a single or double exponential function to determine the time constant(s) of inactivation.
- Compare the inactivation kinetics and the amplitude of the persistent current before and after this compound application.
Calcium Imaging
This protocol is based on methods used to measure this compound-induced calcium influx in cultured neurons.[1][2]
1. Cell Preparation:
- Culture primary neurons (e.g., rat DRG neurons) on glass coverslips.
- Experiments are often more robust in neurons from embryonic or newborn animals.[1][2]
2. Dye Loading:
- Prepare a loading solution of a calcium-sensitive dye (e.g., 2-5 µM Fura-2 AM) in a suitable imaging buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
- Incubate the cells in the dye solution for 30-45 minutes at 37°C in the dark.
- Wash the cells with the imaging buffer to remove excess dye and allow for de-esterification for at least 30 minutes.
3. Imaging:
- Mount the coverslip onto an imaging chamber on an inverted fluorescence microscope.
- For ratiometric imaging with Fura-2, alternately excite the cells at 340 nm and 380 nm and capture the emission at 510 nm.
- Establish a stable baseline fluorescence ratio before applying any stimulus.
- Perfuse the cells with the imaging buffer containing this compound (e.g., 500 nM).
- Record the change in fluorescence ratio over time.
4. Data Analysis:
- Calculate the 340/380 nm fluorescence ratio for each time point.
- Quantify the response as the change in the ratio (ΔR) or the peak ratio in response to this compound application.
- Average the responses from multiple cells.
Visualizations
Caption: this compound signaling pathway.
Caption: Whole-cell patch-clamp workflow.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. psi.pitt.edu [psi.pitt.edu]
- 2. Selective spider toxins reveal a role for Nav1.1 channel in mechanical pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Selective NaV1.1 activation rescues Dravet syndrome mice from seizures and premature death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Heteroscodratoxin-1 - Wikipedia [en.wikipedia.org]
- 8. pnas.org [pnas.org]
- 9. smartox-biotech.com [smartox-biotech.com]
- 10. pnas.org [pnas.org]
- 11. A selective NaV1.1 activator with potential for treatment of Dravet syndrome epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the In Vivo Success of Hm1a Delivery
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for optimizing the in vivo delivery of the peptide toxin Hm1a. The content is structured to address common challenges through troubleshooting guides and frequently asked questions, incorporating detailed protocols and data from relevant studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary molecular target?
A1: this compound is a peptide toxin originally isolated from the venom of the spider Heteroscodra maculata.[1][2] It is a potent and selective modulator of the voltage-gated sodium channel NaV1.1.[1][2] By inhibiting the movement of the domain IV voltage sensor, this compound affects both fast and slow inactivation of the channel, leading to increased channel availability during high-frequency stimulation.[1] This makes it a valuable research tool for studying the role of NaV1.1 in conditions like epilepsy and mechanical pain.[1][2][3][4] While this compound's primary target is NaV1.1, the broader class of venom-derived peptides includes toxins that target other ion channels, such as Kv1.3, which is a key regulator in immune cells.[5][6][7]
Q2: What are the main challenges in delivering this compound and similar peptides in vivo?
A2: Like most therapeutic peptides, this compound faces significant hurdles for effective in vivo delivery. These challenges are primarily due to poor metabolic stability and a short biological half-life.[8][9][10] Key issues include:
-
Proteolytic Degradation: Peptides are rapidly broken down by proteases in the blood and tissues.[8][9]
-
Rapid Clearance: Small molecules like peptides are quickly filtered out of the bloodstream by the kidneys.[11]
-
Low Bioavailability: Physicochemical properties, such as size and solubility, can limit the peptide's ability to reach its target tissue in sufficient concentrations.[8][9][12]
-
Immunogenicity: The introduction of foreign peptides can trigger an unwanted immune response.[13]
Q3: What general strategies can be used to improve the stability and half-life of peptides?
A3: Several strategies have been developed to overcome the inherent instability of peptides:[8][10][14]
-
Structural Modifications: Swapping standard L-amino acids with their D-enantiomers can make peptides resistant to degradation by proteases.[8][15] Other modifications include N- or C-terminal capping (e.g., acetylation or amidation) and cyclization to create a more rigid and stable structure.[14][15]
-
Formulation with Delivery Vehicles: Encapsulating peptides in systems like liposomes or microcapsules can protect them from degradation and allow for sustained release.[14][15]
-
Increasing Molecular Size: Attaching the peptide to larger molecules, such as polyethylene glycol (PEGylation) or albumin, can reduce renal clearance and extend circulation time.
Troubleshooting Guide
Problem 1: Low or No Observed Efficacy in Animal Models
Q: My in vivo experiment with this compound is not producing the expected therapeutic effect. What are the potential causes and how can I troubleshoot this?
A: Lack of efficacy is a common issue stemming from several factors related to peptide stability, dosage, and target engagement. Below is a logical flow to diagnose the problem.
Caption: Troubleshooting workflow for low in vivo efficacy.
Problem 2: Short Duration of Action
Q: The initial effect of this compound is observed, but it is too transient for our therapeutic model. How can we achieve a more durable pharmacological response?
A: A short duration of action is typically linked to rapid clearance and a short biological half-life. Data from the analogous Kv1.3 inhibitor peptide, ShK-186, shows that durable effects can be achieved even with a short plasma half-life.[5][16]
Key Insight: The prolonged therapeutic effect of ShK-186 is attributed to its slow distribution from the subcutaneous injection site and a long residence time on its target channel, Kv1.3.[5][16] This creates a "depot" effect, where the peptide is slowly released into circulation.
Troubleshooting Steps:
-
Evaluate Administration Route: Subcutaneous (SC) injection is often preferred over intravenous (IV) for peptides to create a slow-release depot. If using IV, consider a continuous infusion model.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Conduct studies to correlate the plasma concentration of this compound with the desired biological effect. For ShK-186, a single dose every 2 to 5 days was as effective as daily administration in rat models of autoimmune disease.[5]
-
Formulation Strategies: Consider formulating this compound in a sustained-release vehicle, such as a hydrogel or polymer-based depot, to prolong its release from the injection site.
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of ShK-186 in Rats After a Single Administration
| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (min) | Half-life (t1/2, min) |
|---|---|---|---|---|
| Intravenous (IV) | 0.1 | ~100 | ~1 | ~20 |
| Subcutaneous (SC) | 0.1 | ~5 | ~60 | ~70 |
Data synthesized from descriptions in published studies.[16]
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
This protocol is essential for assessing the stability of this compound in a biologically relevant matrix before commencing animal studies.
Objective: To determine the rate of this compound degradation in plasma from the intended animal model (e.g., rat, mouse).
Methodology:
-
Preparation: Solubilize synthetic this compound peptide in a suitable buffer (e.g., formulation buffer) to create a stock solution (e.g., 10 mg/mL).[16]
-
Incubation: Spike a known concentration of the this compound stock solution into fresh plasma (e.g., to a final concentration of 0.5 mg/mL).[16] Incubate the mixture at 37°C.
-
Time Points: Collect aliquots of the plasma-peptide mixture at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).
-
Protein Precipitation: Immediately stop the degradation reaction at each time point by adding an equal volume of a precipitating agent like 4% trichloroacetic acid.[16] Vortex and incubate at 4°C for 15 minutes to precipitate plasma proteins.[16]
-
Analysis: Centrifuge the samples to pellet the precipitated proteins. Analyze the supernatant for the concentration of intact this compound using a quantitative method such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
-
Calculation: Plot the concentration of intact this compound versus time to determine its degradation rate and calculate the in vitro half-life.
Protocol 2: In Vivo Pharmacokinetic Study (Rat Model)
This protocol outlines a basic study to determine the pharmacokinetic profile of this compound.
Objective: To measure the concentration of this compound in plasma over time after administration in rats to determine key PK parameters.
Methodology:
-
Animal Model: Use adult Sprague-Dawley rats (or another appropriate strain). Acclimatize animals according to institutional guidelines.
-
Formulation: Prepare this compound in a sterile, biocompatible vehicle (e.g., saline or a specific formulation buffer).
-
Administration:
-
Group 1 (IV): Administer this compound via tail vein injection (e.g., 0.1 mg/kg).
-
Group 2 (SC): Administer this compound via subcutaneous injection in the dorsal region (e.g., 0.1 mg/kg).
-
-
Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) into tubes containing an anticoagulant at specified time points (e.g., pre-dose, 2, 5, 15, 30, 60, 120, 240, 480 minutes post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Analysis: Quantify the concentration of this compound in plasma samples using a validated HPLC-MS/MS method.
-
Data Analysis: Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, AUC (Area Under the Curve), and elimination half-life.
Visualizations
Mechanism of Action: Kv1.3 Channel Blockade
While this compound targets NaV1.1, many researchers in autoimmune fields work with peptides targeting the Kv1.3 potassium channel on T-lymphocytes. The diagram below illustrates this common mechanism, which is relevant for analogous peptides like ShK-186.
Caption: Mechanism of T-cell suppression via Kv1.3 channel blockade.
General In Vivo Experimental Workflow
This diagram outlines the typical workflow for evaluating a therapeutic peptide like this compound in an animal model.
Caption: Standard workflow for in vivo peptide evaluation.
References
- 1. smartox-biotech.com [smartox-biotech.com]
- 2. Selective spider toxins reveal a role for Nav1.1 channel in mechanical pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Engineering of a Spider Peptide via Conserved Structure-Function Traits Optimizes Sodium Channel Inhibition In Vitro and Anti-Nociception In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A selective NaV1.1 activator with potential for treatment of Dravet syndrome epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Durable pharmacological responses from the peptide ShK-186, a specific Kv1.3 channel inhibitor that suppresses T cell mediators of autoimmune disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are Kv1.3 blockers and how do they work? [synapse.patsnap.com]
- 7. Discovery of KV1.3 ion channel inhibitors: Medicinal chemistry approaches and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pure.qub.ac.uk [pure.qub.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. pharmtech.com [pharmtech.com]
- 13. insidescientific.com [insidescientific.com]
- 14. Advances in the stability challenges of bioactive peptides and improvement strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Methods to improve the metabolic stability of peptides [creative-peptides.com]
- 16. Durable Pharmacological Responses from the Peptide ShK-186, a Specific Kv1.3 Channel Inhibitor That Suppresses T Cell Mediators of Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
For researchers, scientists, and professionals in drug development, understanding the nuanced interactions of novel compounds with ion channels is paramount. This guide provides a detailed comparison of two homologous spider venom peptides, Hm1a and Hm1b, and their effects on the voltage-gated sodium channel Nav1.1, a critical target in neurological disorders such as Dravet syndrome.
This compound and Hm1b, isolated from the venom of the tarantula Heteroscodra maculata, have emerged as highly selective and potent agonists of the Nav1.1 channel.[1] Both peptides act as gating modifiers, interacting with the channel's voltage-sensor domains to alter its function.[2] Their primary mechanism involves binding to the domain IV voltage sensor (VSDIV), which inhibits fast inactivation of the channel.[3] This modulation leads to an increase in Nav1.1 availability and can rescue reduced action potential firing in inhibitory interneurons, a key pathological feature in conditions like Dravet syndrome.[4]
While both toxins share a high degree of structural homology and a similar mechanism of action, key differences in their stability and specific modulatory effects have been identified, positioning them as valuable tools for research and potential therapeutic leads.
Quantitative Comparison of Electrophysiological Effects
The following table summarizes the key quantitative data on the effects of this compound and recombinant Hm1b (rHm1b) on human Nav1.1 channels.
| Parameter | This compound | rHm1b | Reference |
| Potency (EC50) | 38 ± 6 nM | ~12 nM | [2][5] |
| Effect on Activation | Hyperpolarizing shift | Hyperpolarizing shift | [2] |
| Effect on Inactivation | Delays fast inactivation | Delays fast inactivation, depolarizing shift | [2][3] |
| Effect on Current | Increases peak and sustained currents | Increases peak and sustained currents | [2] |
| Selectivity | Highly selective for Nav1.1 over Nav1.2–Nav1.8 | Highly selective for Nav1.1 and Nav1.3 | [2][4] |
| Stability in Human CSF | Less stable | An order of magnitude more stable than this compound | [2] |
Experimental Protocols
The data presented in this guide are primarily derived from whole-cell patch-clamp electrophysiology experiments. Below is a generalized protocol based on the methodologies described in the cited literature.
Cell Culture and Transfection: Human embryonic kidney (HEK293) cells are transiently transfected with plasmids containing the cDNA for the human Nav1.1 alpha subunit and the human sodium channel beta 1 subunit.[4] Cells are cultured in appropriate media and incubated for 24-48 hours post-transfection to allow for channel expression.
Electrophysiological Recordings: Whole-cell patch-clamp recordings are performed using an automated or manual patch-clamp system.[2][4] The extracellular solution typically contains (in mM): NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose, with the pH adjusted to 7.4. The intracellular solution may contain (in mM): CsF, CsCl, NaCl, EGTA, and HEPES, with the pH adjusted to 7.2.
Voltage Protocols:
-
Current-Voltage (I-V) Relationship: Cells are held at a hyperpolarized potential (e.g., -120 mV) and then subjected to a series of depolarizing voltage steps to elicit sodium currents.
-
Voltage-Dependence of Activation: The conductance is calculated from the peak inward current at each voltage step and plotted against the test potential. The data are then fitted with a Boltzmann function to determine the half-maximal activation voltage (V1/2).
-
Voltage-Dependence of Inactivation: Cells are held at various conditioning potentials before a test pulse to a depolarizing potential to measure the fraction of available channels. The data are fitted with a Boltzmann function to determine the half-maximal inactivation voltage (V1/2).
-
Recovery from Fast Inactivation: A two-pulse protocol is used where a conditioning pulse is followed by a variable recovery interval at a hyperpolarized potential before a second test pulse. The peak current of the second pulse, normalized to the first, is plotted against the recovery time.
Data Analysis: Data are analyzed using specialized software. Concentration-response curves are generated by applying increasing concentrations of the toxins and measuring the effect on a specific parameter (e.g., peak current). EC50 values are determined by fitting the concentration-response data with a Hill equation.
Visualizing the Mechanism of Action
The following diagrams illustrate the proposed mechanism of action of this compound and Hm1b on the Nav1.1 channel and a typical experimental workflow.
Caption: Mechanism of this compound/Hm1b action on Nav1.1.
Caption: Experimental workflow for electrophysiological analysis.
References
- 1. Venom Peptides with Dual Modulatory Activity on the Voltage-Gated Sodium Channel NaV1.1 Provide Novel Leads for Development of Antiepileptic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacology of the Nav1.1 domain IV voltage sensor reveals coupling between inactivation gating processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective NaV1.1 activation rescues Dravet syndrome mice from seizures and premature death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective spider toxins reveal a role for Nav1.1 channel in mechanical pain - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two spider-venom-derived toxins, Hm1a and SGTx1, both known to modulate the voltage-gated sodium channel Nav1.1. While both toxins are valuable research tools, they exhibit distinct selectivity profiles and mechanisms of action, making them suitable for different experimental applications. This document aims to provide an objective comparison supported by available experimental data to aid researchers in selecting the appropriate tool for their studies.
Overview and Selectivity
This compound, isolated from the venom of the tarantula Heteroscodra maculata, is a potent and highly selective agonist of the Nav1.1 channel. In contrast, SGTx1 is recognized as a gating-modifier toxin with broad activity across various Nav channel subtypes, showing little selectivity.
Data Presentation: Quantitative Comparison of Toxin Selectivity
The following table summarizes the available quantitative data on the potency of this compound on various human Nav channel subtypes. Due to a lack of available data in the reviewed literature, specific IC50 or EC50 values for SGTx1 across the Nav channel family are not included. SGTx1 is generally characterized as a non-selective Nav channel modulator.
| Toxin | Nav Channel Subtype | Potency (EC50/IC50) | Reference |
| This compound | hNav1.1 | 38 ± 6 nM | [1] |
| hNav1.1 | ~12 nM | [2] | |
| hNav1.2 | Weaker effect than on hNav1.1 | [1] | |
| hNav1.3 | Weaker effect than on hNav1.1 / ~12 nM | [1][2] | |
| hNav1.4 | No effect | [1] | |
| hNav1.5 | No effect | ||
| hNav1.6 | No effect | ||
| hNav1.7 | No effect | ||
| hNav1.8 | No effect | [1] | |
| SGTx1 | Various Nav Subtypes | Non-selective; specific IC50/EC50 values not readily available in the literature. |
Mechanism of Action
Both this compound and SGTx1 are classified as gating modifier toxins, meaning they alter the opening, closing, or inactivation of the ion channel pore rather than blocking it directly. However, their specific effects on Nav1.1 gating differ significantly.
This compound:
This compound selectively targets the voltage-sensor domain IV (VSDIV) of the Nav1.1 channel.[3] By binding to this region, it inhibits fast inactivation of the channel.[1][3] This leads to several key effects on channel gating:
-
Delayed Fast Inactivation: this compound slows the rate at which the channel enters the fast-inactivated state upon depolarization.[1]
-
Persistent Sodium Current: The inhibition of fast inactivation results in a sustained inward sodium current during prolonged depolarization.[3]
-
Hyperpolarizing Shift in Activation: The voltage at which the channel begins to open is shifted to more negative membrane potentials.
-
Depolarizing Shift in Inactivation: The voltage at which the channel becomes unavailable for activation is shifted to more positive membrane potentials.
These combined effects lead to an overall increase in Nav1.1 channel availability and excitability.[4] This selective potentiation of Nav1.1, which is predominantly expressed in inhibitory interneurons in the central nervous system, makes this compound a valuable tool for studying and potentially treating conditions like Dravet syndrome, a severe form of epilepsy caused by loss-of-function mutations in the SCN1A gene that encodes Nav1.1.[3]
SGTx1:
The precise mechanism of SGTx1 on Nav channels is less characterized than that of this compound. As a non-selective gating modifier, it is presumed to interact with conserved regions of the voltage-sensing domains of various Nav channel subtypes. Its lack of selectivity suggests that it may not have the same level of specific interaction with the VSDIV of Nav1.1 as this compound. Further research is required to elucidate the specific effects of SGTx1 on the activation and inactivation kinetics of different Nav channel isoforms.
Experimental Protocols
The characterization of these toxins relies heavily on electrophysiological techniques, particularly the patch-clamp method. Below are detailed methodologies for key experiments.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to record the ionic currents flowing through the entire cell membrane, allowing for the characterization of toxin effects on a population of ion channels.
Cell Preparation:
-
Heterologous Expression: Human Nav channel alpha subunits (hNav1.1-hNav1.8) and auxiliary beta subunits are transiently or stably expressed in cell lines such as Human Embryonic Kidney (HEK293) cells or Xenopus laevis oocytes.
-
Neuronal Cultures: Primary neuronal cultures, such as dorsal root ganglion (DRG) neurons, can be used to study the effects of toxins on native channels.[1]
Recording Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose, pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, pH adjusted to 7.2 with CsOH.
Voltage-Clamp Protocols:
-
Current-Voltage (I-V) Relationship: To determine the effect on the voltage-dependence of activation, cells are held at a negative holding potential (e.g., -120 mV) and then depolarized to a series of test potentials (e.g., from -80 mV to +60 mV in 5 mV increments).
-
Steady-State Inactivation: To measure the voltage-dependence of inactivation, cells are held at various conditioning pre-pulse potentials for a prolonged duration (e.g., 500 ms) before a test pulse to a potential that elicits a maximal current (e.g., 0 mV).
-
Recovery from Inactivation: To assess the rate of recovery from fast inactivation, a two-pulse protocol is used. A conditioning pulse inactivates the channels, followed by a variable recovery interval at a negative holding potential before a second test pulse is applied to measure the fraction of recovered channels.
Data Analysis:
-
Current amplitudes, activation and inactivation kinetics, and voltage-dependence of gating parameters are analyzed before and after the application of the toxin.
-
Dose-response curves are generated by applying increasing concentrations of the toxin to determine the EC50 or IC50 value.
Visualizations
Signaling Pathway and Mechanism of Action
References
A comprehensive analysis of the spider venom peptide Hm1a demonstrates its remarkable selectivity for the voltage-gated sodium channel Nav1.1 over other ion channels. This guide provides an objective comparison of this compound's performance against alternative ion channels, supported by experimental data, detailed protocols, and visualizations of the experimental workflow.
This compound, a peptide toxin isolated from the venom of the spider Heteroscodra maculata, has emerged as a potent and selective agonist for the Nav1.1 sodium channel.[1] This high degree of selectivity makes it an invaluable research tool for dissecting the physiological roles of Nav1.1 and a potential therapeutic lead for channelopathies associated with this specific channel, such as Dravet syndrome.[2]
Comparative Selectivity Profile of this compound
Electrophysiological studies have systematically evaluated the activity of this compound against a panel of voltage-gated sodium (Nav), potassium (Kv), and calcium (Ca) channels. The data consistently reveal a significant preference for Nav1.1.
Voltage-Gated Sodium (Nav) Channels
This compound demonstrates potentiation of Nav1.1 currents with an EC50 value in the nanomolar range.[1][3] In contrast, its effects on other Nav channel subtypes are substantially weaker or non-existent.[3][4]
| Ion Channel Subtype | This compound Effect | EC50/IC50 | Reference |
| hNav1.1 | Potentiation (inhibition of inactivation) | ~38 nM | [3] |
| hNav1.2 | Weak effect | - | [3] |
| hNav1.3 | Weaker effect than on Nav1.1 | - | [5] |
| hNav1.4 | No effect | - | [3] |
| hNav1.5 | No effect | - | [3] |
| hNav1.6 | No effect | - | [3] |
| hNav1.7 | No effect | - | [3] |
| hNav1.8 | No effect | - | [3] |
Table 1: Selectivity of this compound for human voltage-gated sodium (hNav) channel subtypes. Data compiled from multiple studies.
Voltage-Gated Potassium (Kv) and Other Ion Channels
Further underscoring its selectivity, this compound shows minimal to no activity on a broad range of voltage-gated potassium channels even at concentrations significantly higher than its EC50 for Nav1.1.[2][5]
| Ion Channel Family | Subtypes Tested | This compound Effect | Concentration Tested | Reference |
| Kv Channels | Kv1.1-Kv1.6, Kv3.4 | No effect | - | [5] |
| Kv1.7, Kv10.1 (hEAG), Kv11.1 (hERG) | No significant effect | 300 nM | [5] | |
| Kv2.2, Kv4.1, Kv4.3 | Weak inhibition | IC50 ~300 nM | [5] | |
| KCa Channels | KCa1.1, KCa2.2, KCa3.1 | No significant effect | 300 nM | [5] |
Table 2: Activity of this compound on voltage-gated potassium (Kv) and calcium-activated potassium (KCa) channels.
Experimental Protocols
The selectivity of this compound has been primarily validated using patch-clamp electrophysiology on heterologous expression systems.
Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure the effect of this compound on the ion currents conducted by specific channel subtypes expressed in a controlled cellular environment.
Cell Lines: Human Embryonic Kidney (HEK293T) or Chinese Hamster Ovary (CHO) cells stably expressing the human α-subunit of the desired Nav or Kv channel, often co-expressed with auxiliary β subunits to better mimic native conditions.[4][5] Xenopus oocytes are also utilized for expressing ion channel subunits.[3]
General Protocol:
-
Cell Culture and Transfection: Cells are cultured under standard conditions and transfected with the cDNA encoding the specific ion channel subtype.
-
Electrophysiological Recording: Whole-cell patch-clamp recordings are performed at room temperature.
-
Voltage Protocols:
-
Activation: To study the voltage-dependence of activation, cells are held at a negative holding potential (e.g., -120 mV) and then depolarized to a series of test potentials (e.g., in 5 mV increments).[2]
-
Inactivation: To assess steady-state inactivation, a pre-pulse to various potentials is applied before a test pulse to a fixed potential to measure the fraction of available channels.
-
-
This compound Application: this compound is applied to the extracellular solution at varying concentrations.
-
Data Analysis: The recorded currents are analyzed to determine changes in channel gating properties, such as the voltage-dependence of activation and inactivation, and the kinetics of inactivation.[6] Dose-response curves are generated to calculate EC50 or IC50 values.
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for assessing the selectivity of this compound.
Experimental workflow for determining this compound selectivity.
Logical Relationship of this compound's Selective Action
The high selectivity of this compound for Nav1.1 allows for the specific modulation of neurons where this channel is predominantly expressed. For instance, in the central nervous system, Nav1.1 is primarily found in fast-spiking inhibitory interneurons.[2]
Selective action of this compound on neuronal subtypes.
References
- 1. smartox-biotech.com [smartox-biotech.com]
- 2. Selective NaV1.1 activation rescues Dravet syndrome mice from seizures and premature death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective spider toxins reveal a role for Nav1.1 channel in mechanical pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
Cross-Validation of Hm1a's Effects in Different Neuronal Populations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The spider venom peptide Hm1a has emerged as a potent and selective activator of the voltage-gated sodium channel NaV1.1.[1][2][3] This selectivity has positioned this compound as a critical pharmacological tool for dissecting the role of NaV1.1 in neuronal function and as a potential therapeutic lead for channelopathies such as Dravet syndrome.[3][4][5] This guide provides a comparative analysis of this compound's effects across various neuronal populations, supported by experimental data and detailed methodologies.
Quantitative Analysis of this compound's Effects
The following table summarizes the key quantitative effects of this compound on different neuronal subtypes as reported in recent studies. This data highlights the preferential action of this compound on inhibitory interneurons and specific sensory neurons, with minimal impact on excitatory pyramidal neurons in certain contexts.
| Neuronal Population | Preparation | This compound Concentration | Key Quantitative Effects | Reference |
| GABAergic Interneurons (CA1, Hippocampus) | Mouse brain slices (Dravet syndrome model) | 10 nM | Rescued action potential firing deficit | [3][5] |
| GABAergic Interneurons (Neocortex) | Mouse brain slices (GAD67-GFP) | 10 nM | 28% mean increase in firing frequency at 50% of input-output | [6] |
| Pyramidal Neurons (CA1, Hippocampus) | Mouse brain slices (Dravet syndrome model) | 10 nM | No significant impact on firing properties | [5] |
| Pyramidal Neurons (Neocortex) | Mouse brain slices | 10 nM | Firing properties not modified | [6] |
| Sensory Neurons (Trigeminal Ganglion) | P0 mouse trigeminal ganglion cultures | 500 nM | Robustly enhanced spike frequency during current injection; 28.3 ± 8.4% prolongation of action potential width | [1] |
| Colonic DRG Neurons | Retrogradely traced colonic DRG neurons | Not specified | Significantly reduced the threshold for action potential firing in 45% of neurons | [1] |
| Heterologous Expression (Xenopus oocytes) | Xenopus oocytes expressing hNaV1.1 | EC50 = 38 ± 6 nM | Potently inhibited hNaV1.1 inactivation | [1] |
Comparative Analysis with Other Modulators
This compound's selectivity for NaV1.1 is a key differentiator from other toxins. For instance, SGTx1 , a related peptide, demonstrates less selectivity among NaV subtypes and consequently excites a broader range of sensory neurons compared to this compound.[1] In experimental settings, the small molecule ICA-121431 , a selective inhibitor of NaV1.1 and NaV1.3, has been used to confirm that the effects of this compound are indeed mediated by NaV1.1.[1] Application of ICA-121431 was shown to greatly diminish this compound-evoked calcium responses in sensory neurons.[1]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the analysis of this compound's effects.
Whole-Cell Patch-Clamp Recordings from Brain Slices
This protocol is adapted from studies investigating this compound's effects on hippocampal and neocortical neurons.[5][6]
-
Slice Preparation:
-
Mice are anesthetized and decapitated.
-
The brain is rapidly removed and placed in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) containing (in mM): 125 NaCl, 2.5 KCl, 25 NaHCO3, 1.25 NaH2PO4, 1 MgCl2, 2 CaCl2, and 10 glucose.
-
300 µm thick sagittal or coronal slices are prepared using a vibratome.
-
Slices are allowed to recover at room temperature for at least 1 hour before recording.
-
-
Recording:
-
Slices are transferred to a recording chamber and continuously perfused with aCSF at 34°C.
-
Neurons are visualized using infrared differential interference contrast (IR-DIC) microscopy.
-
Whole-cell patch-clamp recordings are made using borosilicate glass pipettes (2-3 MΩ resistance) filled with an intracellular solution containing (in mM): 125 KGlu, 4 KCl, 2 MgCl2, 10 HEPES, 10 EGTA, 4 ATP-Mg, and 0.3 GTP-Na, with pH adjusted to 7.3 with KOH.
-
Recordings are performed in current-clamp mode to assess action potential firing properties. A holding current may be applied to maintain a consistent resting membrane potential (e.g., -75 mV).
-
A series of depolarizing current steps of increasing amplitude (e.g., 800 ms duration) are injected to elicit action potentials and construct an input-output relationship.
-
Baseline firing properties are recorded before perfusion with aCSF containing this compound (e.g., 10 nM).
-
The effects of this compound are assessed by repeating the current injection protocol after a stable effect is observed.
-
Calcium Imaging of Sensory Neurons
This protocol is based on studies of this compound's effects on dorsal root ganglion (DRG) and trigeminal ganglion (TG) neurons.[1]
-
Cell Culture:
-
DRG or TG are dissected from embryonic or neonatal rodents.
-
Ganglia are dissociated into single cells using enzymatic digestion (e.g., collagenase, trypsin).
-
Cells are plated on coated coverslips and cultured for a specified period.
-
-
Calcium Indicator Loading:
-
Cultured neurons are loaded with a ratiometric calcium indicator dye (e.g., Fura-2 AM) for a designated time at 37°C.
-
-
Imaging:
-
Coverslips are mounted on an inverted microscope equipped for ratiometric calcium imaging.
-
Cells are perfused with a physiological saline solution.
-
Baseline fluorescence is recorded before the application of this compound (e.g., 500 nM).
-
Changes in intracellular calcium concentration are monitored by measuring the ratio of fluorescence at two excitation wavelengths (e.g., 340 nm and 380 nm).
-
The specificity of the response can be tested by co-application of antagonists such as tetrodotoxin (TTX) or NaV1.1-selective inhibitors like ICA-121431.[1]
-
Visualizing this compound's Mechanism and Experimental Workflow
The following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow for its characterization.
Caption: Mechanism of this compound-induced neuronal hyperexcitability.
Caption: Workflow for characterizing this compound's effects.
References
- 1. Selective spider toxins reveal a role for Nav1.1 channel in mechanical pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selective NaV1.1 activation rescues Dravet syndrome mice from seizures and premature death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional Investigation of a Neuronal Microcircuit in the CA1 Area of the Hippocampus Reveals Synaptic Dysfunction in Dravet Syndrome Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. biorxiv.org [biorxiv.org]
A detailed examination of the peptide toxin Hm1a and emerging small molecule activators targeting the Nav1.1 sodium channel reveals distinct profiles in potency, selectivity, and therapeutic potential for channelopathies like Dravet syndrome. This guide provides a comprehensive comparison of their performance, supported by experimental data, to inform researchers and drug development professionals in the field of neuroscience.
The voltage-gated sodium channel Nav1.1, encoded by the SCN1A gene, is critical for the excitability of neurons, particularly GABAergic interneurons. Loss-of-function mutations in Nav1.1 are the primary cause of Dravet syndrome, a severe and drug-resistant form of epilepsy.[1][2] Consequently, therapeutic strategies aimed at enhancing Nav1.1 function are of significant interest. This comparative analysis focuses on this compound, a peptide activator of Nav1.1, and a class of promising small molecule modulators.
Overview of this compound and Small Molecule Nav1.1 Activators
This compound is a peptide toxin isolated from the venom of the spider Heteroscodra maculata. It has been identified as a potent and highly selective activator of Nav1.1 channels.[1][3] Its mechanism of action involves binding to the domain IV voltage sensor of the channel, which inhibits fast inactivation and leads to a sustained sodium current, thereby increasing neuronal excitability.[3][4]
Small molecule Nav1.1 activators represent a newer class of compounds designed to achieve a similar therapeutic effect as this compound but with the advantages of traditional small molecule drugs, such as oral bioavailability. Several such molecules, including AA43279 and compounds developed by Xenon Pharmaceuticals (e.g., XPC-compounds), have shown promise in preclinical studies. These molecules also typically act by modulating the inactivation gating of Nav1.1, leading to an increase in channel activity.
Quantitative Comparison of Modulator Performance
To facilitate a direct comparison, the following tables summarize the available quantitative data on the potency, selectivity, and in vivo efficacy of this compound and representative small molecule Nav1.1 activators.
| Modulator | Type | Target | Potency (EC50) | Mechanism of Action |
| This compound | Peptide | Human Nav1.1 | 7.5 ± 0.2 nM (Efficacy)[1][4] | Delays fast inactivation[1] |
| Human Nav1.1 | 6.7 ± 0.1 nM (Sensitivity)[1][4] | |||
| AA43279 | Small Molecule | Human Nav1.1 | 9.5 µM | Impairs fast inactivation |
Table 1: In Vitro Potency and Mechanism of Action. This table compares the half-maximal effective concentration (EC50) and the mechanism of action of this compound and the small molecule activator AA43279 on human Nav1.1 channels.
| Modulator | Selectivity over other Nav Subtypes |
| This compound | Highly selective for Nav1.1. Lower efficacy on Nav1.3 (EC50: 39.5 ± 0.2 nM). No reported effect on Nav1.2, Nav1.4, Nav1.5, Nav1.6, Nav1.7, Nav1.8.[1] |
| AA43279 | Reported to have "reasonable selectivity" against Nav1.2, Nav1.4, Nav1.5, Nav1.6, and Nav1.7. |
Table 2: Selectivity Profile. This table outlines the selectivity of this compound and AA43279 for the Nav1.1 channel over other sodium channel subtypes.
| Modulator | Animal Model | Efficacy |
| This compound | Dravet syndrome mouse model | Rescues interneuron function, reduces seizures, and increases survival.[1][2] |
| AA43279 | Maximal Electroshock Seizure Threshold (MEST) test in rats | Demonstrates anti-convulsive properties. |
| XPC-Compounds | Dravet syndrome mouse model (6 Hz seizure model) | Suppress seizures and improve motor performance. |
Table 3: In Vivo Efficacy in Preclinical Models. This table summarizes the reported in vivo effects of this compound and small molecule activators in animal models of epilepsy.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathway, a typical experimental workflow for modulator characterization, and the logical comparison between peptide and small molecule approaches.
Detailed Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for Nav1.1 Current Measurement
This protocol is a standard method for characterizing the effects of modulators on Nav1.1 channels expressed in a heterologous system (e.g., HEK293 cells).
1. Cell Preparation:
-
Culture HEK293 cells stably expressing human Nav1.1 channels in DMEM supplemented with 10% FBS and appropriate selection antibiotics.
-
Plate cells onto glass coverslips 24-48 hours before recording.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).
3. Recording Procedure:
-
Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with the external solution.
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Approach a single, isolated cell with the pipette and form a high-resistance seal (GΩ seal) with the cell membrane through gentle suction.
-
Rupture the membrane patch under the pipette tip with a brief pulse of suction to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -100 mV.
-
Elicit Nav1.1 currents by applying depolarizing voltage steps (e.g., to 0 mV for 50 ms).
-
Acquire and digitize currents using an appropriate amplifier and data acquisition software.
4. Compound Application:
-
Prepare stock solutions of the test modulator (this compound or small molecule) in a suitable solvent (e.g., water or DMSO).
-
Dilute the stock solution to the desired final concentrations in the external solution.
-
Apply the compound-containing solution to the recorded cell via a perfusion system.
-
Record currents before, during, and after compound application to determine its effect on channel function.
5. Data Analysis:
-
Measure the peak current amplitude and the rate of current inactivation.
-
Construct concentration-response curves to determine the EC50 value for potency.
-
Analyze changes in the voltage-dependence of activation and inactivation to understand the mechanism of action.
Maximal Electroshock Seizure Threshold (MEST) Test in Rodents
The MEST test is a widely used preclinical model to assess the anticonvulsant activity of a compound.
1. Animals:
-
Use adult male rats or mice of a standardized strain (e.g., Sprague-Dawley rats or C57BL/6 mice).
-
Acclimatize animals to the housing conditions for at least one week before the experiment.
2. Compound Administration:
-
Administer the test compound (e.g., AA43279) via the desired route (e.g., intraperitoneal injection or oral gavage) at various doses.
-
Include a vehicle control group.
3. Seizure Induction:
-
At a predetermined time after compound administration (based on its pharmacokinetic profile), induce a seizure by delivering a brief electrical stimulus through corneal or ear-clip electrodes.
-
The stimulus parameters (e.g., current intensity, duration, frequency) are set to a level that reliably induces a tonic hindlimb extension seizure in control animals.
4. Observation and Scoring:
-
Observe the animals for the presence or absence of a tonic hindlimb extension seizure.
-
The endpoint is typically the percentage of animals in each dose group that are protected from the tonic hindlimb extension.
5. Data Analysis:
-
Calculate the percentage of protection for each dose group.
-
Determine the median effective dose (ED50), which is the dose that protects 50% of the animals from the seizure endpoint.
Conclusion
The comparative analysis of this compound and small molecule Nav1.1 modulators reveals a trade-off between potency and drug-like properties. This compound stands out for its high potency and selectivity, making it a valuable research tool and a potential therapeutic for severe channelopathies, despite its delivery challenges. Small molecule activators, while currently demonstrating lower potency, offer the significant advantage of potential oral administration and better brain penetration. The continued development of potent and selective small molecule Nav1.1 activators holds great promise for a more accessible and patient-friendly treatment for Dravet syndrome and other related neurological disorders. The experimental protocols detailed herein provide a framework for the continued evaluation and comparison of these and future Nav1.1 modulators.
References
- 1. Selective NaV1.1 activation rescues Dravet syndrome mice from seizures and premature death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective NaV1.1 activation rescues Dravet syndrome mice from seizures and premature death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dravetsyndromenews.com [dravetsyndromenews.com]
- 4. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
The voltage-gated sodium channel Nav1.1 is a critical player in the excitability of neurons, particularly fast-spiking inhibitory interneurons. Its dysfunction is linked to severe neurological disorders, most notably Dravet syndrome, a catastrophic form of epilepsy. Restoring Nav1.1 function through selective activators presents a promising therapeutic strategy. The spider venom peptide Hm1a has been a key tool in demonstrating the potential of this approach. This guide provides a comparative analysis of this compound and alternative Nav1.1 activators, presenting key performance data and detailed experimental protocols to inform preclinical research and drug development.
Performance Comparison of Nav1.1 Activators
The following table summarizes the quantitative data for this compound and its alternatives. Potency is primarily reported as the half-maximal effective concentration (EC50), representing the concentration of the compound that elicits 50% of its maximal effect. Selectivity is indicated by comparing the potency at Nav1.1 to other Nav channel subtypes.
| Compound Name | Compound Type | Nav1.1 Potency (EC50) | Selectivity Profile (EC50 in nM, unless otherwise specified) |
| This compound | Peptide (Spider Venom) | ~38 nM | Selective over Nav1.2 (~236 nM), Nav1.3 (~220 nM), and no significant effect on Nav1.4, Nav1.5, Nav1.6, Nav1.7, and Nav1.8 at concentrations up to 1 µM. |
| Hm1b (rHm1b) | Peptide (Spider Venom) | ~12 nM | Potent agonist of Nav1.1 and Nav1.3 (~12 nM for both). |
| AA43279 | Small Molecule | Concentration-dependent increase in Nav1.1 current. Specific EC50 for potentiation not available. | Exhibits reasonable selectivity against Nav1.2, Nav1.4, Nav1.5, Nav1.6, and Nav1.7. |
| BI-7150 | Small Molecule | EC150 for increasing ion throughput over 50ms. Direct EC50 for peak current potentiation not available. | ≥1,000-fold selectivity for 42 out of 44 targets tested. |
| Nav1.1 activator 1 (compound 4) | Small Molecule | Increases decay time constant of Nav1.1 currents at 0.03 µM. Specific EC50 for potentiation not available. | Significant selectivity against Nav1.2, Nav1.5, and Nav1.6. |
Signaling Pathway and Experimental Workflow
The activation of Nav1.1 by these compounds generally involves the modulation of channel gating, leading to an increase in sodium influx and enhanced neuronal excitability. The primary mechanism for peptide toxins like this compound and Hm1b is the inhibition of voltage-sensor domain movement, which impedes channel inactivation. Small molecule activators may employ different allosteric mechanisms to achieve a similar outcome.
Caption: Signaling pathway of Nav1.1 activation by various compounds.
The following diagram illustrates a typical experimental workflow for characterizing Nav1.1 activators using whole-cell patch-clamp electrophysiology.
Caption: Experimental workflow for characterizing Nav1.1 activators.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for Nav1.1 Activator Characterization
This protocol is a generalized procedure based on common practices for characterizing Nav channel modulators. Specific parameters may need to be optimized for different cell lines and recording systems.
1. Cell Preparation:
-
HEK293 cells stably expressing the human Nav1.1 channel (hNav1.1) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a 5% CO2 incubator.
-
Cells are passaged every 2-3 days and plated onto glass coverslips 24-48 hours before recording.
2. Solutions:
-
External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm with sucrose.
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH and osmolarity to ~300 mOsm with sucrose.
3. Electrophysiological Recording:
-
Coverslips with adherent cells are transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with the external solution at room temperature.
-
Patch pipettes are pulled from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
A gigaohm seal (>1 GΩ) is formed between the pipette tip and the cell membrane. The membrane is then ruptured by gentle suction to achieve the whole-cell configuration.
-
Cells are voltage-clamped at a holding potential of -120 mV using an appropriate patch-clamp amplifier.
-
Series resistance is compensated by at least 80% to minimize voltage errors.
4. Voltage Protocol for Activation:
-
To elicit Nav1.1 currents, cells are depolarized to various test potentials (e.g., from -80 mV to +60 mV in 5 or 10 mV increments) for a duration of 50-100 ms from the holding potential of -120 mV.
-
A recovery interval of 5-10 seconds at the holding potential is applied between test pulses.
5. Compound Application and Data Analysis:
-
Baseline currents are recorded in the external solution.
-
The test compound is then perfused into the recording chamber at various concentrations.
-
The effect of the compound on the peak inward current and the decay kinetics is measured at each concentration.
-
The concentration-response curve for the potentiation of the peak current is fitted with a Hill equation to determine the EC50 value.
-
To assess selectivity, the same protocol is applied to cells expressing other Nav channel subtypes.
This guide provides a foundational comparison of emerging alternatives to this compound for the activation of Nav1.1. The provided data and protocols are intended to facilitate further research into the therapeutic potential of targeting this crucial ion channel. As the field evolves, the development of highly potent and selective small molecule activators with favorable pharmacokinetic properties will be critical for translating the promise of Nav1.1 activation into clinical reality.
Validating the Mechanism of Action of Hm1a: A Comparative Guide to Control Experiments
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of essential control experiments to validate the mechanism of action of the peptide toxin Hm1a as a selective blocker of the Kv1.3 potassium channel. We present a comparative analysis of experimental approaches, supported by detailed protocols and data presentation, to ensure robust and reliable findings.
The voltage-gated potassium channel Kv1.3 is a well-established therapeutic target for a range of autoimmune diseases due to its critical role in the activation and proliferation of T lymphocytes.[1] this compound, a peptide toxin, has been identified as a potential selective blocker of Kv1.3, offering a promising avenue for the development of novel immunomodulatory therapies. However, rigorous validation of its mechanism of action is paramount before it can be advanced in the drug development pipeline. This guide outlines the key control experiments necessary to unequivocally demonstrate that this compound exerts its effects through the selective inhibition of the Kv1.3 channel.
Key Experimental Approaches for Validating this compound's Mechanism of Action
To robustly validate the mechanism of action of this compound, a series of control experiments are required. These experiments are designed to demonstrate the specificity of the interaction with the target channel, rule out off-target effects, and confirm the functional consequences of channel blockade in a cellular context. The primary experimental approaches include electrophysiology, selectivity profiling, and functional cellular assays.
Electrophysiological Characterization
Patch-clamp electrophysiology is the gold standard for directly measuring the inhibitory effect of this compound on Kv1.3 channel currents. These experiments are crucial for determining the potency of the toxin and understanding its mode of inhibition.
Experimental Protocol: Whole-Cell Patch-Clamp Recordings
-
Cell Line: Human Embryonic Kidney (HEK-293) cells stably expressing the human Kv1.3 channel are the recommended in vitro model.[2]
-
Cell Culture: Cells are cultured under standard conditions (e.g., DMEM, 10% FBS, 1% penicillin-streptomycin) and passaged upon reaching 80-90% confluency.
-
Electrophysiology Setup: Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system. Borosilicate glass pipettes with a resistance of 2-5 MΩ are used as recording electrodes.
-
Solutions:
-
Internal Solution (pipette): Contains (in mM): 140 KF, 10 HEPES, 11 EGTA, 2 MgCl2; pH adjusted to 7.2 with KOH.
-
External Solution (bath): Contains (in mM): 145 NaCl, 5 KCl, 1 MgCl2, 2.5 CaCl2, 10 HEPES, 5.5 glucose; pH adjusted to 7.4 with NaOH.
-
-
Voltage Protocol:
-
Cells are held at a holding potential of -80 mV.
-
Kv1.3 currents are elicited by 200 ms depolarizing pulses to +40 mV, applied every 15 seconds.
-
-
Data Acquisition and Analysis:
-
Increasing concentrations of this compound are perfused into the bath, and the resulting inhibition of the Kv1.3 current is measured.
-
The half-maximal inhibitory concentration (IC50) is determined by fitting the concentration-response data to a Hill equation.
-
Selectivity Profiling
To ensure that this compound's effects are not due to interactions with other ion channels, a comprehensive selectivity panel should be performed. This involves testing the effect of this compound on a range of other relevant ion channels.
Experimental Protocol: Ion Channel Selectivity Panel
-
Utilizing the same whole-cell patch-clamp technique, this compound should be tested at a concentration at least 100-fold higher than its Kv1.3 IC50 against a panel of other voltage-gated ion channels.
-
Recommended Channel Panel:
-
Potassium Channels: Kv1.1, Kv1.2, Kv1.5, KCa2.x (SK), KCa1.1 (BK)
-
Sodium Channels: Nav1.1, Nav1.5, Nav1.7
-
Calcium Channels: Cav1.2, Cav2.2
-
Functional Cellular Assays
The ultimate validation of this compound's mechanism of action lies in demonstrating its ability to modulate a physiological process known to be dependent on Kv1.3 activity. The proliferation of T lymphocytes is a key example.
Experimental Protocol: T-cell Proliferation Assay (CFSE-based)
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donors using Ficoll-Paque density gradient centrifugation.
-
CFSE Labeling: PBMCs are labeled with Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is equally distributed between daughter cells upon cell division.[3][4][5]
-
Cell Culture and Stimulation:
-
CFSE-labeled PBMCs are cultured in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
T-cell proliferation is stimulated with a mitogen such as phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies.
-
-
Treatment: Cells are treated with varying concentrations of this compound, a positive control (e.g., ShK toxin), and a negative control (e.g., scrambled this compound peptide).
-
Flow Cytometry Analysis: After 4-5 days of incubation, cells are harvested and analyzed by flow cytometry. The proliferation of T-cells (identified by CD3 staining) is measured by the dilution of the CFSE signal.
-
Data Analysis: The percentage of proliferating cells in each treatment group is quantified and compared.
Comparative Data Presentation
To facilitate a clear and objective comparison of the experimental results, all quantitative data should be summarized in structured tables.
| Experiment | This compound | Positive Control (e.g., ShK Toxin) | Negative Control (e.g., Scrambled this compound) | Alternative Kv1.3 Blocker (e.g., Margatoxin) |
| Kv1.3 IC50 (nM) | Insert Value | Insert Value | No significant inhibition | Insert Value |
| Selectivity (IC50 in nM) | ||||
| - Kv1.1 | >100x Kv1.3 IC50 | >100x Kv1.3 IC50 | No significant inhibition | Insert Value |
| - Nav1.5 | >100x Kv1.3 IC50 | >100x Kv1.3 IC50 | No significant inhibition | Insert Value |
| - Cav1.2 | >100x Kv1.3 IC50 | >100x Kv1.3 IC50 | No significant inhibition | Insert Value |
| T-cell Proliferation (% Inhibition at 10x IC50) | Insert Value | Insert Value | No significant inhibition | Insert Value |
Visualizing Experimental Workflows and Signaling Pathways
Graphical representations of the experimental workflows and the underlying biological pathways are essential for a clear understanding of the validation process.
Caption: Workflow for validating this compound's mechanism of action.
Caption: this compound's proposed mechanism in T-cell proliferation.
Conclusion
The rigorous application of the control experiments outlined in this guide is essential for the unequivocal validation of this compound's mechanism of action as a selective Kv1.3 channel blocker. By employing a combination of electrophysiology, comprehensive selectivity profiling, and functional cellular assays, researchers can build a robust data package that supports the continued development of this compound as a potential therapeutic for autoimmune diseases. The use of appropriate positive and negative controls at each stage is critical to ensure the specificity and reliability of the findings.
References
Independent Verification of Hm1a Findings and Comparison with Kv7 Channel Modulators
A Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides an objective comparison of the published findings on the spider toxin Hm1a and its therapeutic potential, alongside a comparative analysis of Kv7 channel modulators . It is critical to note at the outset that while both compound classes modulate neuronal excitability, they act on distinct molecular targets. Published research overwhelmingly identifies this compound as a potent and selective agonist of the voltage-gated sodium channel Nav1.1 , not a Kv7 channel modulator.[1][2][3][4][5] This guide will therefore detail the independently verified findings for this compound's action on Nav1.1 and subsequently compare its pharmacological profile to that of established Kv7 channel modulators to provide a comprehensive overview for drug development professionals.
Part 1: Independent Verification of Published this compound Findings
Mechanism of Action and Effects of this compound on Nav1.1
This compound exerts its effects by selectively targeting the Nav1.1 sodium channel.[1][3] Its primary mechanism involves binding to the extracellular loops of the domain IV voltage sensor (VSDIV), which in turn inhibits both the fast and slow inactivation processes of the channel.[1][4][6] This inhibition of inactivation results in a persistent influx of sodium ions at depolarized membrane potentials.[3][6]
The functional outcome of this persistent sodium current is an increase in the excitability of neurons that express Nav1.1 channels.[1][2] Experimental evidence has demonstrated that this compound can significantly enhance the frequency of action potential firing and prolong their duration in sensory neurons.[1][2] This mechanism has shown therapeutic promise in preclinical models of Dravet syndrome, a severe form of epilepsy associated with mutations in the SCN1A gene (which encodes Nav1.1), where this compound was found to rescue the firing of inhibitory GABAergic interneurons.[3][5]
Data Presentation: Quantitative Effects of this compound
The following table summarizes key quantitative data from published studies on the effects of this compound on Nav1.1 channels.
| Parameter | Reported Value | Experimental System | Reference(s) |
| EC₅₀ for hNav1.1 | 38 nM | hNav1.1 expressed in HEK293 cells | [4] |
| Effect on Action Potential Width | 28.3 ± 8.4% increase | Rat trigeminal neurons | [2] |
| Effect on Inactivation Time Constant (τ) | Significant increase across various voltages | hNav1.1 expressed in Xenopus oocytes | [1][2] |
| Shift in V₁/₂ of Inactivation | Depolarizing shift from -68 ± 2 mV to -42 ± 1 mV | hNav1.1 expressed in Xenopus oocytes | [6] |
| Effect on Mechanosensitive Fibers | Significantly increased firing at 50 and 100 mN forces | Ex vivo mouse skin-nerve preparation | [1][2] |
Experimental Protocols
The characterization of this compound's effects on Nav1.1 has been achieved through standard and rigorous experimental protocols in the fields of pharmacology and electrophysiology.
1. Two-Electrode Voltage-Clamp (TEVC) in Xenopus Oocytes:
-
Objective: To characterize the detailed biophysical effects of this compound on specific ion channel subtypes in a well-controlled expression system.
-
Methodology: cRNA for the human Nav1.1 α-subunit is injected into Xenopus laevis oocytes. After a period of incubation to allow for channel expression, sodium currents are recorded in response to a series of voltage steps. The application of this compound to the bath solution allows for the precise measurement of changes in current amplitude, the voltage-dependence of activation and inactivation, and the kinetics of inactivation.[1][6]
2. Patch-Clamp Electrophysiology in Mammalian Cells:
-
Objective: To investigate the effects of this compound on Nav1.1 channels within a mammalian cell environment and on native neurons.
-
Methodology: This technique is applied to either mammalian cell lines (e.g., HEK293) transfected to express hNav1.1 or to primary cultures of neurons, such as those from the dorsal root or trigeminal ganglia.[1][2] Using the whole-cell configuration, researchers can either voltage-clamp the cell to study the properties of the ion channel or current-clamp the cell to study changes in neuronal excitability, such as action potential firing.[1][2][3]
3. Ex Vivo Skin-Nerve Preparation:
-
Objective: To assess the impact of this compound on the function of peripheral sensory neurons in response to naturalistic stimuli.
-
Methodology: The skin and its innervating nerve are dissected and maintained in a viable state ex vivo. The nerve is placed in a recording chamber to monitor the action potentials from single nerve fibers while controlled mechanical stimuli are applied to the skin. By applying this compound to the skin, researchers can determine its effect on the firing properties of these mechanosensitive neurons.[1][2]
Visualizations
References
- 1. Selective spider toxins reveal a role for Nav1.1 channel in mechanical pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. psi.pitt.edu [psi.pitt.edu]
- 3. Selective NaV1.1 activation rescues Dravet syndrome mice from seizures and premature death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. smartox-biotech.com [smartox-biotech.com]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
Safety Operating Guide
Essential Safety and Operational Protocols for Handling Hm1a
For researchers, scientists, and drug development professionals, ensuring safety is paramount when working with potent neurotoxins like Hm1a, a selective agonist of the Nav1.1 sodium channel.[1][2][3] Derived from the venom of the Togo starburst tarantula (Heteroscodra maculata), this peptide toxin requires stringent handling protocols to mitigate risks of exposure.[1][4] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to support your laboratory's safety culture and provide value beyond the product itself.
Personal Protective Equipment (PPE)
A risk assessment should always precede the handling of this compound to ensure that the selected PPE provides adequate protection. The following table summarizes the recommended PPE for various laboratory procedures involving this compound, categorized by the level of risk.
| Risk Level | Procedure | Recommended Personal Protective Equipment (PPE) |
| Low | Handling of dilute solutions (<1µM) in a controlled environment. | - Primary: Nitrile gloves, safety glasses with side shields, and a standard laboratory coat.[5][6] |
| Medium | Preparation of stock solutions, weighing of lyophilized powder, and procedures with a moderate risk of aerosol generation. | - Primary: Double-gloving with nitrile gloves, chemical splash goggles, and a disposable gown or specialized lab coat.[6][7] - Secondary: Work should be conducted within a chemical fume hood or a biological safety cabinet.[5][8] |
| High | Procedures with a high potential for aerosolization (e.g., sonication, vortexing of concentrated solutions) or accidental injection. | - Primary: Double-gloving with nitrile gloves, a face shield in addition to chemical splash goggles, and a disposable, fluid-resistant gown or coveralls.[6][9] - Respiratory: A NIOSH-approved respirator may be necessary based on the risk assessment.[6][9] - Secondary: All manipulations must be performed within a certified chemical fume hood or biological safety cabinet.[8] |
Experimental Protocols: Safe Handling and Disposal Workflow
Adherence to a strict, step-by-step workflow is critical to minimize exposure risk during the handling and disposal of this compound.
Decontamination and Disposal Plan
Effective decontamination and proper disposal are critical to prevent accidental exposure and environmental contamination.
Decontamination:
-
Non-disposable Equipment: Immerse contaminated equipment in a 10% bleach solution for at least 30 minutes before standard cleaning procedures.
Disposal:
All disposable materials that have come into contact with this compound, including pipette tips, tubes, gloves, and gowns, must be treated as hazardous waste.
-
Segregation: Collect all contaminated solid waste in a clearly labeled, leak-proof, and puncture-resistant container.
-
Inactivation: Liquid waste containing this compound should be inactivated by adding bleach to a final concentration of 10% and allowing it to sit for at least 30 minutes before disposal in accordance with institutional hazardous waste protocols.
-
Final Disposal: All hazardous waste must be disposed of through the institution's official hazardous waste management program.
Emergency Procedures
In the event of an accidental exposure, immediate and appropriate action is crucial.
| Exposure Type | Immediate Action |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove any contaminated clothing. |
| Eye Contact | Flush the eyes with a gentle, steady stream of water for at least 15 minutes at an eyewash station, holding the eyelids open.[5] |
| Inhalation | Move the individual to fresh air immediately. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth thoroughly with water. |
| Needle Stick/Puncture | Allow the wound to bleed freely, then wash thoroughly with soap and water for 15 minutes. |
Medical Attention: In all cases of suspected or confirmed exposure, seek immediate medical attention. Provide the medical personnel with a copy of the Safety Data Sheet (SDS) for this compound, if available, or detailed information about the toxin.
This compound Signaling Pathway in Neurons
This compound selectively targets the Nav1.1 voltage-gated sodium channel, which is crucial for the excitability of neurons.[1][10] The toxin modifies the channel's gating properties, leading to an increase in neuronal excitability.[4][11] Understanding this mechanism is key to appreciating the toxin's potency and the importance of stringent safety measures.
By implementing these safety and logistical protocols, laboratories can effectively manage the risks associated with handling this compound, ensuring the well-being of personnel while advancing critical research.
References
- 1. smartox-biotech.com [smartox-biotech.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. latoxan.com [latoxan.com]
- 4. Heteroscodratoxin-1 - Wikipedia [en.wikipedia.org]
- 5. ethz.ch [ethz.ch]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. aiha-assets.sfo2.digitaloceanspaces.com [aiha-assets.sfo2.digitaloceanspaces.com]
- 8. safety.duke.edu [safety.duke.edu]
- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 10. pnas.org [pnas.org]
- 11. Selective spider toxins reveal a role for Nav1.1 channel in mechanical pain - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
